molecular formula C10H9NO B1600726 6-Methylisoquinolin-3-ol CAS No. 51463-11-7

6-Methylisoquinolin-3-ol

Cat. No.: B1600726
CAS No.: 51463-11-7
M. Wt: 159.18 g/mol
InChI Key: PHCMNLKEJZUTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylisoquinolin-3-ol (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMNLKEJZUTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498186
Record name 6-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-11-7
Record name 6-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis and Characterization of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolin-3-ol Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic molecules with significant biological activities.[1] Within this class, isoquinolin-3-ol derivatives are of particular interest due to their unique electronic properties and their existence in a tautomeric equilibrium. This guide provides a comprehensive technical overview of the structural analysis and characterization of a representative member of this family, 6-Methylisoquinolin-3-ol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies used to elucidate and validate the structure of such heterocyclic compounds.

A crucial aspect of 3-hydroxyisoquinolines is their ability to exist as two tautomeric forms: the lactim (enol) form, this compound, and the lactam (keto) form, 6-methyl-2H-isoquinolin-3-one.[2][3][4] The position of this equilibrium is highly dependent on the solvent environment, a factor that profoundly influences the molecule's spectroscopic signature and its potential interactions with biological targets.[2][3] Understanding this tautomerism is paramount for a complete structural characterization.

This guide will delve into the multifaceted analytical approach required for the unambiguous identification and characterization of this compound, covering its synthesis, spectroscopic profiling (NMR, IR, and MS), and the principles of its solid-state characterization.

Molecular Structure and Tautomerism

This compound (C₁₀H₉NO, Molar Mass: 159.18 g/mol ) can exist in two tautomeric forms. The equilibrium between these forms is a key feature of its chemistry.

  • Lactim (Enol) Form: this compound

  • Lactam (Keto) Form: 6-Methyl-2H-isoquinolin-3-one

The lactim form is expected to predominate in non-hydroxylic solvents, while the lactam form is favored in aqueous or protic media.[2][4] This solvent-dependent equilibrium must be considered when interpreting spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

A potential synthetic pathway is outlined below:

synthesis reactant1 4-Methylphenacetyl chloride product This compound reactant1->product 1. reactant2 Alkyl/Aryl Thiocyanate reactant2->product 2. catalyst AlCl3 (Friedel-Crafts Catalyst) catalyst->product Catalyst

Caption: Proposed synthetic route for this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound. The expected data for each technique are discussed below, taking into account the potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR chemical shifts will differ significantly between the lactim and lactam forms. The following predictions are based on the analysis of related structures such as 6-methylquinoline.[9][10]

¹H NMR Spectroscopy

Proton Predicted Chemical Shift (ppm) - Lactim Form Predicted Chemical Shift (ppm) - Lactam Form Multiplicity Coupling Constants (Hz)
H1~8.9~8.2s-
H4~7.2~6.5s-
H5~7.8~7.6dJ ≈ 8.5
H7~7.4~7.3ddJ ≈ 8.5, 1.5
H8~7.9~7.8dJ ≈ 1.5
6-CH₃~2.5~2.4s-
OH (Lactim)Broad, variable-s-
NH (Lactam)-Broad, variables-

¹³C NMR Spectroscopy

Carbon Predicted Chemical Shift (ppm) - Lactim Form Predicted Chemical Shift (ppm) - Lactam Form
C1~150~145
C3~158~165 (C=O)
C4~105~110
C4a~135~133
C5~128~127
C6~138~136
C7~126~125
C8~129~128
C8a~127~126
6-CH₃~21~20

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the lactim form, DMSO-d₆ to observe both forms) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the two tautomers will show distinct differences, particularly in the region of O-H, N-H, and C=O stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹) - Lactim Form Expected Wavenumber (cm⁻¹) - Lactam Form
O-H stretch (H-bonded)3200-3400 (broad)-
N-H stretch-3100-3300 (medium)
C=O stretch (amide)-1650-1680 (strong)
C=N stretch~1620-
C=C stretch (aromatic)1500-16001500-1600
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-30002850-3000

Experimental Protocol for FTIR-ATR Spectroscopy:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at m/z 159.

Expected Fragmentation Pattern:

  • [M]+•: m/z 159 (Molecular ion)

  • [M-H]•: m/z 158

  • [M-CO]•: m/z 131 (from the lactam form)

  • [M-HCN]•: m/z 132

  • Further fragmentation of the aromatic system.

The fragmentation pattern can provide clues about the dominant tautomer in the gas phase. The loss of CO is characteristic of the lactam form.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_characterization Characterization synthesis Synthesize this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy (FTIR-ATR) synthesis->ir ms Mass Spectrometry (EI-MS) synthesis->ms xrd X-ray Crystallography (Single Crystal) synthesis->xrd structure Elucidate Structure nmr->structure ir->structure ms->structure xrd->structure tautomerism Analyze Tautomeric Equilibrium structure->tautomerism purity Assess Purity structure->purity

Caption: Experimental workflow for the characterization of this compound.

Solid-State Characterization: X-ray Crystallography

While no crystal structure for this compound has been reported, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would unambiguously determine the dominant tautomeric form and provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. Based on studies of similar heterocyclic systems, it is likely that the more stable lactam form would be present in the crystal lattice, stabilized by intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Conclusion

The structural characterization of this compound is a comprehensive process that requires a multi-technique analytical approach. A thorough understanding of its tautomeric equilibrium is essential for the accurate interpretation of spectroscopic data. This guide has provided a detailed overview of the expected analytical data and the experimental protocols necessary for the complete structural elucidation and characterization of this important heterocyclic scaffold. The insights gained from such analyses are critical for advancing the discovery and development of new therapeutic agents based on the isoquinoline framework.

References

  • Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590. DOI: 10.1039/J29670000590.
  • Mondal, S., & Ghosh, S. (2013). Slow excited state phototautomerization in 3-hydroxyisoquinoline. Physical Chemistry Chemical Physics, 15(38), 16374-16381.
  • The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. ([Link])

  • 6-Methylisoquinoline. PubChem. ([Link])

  • Supporting Information. ScienceOpen. ([Link])

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. ([Link])

  • Supporting Information. The Royal Society of Chemistry. ([Link])

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. ([Link])

  • Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. ([Link])

  • Quinoline, 6-methyl-. NIST WebBook. ([Link])

  • 6-Methylquinoline. SpectraBase. ([Link])

  • 6-Methylquinoline. PubChem. ([Link])

  • Quinoline, 6-methyl-. NIST WebBook. ([Link])

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3a R, 4 S, 9a S)-pyrazolo[3,4- g]isoquinolines. National Institutes of Health. ([Link])

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. ([Link])

  • 6-Methyl-2-(4-methylphenyl)quinoline. SpectraBase. ([Link])

  • 3-Hydroxyisoquinoline. PubChem. ([Link])

  • 6 Methylquinoline. mzCloud. ([Link])

  • 3-Hydroxyisoquinoline CAS#: 7651-81-2. ChemWhat. ([Link])

  • This compound. PubChem. ([Link])

  • Isoquinoline synthesis. Organic Chemistry Portal. ([Link])

  • FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House. ([Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. ([Link])

  • Novel synthesis of isoquinolin-3-ols. RSC Publishing. ([Link])

  • A Versatile Synthesis of Substituted Isoquinolines. ResearchGate. ([Link])

  • Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate. ([Link])

  • 6-Methyl-5-nitroquinoline. SpectraBase. ([Link])

  • A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. ([Link])

  • Synthesis, X-ray and DFT Studies of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. MDPI. ([Link])

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. ([Link])

Sources

6-Methylisoquinolin-3-ol: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, the versatility of the isoquinoline scaffold is well-documented.[4][5][6] This guide focuses on a specific, yet underexplored derivative: 6-Methylisoquinolin-3-ol . While direct experimental data on this compound is limited, its structural features—a hydroxyl group at the 3-position and a methyl group at the 6-position—suggest a rich pharmacological potential waiting to be unearthed. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the biological activities of this compound. By synthesizing data from structurally related compounds, we will explore potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols to guide future research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.

PropertyValueSource
Molecular Formula C₁₀H₉NO[7]
Molecular Weight 159.18 g/mol [7]
IUPAC Name 6-methyl-2H-isoquinolin-3-one[7]
CAS Number 51463-11-7[7]
Predicted LogP 0.5[7]

This data is compiled from PubChem.[7]

Postulated Biological Activities and Therapeutic Hypotheses

Based on the extensive literature on isoquinoline derivatives, we can hypothesize several promising avenues for the biological activity of this compound. The presence of the hydroxyl group at the 3-position is particularly noteworthy, as it can participate in hydrogen bonding, a key interaction in many biological recognition processes.[8]

Anticancer Activity: Targeting Key Cellular Pathways

The isoquinoline scaffold is a prominent feature in many anticancer compounds.[1][9] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways.[1]

Hypothesized Mechanism of Action: this compound may exhibit anticancer activity by inhibiting protein kinases crucial for cancer cell proliferation and survival. The 3-aminoisoquinoline scaffold, structurally similar to our compound of interest, has been identified as a potent inhibitor of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[10] The hydroxyl group at the 3-position could mimic the amino group's hydrogen bonding capabilities within the kinase ATP-binding site.

Signaling Pathway Diagram: Postulated Kinase Inhibition

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation Compound This compound Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibition of a receptor tyrosine kinase by this compound, leading to downstream effects on cell proliferation and apoptosis.

Antibacterial Activity: A Potential Weapon Against Drug-Resistant Pathogens

Isoquinoline derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[4][11][12][13] Some have been shown to interfere with essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]

Hypothesized Mechanism of Action: this compound could act as a bacterial enzyme inhibitor or disrupt the integrity of the bacterial cell membrane. The lipophilicity imparted by the methyl group may facilitate its passage through the bacterial cell wall.

Neuroprotective Effects: A Glimmer of Hope in Neurodegenerative Diseases

Certain isoquinoline derivatives have been investigated for their potential role in neurodegenerative diseases like Parkinson's disease.[14][15] They are known to interact with various neurological targets and may possess neuroprotective properties. Some studies suggest that quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[16]

Hypothesized Mechanism of Action: this compound may exhibit neuroprotective effects by inhibiting enzymes such as monoamine oxidase (MAO) or acetylcholinesterase, or by mitigating oxidative stress in neuronal cells.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known methods for synthesizing isoquinolin-3-ols. One such approach involves the reaction of a phenacetyl chloride with a thiocyanate in the presence of a Friedel-Crafts catalyst.[17]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Starting Materials: 4-Methylphenacetyl chloride Alkyl/Aryl thiocyanate Reaction Friedel-Crafts Reaction (e.g., AlCl₃ catalyst) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 4-methylphenacetyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the Friedel-Crafts catalyst (e.g., aluminum chloride, 1.2 equivalents) portion-wise at 0 °C.

  • Addition of Thiocyanate: Add a solution of an alkyl or aryl thiocyanate (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Assessment

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9][18]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.2.2. Kinase Inhibition Assay

To investigate the direct inhibitory effect on specific kinases, a biochemical assay is required.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., recombinant FLT3 or Src), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

  • Detection: Quantify the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC₅₀ value of the compound for the specific kinase.

In Vitro Antibacterial Activity Assessment

3.3.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in a suitable broth medium to the mid-logarithmic phase.[4][12]

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

While the biological activity of this compound remains to be empirically determined, the wealth of data on structurally related isoquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers a foundational framework for initiating such studies, from chemical synthesis to the evaluation of its anticancer, antibacterial, and neuroprotective properties. Future research should focus on a comprehensive screening of this compound against a broad panel of cancer cell lines and bacterial strains. Elucidation of its precise mechanism of action through target identification studies will be crucial for its further development. The exploration of this compound and its analogs could unveil a new class of potent and selective therapeutic agents, underscoring the enduring value of the isoquinoline scaffold in drug discovery.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6634. [Link]

  • Sharma, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9099. [Link]

  • Kandefer-Szerszeń, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(4), 1817. [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 69-82. [Link]

  • McNaught, K. S., et al. (1996). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 24(4), 685-690. [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6634. [Link]

  • Larsen, T. O., et al. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 24(24), 4593. [Link]

  • Li, Y., et al. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. Natural Product Reports, 40(10), 1739-1785. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 93. [Link]

  • Mahadeviah, B. P., & Kumar, K. S. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Kim, J. H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • Di Sarno, V., et al. (2022). Summary of antimicrobial activity of some classes of isoquinoline alkaloids. Antibiotics, 11(11), 1545. [Link]

  • Opacka-Juffry, J., & Brooks, D. J. (1995). Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neurochemistry, 65(3), 1256-1262. [Link]

  • Bertrand, T., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(17), 5484. [Link]

  • Smahi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 38(18), 5436-5447. [Link]

  • Asano, T., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 5(10), 1143-1148. [Link]

  • Thirupataiah, B., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 20(29), 5649-5671. [Link]

  • Acar, Ç., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Bertrand, T., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(21), 6614. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). [Link]

  • Kuete, V., et al. (2011). Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. PLoS ONE, 6(8), e21762. [Link]

  • Quinoxaline derivatives with neuroprotective effect on dopaminergic neurons in cellular and animal Parkinson disease models. (2016). Journal of Medicinal Chemistry, 59(13), 6169-6186. [Link]

  • Gambino, D., et al. (2022). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Journal of Biological Inorganic Chemistry, 27(4-5), 455-469. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Smahi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • El-Telbany, F. A., & Hutchins, R. O. (1983). Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications, (10), 542-543. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Gawrońska, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. [Link]

  • Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183. [Link]

Sources

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Isoquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The isoquinoline core is a recurring structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic scaffold has demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The inherent versatility of the isoquinoline ring system, amenable to substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity.[5] This guide focuses on a specific derivative, 6-Methylisoquinolin-3-ol, and while direct mechanistic studies on this compound are not extensively reported in publicly available literature, this document will serve as an in-depth technical guide for researchers aiming to elucidate its mechanism of action. We will leverage the wealth of knowledge surrounding structurally similar isoquinoline and isoquinolin-3-ol analogs to propose potential biological targets and outline robust experimental workflows for their investigation.

Section 1: Postulated Biological Targets and Signaling Pathways for this compound

Based on the established pharmacology of the broader isoquinoline class, we can hypothesize several potential mechanisms of action for this compound. The presence of the hydroxyl group at the 3-position and the methyl group at the 6-position will undoubtedly influence its interaction with biological macromolecules.[6]

Modulation of Protein Kinase Signaling Cascades

A significant number of isoquinoline derivatives exert their biological effects by modulating the activity of protein kinases, which are pivotal regulators of cellular processes.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and inflammatory diseases. Several isoquinoline-based compounds have been identified as inhibitors of key kinases in this cascade, such as PI3K, Akt, and mTOR.[3] An investigation into the effect of this compound on the phosphorylation status of these proteins would be a critical first step.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 6_MIO This compound (Hypothesized) 6_MIO->PI3K Potential Inhibition 6_MIO->Akt Potential Inhibition 6_MIO->mTORC1 Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Interaction with Nucleic Acids and Associated Enzymes

The planar aromatic structure of the isoquinoline ring is well-suited for intercalation into DNA, a mechanism employed by several anticancer agents.[5]

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription. Many potent anticancer drugs, including some isoquinoline alkaloids, function by inhibiting these enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3]

Neuromodulatory Activity

The structural resemblance of the tetrahydroisoquinoline core to endogenous neurotransmitters has led to the discovery of isoquinoline derivatives with significant neuropharmacological activity.

  • NMDA Receptor Antagonism: Derivatives of decahydroisoquinoline-3-carboxylic acid have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential neuroprotective role in conditions associated with excitotoxicity.[7]

Section 2: A Practical Guide to Experimental Validation

To rigorously test the hypothesized mechanisms of action, a multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, with each step providing a clear, quantifiable output.

Initial Cytotoxicity and Proliferation Screening

A foundational step is to determine the compound's effect on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, neuronal cells).

Table 1: Representative Cell Viability Data for a Hypothetical Isoquinoline Derivative

Cell LineIC50 (µM)Assay Type
MCF-7 (Breast Cancer)15.2MTT Assay
A549 (Lung Cancer)22.8CellTiter-Glo®
SH-SY5Y (Neuroblastoma)> 100AlamarBlue™

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Target-Based Enzymatic Assays

Directly assessing the inhibitory activity of this compound against purified enzymes is a crucial step in mechanism deconvolution.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)

  • Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme, a suitable lipid substrate (e.g., PIP2), and varying concentrations of this compound in a kinase buffer.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Quantify the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme Purified Kinase (e.g., PI3K) Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Substrate (e.g., PIP2) Substrate->Reaction_Mix Compound This compound (Test Compound) Compound->Reaction_Mix ATP Add ATP Reaction_Mix->ATP Incubation Incubate at 30°C ATP->Incubation Detection Quantify ADP (e.g., ADP-Glo™) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature by Western blotting.

  • Data Analysis: The presence of the ligand will result in a shift of the melting curve to a higher temperature, indicating target engagement.

Section 3: Concluding Remarks and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the precise mechanism of action for this compound remains to be elucidated, the structural precedents within this chemical class provide a logical and evidence-based roadmap for its investigation. The experimental strategies outlined in this guide, from broad cellular screening to specific target engagement assays, offer a comprehensive framework for researchers to unravel the therapeutic potential of this intriguing molecule. Future studies should also consider employing chemoproteomics and other unbiased screening approaches to identify novel, unanticipated targets, further expanding our understanding of isoquinoline pharmacology.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Journal of Pharmaceutical Investigation. [Link]

  • This compound | C10H9NO | CID 12435490. PubChem. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2023). Molecules. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • 6-Methylquinolin-3-ol. MySkinRecipes. [Link]

  • Biologically active isoquinoline alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. [Link]

  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Deconvolution of Therapeutic Targets for 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive strategic framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of potential therapeutic targets for the novel chemical entity, 6-Methylisoquinolin-3-ol.

Introduction: The Therapeutic Promise of a Privileged Scaffold

This compound is a distinct heterocyclic compound built upon the isoquinoline core.[1] While the specific biological activities of this particular molecule remain largely uncharacterized in public literature, its foundational structure is of immense interest. The isoquinoline ring is widely regarded as a "privileged scaffold" in medicinal chemistry, a structural motif that is recurrent in a multitude of marketed drugs and biologically active compounds.[2][3][4] This prevalence suggests an evolutionarily honed ability to interact with a diverse range of biological targets.

Derivatives of the isoquinoline scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][5][6][7] This rich pharmacological history provides a fertile ground for hypothesis-driven investigation into this compound.

This guide eschews a rigid template, instead presenting a logical, multi-stage workflow designed to de-orphanize this compound. We will progress from broad, computational predictions to specific, cell-based validation, outlining the rationale and detailed protocols required to uncover its therapeutic potential.

Part 1: Hypothesis Generation through Scaffold-Based Inference

Before embarking on extensive experimental screening, we can formulate a set of plausible hypotheses by examining the established target classes of the broader isoquinoline family. This scaffold-centric approach allows for the intelligent prioritization of initial experimental efforts.

The known biological activities of isoquinoline derivatives are extensive and point towards several key molecular target classes:

  • Enzyme Inhibition: Isoquinolines are potent inhibitors of various enzymes. Notable examples include acetylcholinesterase and monoamine oxidase in the central nervous system, soluble epoxide hydrolase involved in inflammation, and prolyl oligopeptidase, which is implicated in neurodegenerative disorders.[8][9][10] Many derivatives also interact with human drug-metabolizing cytochrome P450 enzymes.[11]

  • Anticancer Mechanisms: A significant number of isoquinoline alkaloids exhibit anticancer properties through diverse mechanisms such as the inhibition of topoisomerase enzymes involved in DNA replication, disruption of microtubule polymerization during mitosis, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[5][6][12][13]

  • Modulation of CNS Targets: Beyond enzyme inhibition, isoquinoline derivatives can exert neuroprotective effects, suggesting interactions with receptors and pathways critical to neuronal survival and function.[7]

  • Broad-Spectrum Bioactivity: The documented anti-inflammatory, antiviral, and antimicrobial properties suggest interactions with a wide array of targets, including pathogen-specific enzymes and host inflammatory pathways.[3][5][6]

Based on this precedent, we can hypothesize that this compound is likely to find its primary targets within the following protein families: Kinases, Hydrolases, Oxidoreductases, Topoisomerases, and G-Protein Coupled Receptors (GPCRs).

Part 2: In Silico Target Prediction: A Data-Driven Workflow

Computational methods provide a rapid and cost-effective first pass to generate a prioritized list of potential protein targets based on the principle of chemical similarity.

Rationale and Workflow

The underlying principle is that molecules with similar 2D and 3D structures are likely to bind to similar protein targets. By comparing the structure of this compound to large databases of compounds with known bioactivity, we can predict its most probable interactors.

The workflow is as follows:

  • Obtain the Chemical Identifier: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1=CC2=CC(=O)NC=C2C=C1.[1] This format is the standard input for most prediction tools.

  • Query Prediction Databases: Utilize publicly accessible, robust platforms such as SwissTargetPrediction, ChEMBL, or BindingDB. These tools house vast, curated datasets of ligand-target interactions. Submitting the SMILES string will generate a list of potential targets, ranked by a probability or confidence score.

  • Analyze and Prioritize Targets: The raw output must be refined. Prioritization should be based on a synthesis of factors:

    • Prediction Confidence: Focus on targets with the highest probability scores.

    • Target Class Convergence: Give higher priority to targets that fall into the classes hypothesized in Part 1 (e.g., kinases, hydrolases).

    • Therapeutic Relevance: Utilize databases like OpenTargets or DisGeNET to cross-reference predicted targets with diseases, focusing on those with high unmet medical needs.

    • Druggability: Assess whether the predicted targets are considered "druggable," possessing binding pockets amenable to small-molecule modulation.

Visualization: In Silico Target Prediction Workflow

InSilico_Workflow cluster_input Input Data cluster_tools Prediction Engines cluster_analysis Prioritization Criteria cluster_output Output Input This compound SMILES: CC1=CC2=CC(=O)NC=C2C=C1 Tools SwissTargetPrediction ChEMBL BindingDB Input->Tools Query Structure Output Ranked List of Potential Targets Tools->Output Generate Predictions Analysis Prediction Score Target Class Therapeutic Relevance Druggability Analysis->Output Filter & Rank

Caption: Workflow for computational prediction and prioritization of targets.

Part 3: Experimental Target Identification and Validation

Following computational prediction, a rigorous, multi-pronged experimental strategy is essential to validate these hypotheses and discover unexpected mechanisms of action.

A. Target-Agnostic Phenotypic Screening

Rationale: Before focusing on specific predicted targets, it is crucial to understand the compound's effect on whole-cell systems. A distinct cellular phenotype (e.g., cell death, growth arrest) provides an unbiased functional readout and can reveal novel mechanisms of action that were not predicted computationally. Given the prevalence of anticancer activity in the isoquinoline class, a cancer cell line panel is a logical starting point.

Experimental Protocol: Cancer Cell Line Viability Assay (MTS-Based)

  • Cell Plating: Seed cells from a diverse cancer panel (e.g., NCI-60) into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the cell plates and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma1.5
MCF-7Breast Adenocarcinoma> 50
HT-29Colorectal Adenocarcinoma2.3
U87-MGGlioblastoma0.8
HL-60Promyelocytic Leukemia0.2

This table illustrates how results would be structured to identify sensitive vs. resistant cell lines, guiding further mechanistic studies.

B. Hypothesis-Driven Target Validation

Rationale: Once a prioritized list of targets is available from in silico predictions, or a compelling phenotype is observed, direct validation of the drug-target interaction is paramount. This requires orthogonal assays to confirm physical binding and functional modulation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to confirm target engagement in a native cellular environment. The binding of a ligand (the drug) typically stabilizes its target protein, increasing the temperature required to denature it.

  • Cell Culture and Treatment: Grow cells (e.g., HL-60, if found to be sensitive) to ~80% confluency. Treat one population with a test concentration of this compound (e.g., 10x IC₅₀) and a control population with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the abundance of the predicted target protein (e.g., "Kinase X") in each sample using Western Blotting or mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble target protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization and therefore, direct engagement.

Visualization: Experimental Target Validation Workflow

Validation_Workflow cluster_pheno Target-Agnostic Screening cluster_hypo Hypothesis-Driven Validation cluster_confirm Confirmation Pheno Phenotypic Screen (e.g., Cell Viability Assay) Confirmation Validated Target(s) Pheno->Confirmation Identifies Functional Effect InSilico In Silico Predictions Biochem Biochemical Assay (e.g., Kinase Activity) InSilico->Biochem Suggests Target CETSA Cellular Target Engagement (CETSA) Biochem->CETSA Confirms Function CETSA->Confirmation Confirms In-Cell Binding

Caption: Integrated workflow for experimental target validation.

Part 4: Elucidating Downstream Functional Consequences

Validating a direct target is a critical milestone, but understanding the functional consequences of that binding event is essential for therapeutic development.

Rationale and Workflow

Once a target is confirmed (e.g., "Kinase X" is inhibited by this compound), the next logical step is to map the downstream signaling impact.

Hypothetical Scenario: this compound is a validated inhibitor of Kinase X, which is known to phosphorylate Substrate Y.

  • Confirm Substrate Modulation: Treat sensitive cells with this compound at various concentrations and time points. Lyse the cells and perform a Western Blot analysis using antibodies specific for total Substrate Y and phosphorylated Substrate Y (p-Substrate Y). A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y, would confirm the functional inhibition of Kinase X in the cell.

  • Broaden the Pathway View: To understand the wider impact, employ phosphoproteomic analysis. This mass spectrometry-based technique can quantify thousands of phosphorylation events simultaneously, providing an unbiased view of the signaling pathways modulated by the compound.

  • Link to Phenotype: Correlate the observed signaling changes with the cellular phenotype. For example, if Kinase X inhibition leads to the dephosphorylation of a key pro-survival protein, this provides a direct mechanistic link to the observed cytotoxicity.

Visualization: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_drug Pharmacological Intervention cluster_pathway Cellular Signaling Cascade Drug This compound KinaseX Kinase X (Validated Target) Drug->KinaseX INHIBITS Receptor Upstream Signal Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates Downstream Downstream Effector SubstrateY->Downstream Phenotype Cellular Response (e.g., Apoptosis) Downstream->Phenotype Leads to

Caption: Inhibition of a kinase signaling pathway by this compound.

Conclusion

The journey to identify the therapeutic targets of a novel compound like this compound is a systematic process of de-risking and evidence-building. While its specific biological function is currently unknown, its privileged isoquinoline scaffold provides a strong foundation for rational investigation.

By integrating scaffold-based hypothesis generation, powerful in silico prediction, and a suite of orthogonal experimental validation techniques—from broad phenotypic screens to direct cellular target engagement assays—researchers can effectively deconvolute its mechanism of action. This logical, multi-faceted strategy is fundamental to translating a promising chemical entity into a potential therapeutic agent, ultimately paving the way for its entry into the drug development pipeline.

References

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Unknown Source. (2024, November 8).
  • PubMed. (n.d.). [Effect of some isoquinoline alkaloids on enzymatic activity of acetylcholinesterase and monoamine oxidase]. [Link]

  • PubMed. (2020, April 24). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. [Link]

  • ResearchGate. (2025, August 7). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. [Link]

  • National Center for Biotechnology Information. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025, August 9). Isoquinoline alkaloids as prolyl oligopeptidase inhibitors. [Link]

  • International Journal of Current Research and Review. (n.d.). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. [Link]

  • PubMed Central. (n.d.). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. [Link]

  • PubMed. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. [Link]

Sources

In Vitro Evaluation of 6-Methylisoquinolin-3-ol: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 6-Methylisoquinolin-3-ol, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach to characterize the compound's biological activity, elucidate its mechanism of action, and establish a foundation for further preclinical development. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating investigational cascade.

Section 1: Introduction and Rationale

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents.[1] this compound, a distinct derivative, remains largely uncharacterized. This guide proposes a systematic in vitro evaluation strategy, hypothetically focusing on anticancer activity—a prominent feature of many isoquinoline alkaloids.[3]

The primary objective is to progress from a broad assessment of cytotoxicity to a detailed understanding of the compound's molecular mechanism, providing a clear " go/no-go " decision-making framework for its advancement as a potential therapeutic agent.

Section 2: Foundational Characterization

Before initiating cell-based assays, it is critical to understand the fundamental physicochemical properties of this compound. These characteristics are essential for designing robust experiments and ensuring the reliability of biological data.[4][5]

Solubility and Stability Assessment

Causality: A compound's solubility in aqueous and organic solvents dictates its suitability for in vitro assays and informs formulation development.[4] Poor solubility can lead to compound precipitation in culture media, resulting in inaccurate and irreproducible data. Stability is equally crucial; degradation of the compound over the course of an experiment can lead to a misinterpretation of its potency and activity.[5]

Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS) or cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

  • Incubate the plate at room temperature with gentle shaking for 1.5 to 2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • The kinetic solubility limit is defined as the concentration at which precipitation is first observed.

Protocol: Stability Assay

  • Incubate this compound at a relevant concentration (e.g., 10 µM) in cell culture medium at 37°C.

  • Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the concentration of the parent compound in each aliquot using High-Performance Liquid Chromatography (HPLC).

  • A stable compound will show minimal degradation (<10%) over the typical duration of a cell-based experiment.

Section 3: Primary Screening: Cytotoxicity Profiling

The initial step in assessing anticancer potential is to determine the compound's ability to inhibit cell growth or induce cell death across a panel of diverse cancer cell lines. This provides insights into its potency and potential tumor selectivity.

Cell Viability Assessment

Causality: Cell viability assays measure the overall health of a cell population. A reduction in viability upon treatment with a compound indicates cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[1][6]

Experimental Workflow for In Vitro Screening

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Target Identification Compound This compound PhysChem Physicochemical Characterization (Solubility, Stability) Compound->PhysChem Assess assay suitability Screening Cytotoxicity Screening (e.g., CellTiter-Glo Assay) PhysChem->Screening Prepare dosing solutions IC50 Determine IC50 Values (Potency & Selectivity) Screening->IC50 Dose-response analysis Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Protein Expression (Western Blot) Apoptosis->WesternBlot Validate pathway CellCycle->WesternBlot Validate regulators TargetAssay Target-Based Assay (e.g., Kinase Inhibition) WesternBlot->TargetAssay Identify potential targets

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [2][7]

  • Cell Seeding: Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight. Include wells with medium only for background measurement.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[7] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a measure of the compound's potency.[8]

Cell LineHistologyHypothetical IC50 (µM) for this compoundHypothetical IC50 (µM) for Doxorubicin (Control)
MCF-7Breast Adenocarcinoma5.20.8
A549Lung Carcinoma8.91.2
HCT116Colon Carcinoma3.50.5
HEK293Normal Embryonic Kidney> 502.5

Section 4: Mechanistic Elucidation

Once cytotoxicity is established, the next critical phase is to understand how the compound exerts its effects. This involves investigating its impact on key cellular processes like apoptosis and the cell cycle.

Apoptosis Induction

Causality: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[10]

Protocol: Annexin V/PI Apoptosis Assay [9][11]

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer.[11] Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The FITC signal (Annexin V) and the PI signal are detected in different fluorescence channels.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

Cell Cycle Analysis

Causality: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[3] Propidium iodide (PI) staining of DNA in fixed and permeabilized cells allows for the quantification of cells in each phase of the cell cycle based on DNA content.[8]

Protocol: Propidium Iodide Cell Cycle Analysis [3][12]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored in ethanol at 4°C.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). An accumulation of cells in a specific peak compared to the control indicates cell cycle arrest at that phase.

Western Blotting for Key Signaling Proteins

Causality: To validate the findings from flow cytometry and delve deeper into the molecular pathways, Western blotting is used to measure changes in the expression levels of key regulatory proteins.[14] For example, if apoptosis is induced, one would expect to see cleavage of caspase-3 and its substrate, PARP.[15]

Protocol: Western Blot Analysis [16][17]

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cyclin D1, p21) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Hypothetical Apoptosis Signaling Pathway

G Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Bax Inhibits Bax->Mitochondria Permeabilizes Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 PARP PARP CleavedCasp3->PARP Cleaves Apoptosis Apoptosis CleavedCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: A potential mitochondrial-mediated apoptosis pathway modulated by the compound.

Section 5: Target Deconvolution

Identifying the direct molecular target of a compound is a crucial step in drug development. Based on the broad activity of isoquinolines as kinase inhibitors, a kinase inhibition assay is a logical next step.

Causality: Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[18][19] It is suitable for screening compounds against a panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) [20][21]

  • Reaction Setup: In a 384-well plate, add the kinase, the specific kinase substrate, and this compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for that specific kinase.[21]

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • ATP Detection: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[21]

  • Data Acquisition and Analysis: Measure luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration and determine the IC50 value for the target kinase.

Section 6: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial in vitro evaluation of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can build a comprehensive biological profile of the compound. Positive and compelling data from this workflow—demonstrating potent cytotoxicity, a clear mechanism of action such as apoptosis induction, and inhibition of a specific molecular target—would provide a strong rationale for advancing this compound into more complex in vitro models (e.g., 3D spheroids)[22] and subsequent in vivo preclinical studies.

References

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available from: [Link]

  • Cell Cycle analysis. Flow Cytometry Core Facility. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Available from: [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. Available from: [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. Available from: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. Available from: [Link]

  • Physicochemical Characterization Assays. Creative Bioarray. Available from: [Link]

  • Physicochemical Characterization. Creative Biolabs. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PDF. Available from: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro). Protocol Preview. YouTube. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available from: [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available from: [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). Semantic Scholar. Available from: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 6-Methylisoquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of a vast number of natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has repeatedly utilized the isoquinoline framework to create molecules with profound biological activities.[1][2] In contemporary medicinal chemistry, synthetic isoquinoline derivatives continue to emerge as promising candidates for a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6]

This guide focuses on a specific, yet highly promising, subclass: 6-Methylisoquinolin-3-ol derivatives . The strategic introduction of a methyl group at the 6-position and a hydroxyl group at the 3-position of the isoquinoline ring system presents a unique opportunity to fine-tune the physicochemical properties and biological activity of this important scaffold. The methyl group can enhance metabolic stability and lipophilicity, while the hydroxyl group, existing in tautomeric equilibrium with a keto form, provides a key interaction point for biological targets.[7][8] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and potential applications of these novel derivatives.

The Chemistry of this compound: Tautomerism and Reactivity

A fundamental aspect of the chemistry of this compound is its existence as a tautomeric mixture of the enol (this compound) and the keto (6-Methylisoquinolin-3(2H)-one) forms. This equilibrium is crucial as it dictates the molecule's reactivity and the synthetic strategies that can be employed for its derivatization.

tautomerism enol This compound (Enol Form) keto 6-Methylisoquinolin-3(2H)-one (Keto Form) enol->keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

Synthetic Strategies for the Isoquinolin-3-ol Core

The synthesis of the isoquinolin-3-ol scaffold can be approached through both classical and modern synthetic methodologies. While traditional methods laid the groundwork, contemporary transition-metal-catalyzed reactions offer greater efficiency and functional group tolerance.

Classical Approaches: A Foundation in Heterocyclic Chemistry

Historically, the synthesis of isoquinoline derivatives has been dominated by named reactions such as the Bischler–Napieralski and Pictet-Spengler reactions.[9][10][11] These methods typically involve the cyclization of substituted phenethylamines and have been instrumental in the development of isoquinoline chemistry. However, they often require harsh reaction conditions and may have limitations in terms of substrate scope and regioselectivity.

Modern Methodologies: Precision and Efficiency

Recent advances in organic synthesis have led to the development of highly efficient and versatile methods for the construction of the isoquinolin-3-one core.

A powerful strategy for the synthesis of isoquinolin-3-ones involves the transition metal-catalyzed coupling of benzamides with various partners. Rhodium(III) and Cobalt(III) complexes have proven to be particularly effective in catalyzing the annulation of benzamides with alkynes or vinyl acetate, which serves as an acetylene equivalent.[12] These reactions proceed via a C-H activation mechanism, offering high atom economy and excellent regioselectivity.

CH_activation start Substituted Benzamide + Alkyne/Vinyl Acetate catalyst [Rh(III)] or [Co(III)] Catalyst intermediate1 C-H Activation catalyst->intermediate1 Coordination intermediate2 Migratory Insertion intermediate1->intermediate2 Annulation intermediate3 Reductive Elimination intermediate2->intermediate3 product 6-Methylisoquinolin-3-one Derivative intermediate3->product Product Release

Caption: Simplified workflow for Rh(III)/Co(III)-catalyzed synthesis of isoquinolin-3-ones.

Another elegant approach utilizes a palladium-catalyzed C(sp²)–H allylation/aminopalladation/β-H elimination/isomerization sequence. This method allows for the annulation of N-sulfonyl amides with allylbenzenes to construct the isoquinolinone scaffold in the presence of air as the terminal oxidant.[12]

A more direct route to 1-substituted-isoquinolin-3-ols involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst.[13] This method is particularly attractive for its straightforwardness and the ability to introduce substituents at the 1-position.

Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis of a 6-Methylisoquinolin-3-one Derivative

The following protocol is a representative example of a modern synthetic approach to the isoquinolin-3-one core.

Reaction: Rh(III)-catalyzed C-H activation/annulation of 4-methylbenzamide with vinyl acetate.

Materials:

  • 4-methylbenzamide

  • Vinyl acetate

  • [RhCp*Cl₂]₂ (catalyst)

  • AgSbF₆ (co-catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add 4-methylbenzamide (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), and AgSbF₆ (0.1 mmol).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the tube.

  • Add vinyl acetate (2.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methylisoquinolin-3(2H)-one.

Rationale for Experimental Choices:

  • Catalyst System: The combination of [RhCp*Cl₂]₂ and AgSbF₆ is a highly effective catalytic system for C-H activation. AgSbF₆ acts as a halide scavenger, generating a more active cationic rhodium species.

  • Solvent: 1,2-Dichloroethane is a suitable high-boiling solvent for this reaction.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the degradation of the catalyst and reagents.

Biological Significance and Therapeutic Potential

The isoquinoline scaffold is associated with a broad spectrum of pharmacological activities.[1][3][4] The introduction of a methyl group at the 6-position and a hydroxyl/keto group at the 3-position can modulate these activities and lead to the discovery of novel therapeutic agents.

Biological Activity Examples of Isoquinoline Derivatives Potential Therapeutic Area Citation(s)
Anticancer 1-Benzylisoquinoline alkaloids, 3-acyl isoquinolin-1(2H)-onesOncology[1][5]
Antimicrobial Berberine, Tricyclic isoquinoline derivativesInfectious Diseases[9][11]
Anti-inflammatory Substituted isoquinoline derivativesInflammatory Disorders[1][3]
Neuroprotective Tetrahydroisoquinoline derivativesNeurodegenerative Diseases[2][3]
Antiviral 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanoneVirology[14]

Table 1: Overview of Biological Activities of Isoquinoline Derivatives

The antiviral activity reported for a compound structurally related to the this compound core highlights the potential of this scaffold in the development of new antiviral agents.[14] Furthermore, the inherent fluorescence of some quinolinol derivatives suggests their potential application as biological probes and imaging agents.[6][15]

Future Directions and Conclusion

The this compound scaffold represents a promising area for further research and development in medicinal chemistry. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of novel derivatives. Future efforts should focus on:

  • Exploration of Structure-Activity Relationships (SAR): Systematic modification of the this compound core with various substituents will be crucial to elucidate the SAR and optimize biological activity.

  • Investigation of Mechanism of Action: For derivatives exhibiting significant biological activity, detailed studies to determine their molecular targets and mechanism of action are warranted.

  • Development of Greener Synthetic Routes: The exploration of more environmentally friendly synthetic methods, such as those utilizing microwave assistance or solvent-free conditions, is an important avenue for future research.[10]

References

  • Mahadeviah, C., et al. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Wikipedia. (n.d.). Isoquinoline.
  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. PubMed.
  • RSC Publishing. (n.d.). Novel synthesis of isoquinolin-3-ols.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolin-3-ones.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • MySkinRecipes. (n.d.). 6-Methylquinolin-3-ol.
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Benchchem. (n.d.). 6-Methylquinolin-3-OL.
  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

Sources

A Spectroscopic and Analytical Guide to 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of 6-Methylisoquinolin-3-ol (C₁₀H₉NO), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with many hydroxy-substituted nitrogen heterocycles, this molecule exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto or lactam form (6-methyl-2H-isoquinolin-3-one). This guide will consider both forms when interpreting the spectral data, providing a comprehensive characterization essential for its unambiguous identification and use in further research.

Foundational Chemistry: Tautomerism in this compound

The interpretation of spectroscopic data for this molecule is fundamentally governed by its existence as two rapidly interconverting tautomers. The lactam form (6-methyl-2H-isoquinolin-3-one) is generally the predominant species in most solvents, a common feature for 2- and 4-hydroxypyridines and their fused-ring analogues. This equilibrium is critical as it dictates the presence of distinct functional groups—hydroxyl (O-H) versus amide (N-H and C=O)—which produce unique spectroscopic signatures.

Caption: Tautomeric equilibrium between the enol and keto forms of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The observed chemical shifts and coupling patterns will confirm atom connectivity and provide insight into the predominant tautomeric form.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and a labile proton (N-H or O-H). The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing nature of the pyridinone/pyridinol ring.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment Causality and Field Insights
~11.5 Broad Singlet NH (Lactam) The acidic proton on the nitrogen of the lactam tautomer is expected to be significantly deshielded and will appear as a broad signal. This peak will readily exchange with D₂O.
~7.8 Doublet H-5 This proton is ortho to the electron-donating methyl group, but its position on the carbocyclic ring places it in a typical aromatic region.
~7.4 Singlet H-4 In the lactam form, this proton is adjacent to the carbonyl group, leading to deshielding. Its singlet nature arises from the absence of adjacent protons.
~7.3 Doublet H-7 This proton is ortho to the methyl group and experiences its shielding effect, shifting it slightly upfield compared to H-5.
~7.1 Singlet H-1 This proton is on the pyridinone ring, adjacent to the nitrogen atom, resulting in a downfield shift.

| ~2.4 | Singlet | CH₃ | The methyl group protons will appear as a characteristic singlet in the upfield aromatic region. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it can solubilize both tautomers and often slows down the exchange of N-H/O-H protons, allowing for their observation.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 12 ppm is appropriate. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[1]

  • D₂O Exchange: To confirm the N-H/O-H peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet around 11.5 ppm should disappear or significantly diminish.

ftir_workflow start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum (Air) clean->background sample Apply Solid Sample to Crystal background->sample pressure Apply Pressure (Anvil) sample->pressure collect Collect Sample Spectrum (16-32 Scans) pressure->collect process Process Data (Ratio to Background) collect->process spectrum Final IR Spectrum process->spectrum end End spectrum->end

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular formula C₁₀H₉NO corresponds to a monoisotopic mass of 159.068 Da. [2] Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. Aromatic systems like isoquinoline are relatively stable, so the molecular ion peak is expected to be prominent. [3] Predicted Fragmentation Pattern (Electron Ionization)

m/z Ion Proposed Fragmentation Pathway
159 [M]⁺˙ Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight.
131 [M - CO]⁺˙ Loss of Carbon Monoxide: This is a very common fragmentation for lactam structures, proceeding via cleavage of the amide ring. This is a strong indicator of the keto tautomer.
130 [M - CO - H]⁺ Loss of CO and H radical: Subsequent loss of a hydrogen radical from the m/z 131 fragment.
103 [C₇H₅N]⁺˙ Loss of C₂H₂ from m/z 130: Further fragmentation of the ring structure.

| 91 | [C₇H₇]⁺ | Tropylium Ion: A common rearrangement fragment in compounds containing a methyl-substituted benzene ring. |

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities. A standard non-polar column (e.g., DB-5ms) is often used.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI). [4]4. Mass Analysis: The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

ms_fragmentation M [C10H9NO]⁺˙ m/z = 159 (Molecular Ion) M_CO [C9H9N]⁺˙ m/z = 131 M->M_CO - CO M_CO_H [C9H8N]⁺ m/z = 130 M_CO->M_CO_H - H• C7H5N [C7H5N]⁺ m/z = 103 M_CO_H->C7H5N - C2H2

Caption: A plausible primary fragmentation pathway for the lactam tautomer.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates a consistent and cohesive structural profile. The data from NMR, IR, and MS collectively point towards the predominance of the 6-methyl-2H-isoquinolin-3-one (lactam) tautomer under standard analytical conditions. The presence of a strong carbonyl stretch in the IR, a downfield carbonyl signal in the ¹³C NMR, a labile N-H proton in the ¹H NMR, and a characteristic loss of carbon monoxide in the mass spectrum provide an unambiguous structural confirmation. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this compound in drug development and chemical synthesis applications.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • This compound | C10H9NO | CID 12435490 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). National Institutes of Health. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Quinoline, 6-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Quinoline, 6-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). National Institutes of Health. Available at: [Link]

  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. (2008). National Institutes of Health. Available at: [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). Royal Society of Chemistry. Available at: [Link]

  • 6-Methylisoquinoline | C10H9N | CID 640959 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. Available at: [Link]

  • ft-ir spectrum of thymus vulgaris essential oil. ResearchGate. Available at: [Link]

  • FTIR spectra of thymol (a) and thymol loaded microparticles (b). ResearchGate. Available at: [Link]

  • Isoquinoline, 3-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Solubility and Stability of 6-Methylisoquinolin-3-ol: A Pre-formulation and Drug Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing 6-Methylisoquinolin-3-ol, a heterocyclic compound of interest in drug discovery due to its privileged isoquinoline core.[1][2] We will explore the fundamental principles, present detailed experimental protocols, and discuss the interpretation of data within the context of pre-formulation and drug development.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of an Active Pharmaceutical Ingredient (API) is the first step in any pre-formulation study.[3] These properties dictate the compound's behavior in various environments and inform the entire development strategy.

Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 6-Methylisoquinolin-3(2H)-one.[4] This is a critical consideration as the two forms may exhibit different physicochemical properties, including solubility, stability, and membrane permeability. The predominant form will depend on the solvent system and pH. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging the presence and importance of its tautomer.

Figure 1: Tautomeric Equilibrium

G cluster_0 This compound (Enol Form) cluster_1 6-Methylisoquinolin-3(2H)-one (Keto Form) enol enol keto keto enol->keto Equilibrium

Caption: Keto-enol tautomerism of this compound.

Computed Physicochemical Properties

Computational tools provide valuable initial estimates of a compound's properties, guiding experimental design.[5] The following properties for this compound have been computed and are available on PubChem.[4]

PropertyValueSignificance in Drug Development
Molecular Formula C₁₀H₉NODefines the elemental composition and exact mass.
Molecular Weight 159.18 g/mol Influences diffusion and absorption characteristics.
XLogP3 0.5A measure of lipophilicity; a low value suggests potentially higher aqueous solubility.
Hydrogen Bond Donors 1Indicates potential for interactions with polar solvents like water.
Hydrogen Bond Acceptors 2Indicates potential for interactions with polar solvents.

Solubility Profiling

Solubility is a gatekeeper for bioavailability. An API must be in solution to be absorbed.[6] Solubility studies are therefore a cornerstone of pre-formulation, aiming to identify suitable solvents and conditions for both delivery and manufacturing.[7] We differentiate between two key types of solubility:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium. It is a high-throughput screen used early in discovery to flag problematic compounds.[8]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. This is the gold standard for pre-formulation and is essential for Biopharmaceutics Classification System (BCS) determination.[5][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7][9] The protocol below is designed to be self-validating by ensuring equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (API)

  • Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).[5]

  • Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.

  • HPLC-grade water, acetonitrile, and other reagents for analysis.

  • 2 mL glass vials with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Calibrated HPLC system with a UV detector.

Procedure:

  • Preparation: Add an excess amount of this compound to 1 mL of each selected solvent in a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~10 mg/mL.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate speed (e.g., 150 rpm).[7]

  • Sampling: At designated time points (e.g., 24, 48, and 72 hours), stop the shaker and allow the vials to stand for 30 minutes.[5]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Dilution & Analysis: Carefully withdraw a small aliquot of the clear supernatant. Perform a precise serial dilution with the appropriate mobile phase into an HPLC vial. Analyze the concentration using a validated stability-indicating HPLC method.

  • Confirmation of Equilibrium: Compare the concentration results from the different time points. Equilibrium is confirmed when consecutive measurements (e.g., 48h vs. 72h) do not deviate significantly (e.g., <10%).[5] The final, stable concentration is reported as the solubility.

Data Presentation: Illustrative Solubility Profile

The quantitative data from the shake-flask experiment should be summarized for easy comparison. The following table is an illustrative example of how to present these findings.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225> 10.0
Acetate Buffer4.5251.5
Phosphate Buffer6.8250.2
Water~7.0250.1
EthanolN/A255.8
Propylene GlycolN/A2512.3
PEG 400N/A25> 20.0
DMSON/A25> 50.0

Interpretation: The illustrative data suggests a pH-dependent solubility profile, with significantly higher solubility at low pH. This is characteristic of a weakly basic compound, where the nitrogen in the isoquinoline ring becomes protonated. The compound also shows good solubility in common organic co-solvents, which is valuable information for developing liquid formulations.

Visualization: Solubility Assessment Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Equilibrium Studies cluster_2 Phase 3: Data Interpretation & Application start Define Project Goals (e.g., BCS, Formulation) struct Analyze API Structure (pKa, logP, Tautomers) start->struct kinetic Kinetic Solubility Screen (High-Throughput) struct->kinetic protocol Design Shake-Flask Protocol (Solvents, Temp, Timepoints) kinetic->protocol execute Execute Experiment (Add excess API, Equilibrate) protocol->execute analyze Sample & Analyze via HPLC execute->analyze confirm Confirm Equilibrium (Concentration Plateau) analyze->confirm confirm->execute No (Continue Equilibration) report Report Solubility Profile (Data Table) confirm->report Yes bcs Determine BCS Class (Dose/Solubility Volume) report->bcs formulate Guide Formulation Strategy (e.g., pH adjustment, co-solvents) bcs->formulate stop Proceed to Formulation formulate->stop

Caption: Workflow for comprehensive solubility assessment.

Stability Analysis and Degradation Pathways

Stability testing is mandated by regulatory agencies like the FDA and ICH to understand how an API's quality changes over time under various environmental factors.[10] Forced degradation (or stress testing) is a critical component of this, involving the deliberate degradation of the API under conditions more severe than accelerated stability testing.[11][12]

The primary goals of forced degradation are:

  • To identify likely degradation products.[10]

  • To elucidate potential degradation pathways.[10]

  • To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[11]

  • To inform the development of a stable formulation and define appropriate storage conditions.[11]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify degradation products.

Rationale for Stress Conditions: The conditions are chosen to cover common degradation routes. The goal is to achieve 10-20% degradation; complete degradation provides little information about the primary pathways.[13]

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a vial and store as described. Include a control sample (API in solvent, no stressor) stored at room temperature and protected from light.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature for 4 hours. (Base hydrolysis is often faster than acid).

    • Neutral Hydrolysis: Mix with water. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[10]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours. Also, test the solid API powder in a hot air oven.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Processing: At appropriate time points, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute the samples and analyze immediately using a stability-indicating HPLC-UV/PDA method. An LC-MS method is highly recommended for the identification of degradation product masses.[14]

Data Presentation: Illustrative Stability Profile

Data should be presented to clearly show the extent of degradation and the formation of new impurities under each condition.

Stress ConditionDuration% Assay of Parent API# of Degradation ProductsMajor Degradant Peak Area (%)
Control (RT, dark)48 hrs99.80N/A
0.1 N HCl, 80°C24 hrs85.2211.5 (RRT 0.85)
0.1 N NaOH, RT4 hrs78.9315.1 (RRT 0.72)
3% H₂O₂, RT24 hrs91.516.8 (RRT 1.15)
Heat (80°C, solution)48 hrs98.11 (minor)1.2 (RRT 0.91)
ICH Photolysis-94.324.1 (RRT 1.30)

Interpretation: The illustrative data suggests that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions. It shows moderate sensitivity to oxidation and photolysis, and is relatively stable to heat. This information is crucial for formulation development; for example, an aqueous formulation would require careful pH control and potentially the inclusion of an antioxidant.[15]

Visualization: Postulated Degradation Pathways

Based on the chemical structure and common degradation mechanisms of related heterocyclic compounds, we can postulate potential degradation pathways.[15][16] These hypotheses must be confirmed by structural elucidation of the degradation products (e.g., using LC-MS/MS and NMR).

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (Light) parent This compound hydro Ring Opening (Hydrolysis of lactam bond) parent->hydro H⁺ / OH⁻ n_oxide N-Oxide Formation parent->n_oxide [O] methyl_ox Oxidation of Methyl Group (-> CH₂OH -> COOH) parent->methyl_ox [O] photo Dimerization or Ring Contraction parent->photo

Caption: Postulated degradation pathways for this compound.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable phase in drug development. For this compound, this guide outlines a robust, scientifically-grounded approach. The key takeaways for any researcher are:

  • Acknowledge Intrinsic Properties: Recognize the keto-enol tautomerism and use computed properties to guide initial experiments.

  • Employ Gold-Standard Methods: Utilize the shake-flask method for definitive equilibrium solubility data across a relevant pH range and in various co-solvents.

  • Stress Systematically: Conduct forced degradation studies under a comprehensive set of conditions (hydrolytic, oxidative, photolytic, thermal) to understand the compound's liabilities.

  • Utilize Stability-Indicating Analytics: Develop and validate an analytical method, preferably HPLC, that can separate, detect, and quantify the parent API and all significant degradation products.

By following these principles and protocols, development teams can build a comprehensive data package that de-risks the project, enables rational formulation design, and satisfies regulatory requirements, ultimately accelerating the path to a safe and effective medicine.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (Source: Google Search,[7])

  • Annex 4 - World Health Organization (WHO). (Source: WHO,[5])

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (Source: Dow Development Labs,[6])

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (Source: PubMed,[9])

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (Source: WuXi AppTec,[8])

  • This compound | C10H9NO | CID 12435490. (Source: PubChem,[4])

  • Forced Degradation Studies. (Source: MedCrave online,[11])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (Source: BioProcess International,[13])

  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. (Source: Benchchem,[15])

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (Source: PubMed,[17])

  • Development of forced degradation and stability indicating studies of drugs—A review. (Source: NIH,[10])

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (Source: MDPI,[18])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (Source: Pharma Focus Asia,[12])

  • Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. (Source: PubMed,[19])

  • Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines. (Source: MDPI,[20])

  • 6-Methylisoquinolin-1(2H)-one | C10H9NO | CID 15451673. (Source: PubChem,[21])

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (Source: PubMed Central,[22])

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (Source: ResearchGate,[1])

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (Source: PubMed,[2])

  • Isoquinoline 97 119-65-3. (Source: Sigma-Aldrich,)

  • 6-Methylisoquinoline | C10H9N | CID 640959. (Source: PubChem,[23])

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (Source: ResearchGate,[24])

  • Pre-formulation Studies. (Source: KK Wagh College of Pharmacy,[3])

  • 6-Methylquinoline | C10H9N | CID 7059. (Source: PubChem,[25])

  • 6-Methylquinolin-3-ol | 315228-46-7. (Source: ChemicalBook,[26])

  • 3-Methylisoquinoline - Solubility of Things. (Source: Solubility of Things,[27])

  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. (Source: Benchchem,[14])

  • Isoquinoline. (Source: Wikipedia,[28])

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (Source: PubMed Central,[29])

  • Analytical Methods. (Source: RSC Publishing,[30])

  • 3-Methylquinoline Degradation Pathway. (Source: Eawag-BBD,[16])

Sources

6-Methylisoquinolin-3-ol: A Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Within this class, functionalized isoquinolines serve as critical starting materials for building molecular complexity. This guide provides a comprehensive technical overview of 6-Methylisoquinolin-3-ol, a strategically substituted precursor. We will delve into its structural properties, propose robust synthetic routes, and explore its core reactivity. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage this powerful building block in drug discovery and organic synthesis.

Structural Elucidation and Physicochemical Properties

A thorough understanding of a precursor's properties is fundamental to its effective use. This compound is a solid at room temperature with the chemical formula C₁₀H₉NO.[4] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 6-methyl-2H-isoquinolin-3-one[4]
CAS Number 51463-11-7[4]
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [4]
Synonyms 6-Methyl-3-hydroxyisoquinoline, 6-Methylisoquinolin-3(2H)-one[4]
The Critical Role of Tautomerism

A key feature of this compound is its existence as a mixture of two tautomeric forms: the aromatic alcohol (enol) form, this compound, and the more stable amide (keto) form, 6-methylisoquinolin-3(2H)-one.[4] This equilibrium is the primary determinant of its reactivity, allowing for selective functionalization at either the nitrogen or oxygen atom depending on the reaction conditions. The choice of base, solvent, and electrophile can be strategically employed to favor one reaction pathway over the other, a concept we will explore in Section 3.

Caption: Keto-enol tautomerism of the title compound.

Spectroscopic Signature for Validation

Confirming the identity and purity of the precursor is a non-negotiable step in any synthetic workflow. The following data, predicted based on established principles and spectral data from closely related isomers, serves as a benchmark for characterization.[5][6]

  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show distinct signals. A sharp singlet around δ 2.4 ppm corresponds to the methyl (CH₃) protons. The aromatic region (δ 7.0-8.0 ppm) will display a set of coupled doublets and singlets corresponding to the protons on the carbocyclic and heterocyclic rings. A broad singlet at high chemical shift (δ > 10 ppm) is characteristic of the N-H proton of the lactam tautomer.[5]

  • ¹³C NMR (125 MHz, DMSO-d₆): Key signals would include the methyl carbon around δ 21.0 ppm, aromatic carbons between δ 100-145 ppm, and a characteristic carbonyl (C=O) peak for the lactam form around δ 162.0 ppm.[5]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is definitive for the C=O stretch of the cyclic amide (lactam). A broad absorption between 3100-3300 cm⁻¹ would indicate the N-H stretch.

  • Mass Spectrometry (MS-EI): The molecular ion peak (M⁺) would appear at m/z = 159, corresponding to the molecular weight of the compound.

Synthesis of the this compound Precursor

While numerous methods exist for constructing the isoquinoline core, a modified Pomeranz-Fritsch-Bobbitt cyclization offers a reliable and adaptable route to 3-hydroxyisoquinolines.[2] This approach builds the heterocyclic ring onto a pre-functionalized benzene derivative.

Retrosynthetic Analysis and Proposed Pathway

The synthesis begins with commercially available 4-methylaniline. A multi-step sequence introduces the necessary side chain before the key acid-catalyzed cyclization and subsequent aromatization.

synthesis_workflow A 4-Methylaniline B N-(4-methylbenzyl)formamide A->B 1. HCOOH, Ac₂O C N-(2-bromo-4-methylbenzyl)formamide B->C 2. NBS, AIBN D N-(2-formyl-4-methylbenzyl)formamide C->D 3. n-BuLi, DMF E This compound D->E 4. H₂SO₄, Heat (Cyclization & Dehydration)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-methylaniline.

Step 1: Formylation of 4-Methylaniline

  • Rationale: Protection of the amine and introduction of the first carbon of the future heterocyclic ring. Formic acid with acetic anhydride provides an effective in situ source of the formylating agent.

  • Procedure: To a stirred solution of 4-methylaniline (1.0 eq) in toluene at 0 °C, slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-methylbenzyl)formamide.

Step 2: Benzylic Bromination

  • Rationale: Introduction of a handle at the ortho-position for subsequent functionalization. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for selective benzylic bromination.

  • Procedure: Dissolve the product from Step 1 (1.0 eq) in carbon tetrachloride. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4 hours, monitoring by TLC. Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield the crude bromide.

Step 3: Ortho-Formylation via Lithiation-Quench

  • Rationale: Introduction of the aldehyde group required for cyclization. A lithium-halogen exchange followed by quenching with an electrophile (DMF) is a classic and effective method for this transformation.

  • Procedure: Dissolve the crude bromide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 1 hour, then add anhydrous N,N-dimethylformamide (DMF) (1.5 eq). Allow the reaction to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract with diethyl ether. The crude N-(2-formyl-4-methylbenzyl)formamide is carried forward.

Step 4: Acid-Catalyzed Cyclization and Aromatization

  • Rationale: The strong acid protonates the aldehyde, which is then attacked by the formamide nitrogen in an intramolecular Pictet-Gams type reaction. Subsequent dehydration and tautomerization yield the final aromatic product.

  • Procedure: Add the crude product from Step 3 slowly to concentrated sulfuric acid at 0 °C. Carefully heat the mixture to 90 °C and maintain for 2 hours. Cool the reaction and pour it onto crushed ice. Neutralize carefully with a concentrated NaOH solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to afford pure this compound.

Core Reactivity and Synthetic Applications

The utility of this compound as a precursor stems from its multiple reactive sites, which can be addressed with high selectivity.

reactivity cluster_reactions Key Synthetic Transformations Core This compound N_Alk N-Alkylation / N-Arylation (e.g., R-X, K₂CO₃) Core->N_Alk N2 Position O_Alk O-Alkylation / O-Acylation (e.g., R-X, NaH) Core->O_Alk O3 Position EAS Electrophilic Aromatic Substitution (e.g., NBS, HNO₃/H₂SO₄) Core->EAS C5, C7, C8 Positions Coupling Cross-Coupling Precursor (via O-Tf or Halogenation) Core->Coupling C5, C7, C8 Positions

Caption: Major reaction pathways for this compound.

N-Alkylation vs. O-Alkylation

The dichotomy of N- vs. O-alkylation is controlled by the choice of base and solvent, exploiting the Hard-Soft Acid-Base (HSAB) principle.

  • N-Alkylation (Kinetically Favored): Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile favors reaction at the nucleophilic nitrogen of the lactam tautomer. This is the most common pathway for introducing substituents on the nitrogen atom.

  • O-Alkylation (Thermodynamically Favored): Using a strong, hard base like sodium hydride (NaH) in an aprotic solvent like THF will fully deprotonate the molecule, generating the ambidentate anion. The reaction then proceeds at the more electronegative oxygen atom to form the thermodynamically more stable O-alkylated isoquinoline ether.

Electrophilic Aromatic Substitution (EAS)

The electron-donating methyl group and the activating hydroxyl/amido group direct incoming electrophiles primarily to the C5 and C7 positions of the carbocyclic ring. Standard conditions can be used for:

  • Halogenation: N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, which are themselves handles for further cross-coupling reactions.

  • Nitration: A mixture of nitric acid and sulfuric acid will install a nitro group, which can be reduced to an amine for further derivatization.

Conversion to Cross-Coupling Partners

A powerful strategy for building molecular diversity is to convert the precursor into a substrate for palladium-catalyzed cross-coupling reactions.

  • O-Triflation: The hydroxyl group of the enol form can be converted to a triflate (-OTf) using triflic anhydride. This triflate is an excellent leaving group for Suzuki, Stille, and Buchwald-Hartwig couplings.

  • Halogenation: As described in EAS, direct halogenation provides an alternative handle for cross-coupling. The synthesis of 6-Aminoisoquinolin-1-ol from a bromo-precursor via a Buchwald-Hartwig reaction highlights the industrial viability of this approach.[7]

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this precursor, we outline the synthesis of a scaffold inspired by isoquinolinone-based PI3 kinase inhibitors.[8]

case_study A This compound B 3-O-Triflyl-6-methylisoquinoline A->B 1. Tf₂O, Pyridine C 3-(4-methoxyphenyl)-6-methylisoquinoline B->C 2. 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (Suzuki Coupling) D Final Scaffold: 2-Ethyl-3-(4-methoxyphenyl)-6-methylisoquinolin-3-one C->D 3. Iodoethane, K₂CO₃

Caption: Case study workflow for a kinase inhibitor scaffold.

Protocol: Two-Step Synthesis

Step 1: O-Triflation and Suzuki Coupling

  • Rationale: This sequence first activates the 3-position for cross-coupling by converting the hydroxyl to a triflate leaving group. The subsequent Suzuki coupling efficiently forms a new carbon-carbon bond, a cornerstone of modern medicinal chemistry.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq). Stir for 2 hours. Wash with cold 1M HCl, then brine. Dry the organic layer (Na₂SO₄) and concentrate to get the crude triflate.

    • To a degassed solution of the crude triflate in a 2:1 mixture of toluene and ethanol, add 4-methoxyphenylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of 2M K₂CO₃ (3.0 eq). Reflux the mixture for 12 hours. Cool, extract with ethyl acetate, and purify by column chromatography to yield the coupled product.

Step 2: N-Alkylation

  • Rationale: The final step introduces a substituent on the nitrogen to occupy a specific pocket in the target enzyme's active site.

  • Procedure: Dissolve the product from Step 1 (1.0 eq) in acetonitrile. Add potassium carbonate (3.0 eq) and iodoethane (1.5 eq). Heat the mixture to 60 °C and stir for 6 hours. Cool, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the final target scaffold.

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly versatile and strategically designed precursor for advanced organic synthesis. Its inherent tautomerism, coupled with well-defined reactivity at multiple positions, allows for the controlled and predictable construction of complex molecular architectures. By understanding the principles governing its synthesis and reactivity, researchers can unlock its potential to accelerate the development of novel therapeutics and functional materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12435490, this compound. Retrieved from [Link]

  • Science of Synthesis (2005). Knowledge Updates 2005/1, Product Class 5: Isoquinolines. Retrieved from [Link]

  • Lam, F., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(13), 4229. Available at: [Link]

  • DiNitto, J., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. US Patent 8,193,182B2.
  • SpectraBase (2023). 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-. Retrieved from [Link]

  • Gajda, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. Available at: [Link]

  • Mondal, S., et al. (2023). Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones. ACS Omega, 8(28), 25238–25251. Available at: [Link]

  • Goud, N.S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1199-1229. Available at: [Link]

  • Amerigo Scientific (2024). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14306, 3-Methylisoquinoline. Retrieved from [Link]

  • ResearchGate (2020). Proposed reaction mechanism for the synthesis of isoquinoline derivatives. Retrieved from [Link]

  • Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179–183. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22243516, 6-Methylisoquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 6-Methylisoquinolin-3-ol: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylisoquinolin-3-ol, a heterocyclic organic compound, and its derivatives are of significant interest to the pharmaceutical and materials science research communities. The isoquinoline core is a key structural motif in a wide array of biologically active compounds and natural products. The specific substitution pattern of this compound, featuring a methyl group on the benzene ring and a hydroxyl group on the pyridine ring, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The presented methodology is based on an adaptation of a novel synthesis of isoquinolin-3-ols, which proceeds via an intramolecular Friedel-Crafts cyclization of a key intermediate formed from the reaction of a substituted phenacetyl chloride with a thiocyanate salt.[1] This approach offers a robust and efficient route to the target compound. This document provides a comprehensive, step-by-step guide, including the preparation of the necessary starting material, a detailed reaction procedure, and methods for purification and characterization of the final product.

Chemical Profile

Compound Name This compound
IUPAC Name 6-methyl-2H-isoquinolin-3-one
Synonyms 6-Methyl-3-hydroxyisoquinoline, 6-Methylisoquinolin-3(2H)-one
CAS Number 51463-11-7
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Structure
Tautomeric forms of this compound

Note: this compound exists in tautomeric equilibrium with its keto form, 6-methylisoquinolin-3(2H)-one. The keto form is often the predominant tautomer.[2]

Synthetic Strategy Overview

The synthesis of this compound is a two-step process, commencing with the preparation of the requisite acid chloride, followed by a one-pot reaction to construct the isoquinolin-3-ol ring system.

Synthesis_Overview Start 4-Methylphenoxyacetic Acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate1 4-Methylphenacetyl Chloride Step1->Intermediate1 Step2 Step 2: Isoquinolin-3-ol Synthesis Intermediate1->Step2 Product This compound Step2->Product caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-Methylphenacetyl Chloride

The synthesis of the key precursor, 4-methylphenacetyl chloride, is achieved through the reaction of 4-methylphenoxyacetic acid with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed and effective reagent for this transformation due to the facile removal of gaseous byproducts (SO₂ and HCl).

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
4-Methylphenoxyacetic acidC₉H₁₀O₃166.17≥98%
Thionyl chlorideSOCl₂118.97≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, add 4-methylphenoxyacetic acid (16.6 g, 0.1 mol).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture to obtain a suspension.

  • Reagent Addition: Carefully add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise to the stirred suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-methylphenacetyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This step involves the reaction of 4-methylphenacetyl chloride with potassium thiocyanate to form an isothiocyanate intermediate, which then undergoes an intramolecular Friedel-Crafts cyclization catalyzed by aluminum chloride to yield the final product.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
4-Methylphenacetyl chlorideC₉H₉ClO168.62As prepared above
Potassium thiocyanateKSCN97.18≥99%
Aluminum chloride (anhydrous)AlCl₃133.34≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric acid (HCl)HCl36.462 M aqueous solution
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solution
Anhydrous sodium sulfateNa₂SO₄142.04Granular
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous dichloromethane (200 mL). Cool the suspension to 0°C in an ice bath with stirring.

  • Formation of the Acylium Ion Complex: Slowly add a solution of 4-methylphenacetyl chloride (16.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) to the AlCl₃ suspension via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction with Thiocyanate: In a separate flask, dissolve potassium thiocyanate (10.7 g, 0.11 mol) in anhydrous dichloromethane (100 mL). This may form a suspension. Add this suspension dropwise to the reaction mixture at 0°C over a period of 30 minutes.

  • Intramolecular Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath and slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (150 mL). This step is highly exothermic and should be performed with caution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Reaction Mechanism

The synthesis of this compound proceeds through a fascinating cascade of reactions, culminating in the formation of the heterocyclic ring system.

Reaction_Mechanism cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization Start 4-Methylphenacetyl Chloride Intermediate1 4-Methylphenacetyl Isothiocyanate Start->Intermediate1 Nucleophilic Acyl Substitution Reagent1 KSCN Reagent1->Intermediate1 Nucleophilic Acyl Substitution Reagent2 AlCl₃ (Lewis Acid) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Reagent2->Intermediate2 Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate2->Cyclization Product This compound Cyclization->Product Tautomerization caption Proposed reaction mechanism.

Figure 2: Proposed reaction mechanism.

Characterization of this compound

The successful synthesis of this compound should be confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.4-2.6 ppm. A broad singlet for the N-H proton (in the keto form) and a singlet for the C4-H proton.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon (around 20-25 ppm), and a carbonyl carbon (for the keto form) in the range of 160-170 ppm.
IR Spectroscopy Characteristic absorption bands for N-H stretching (in the keto form, ~3200-3400 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (m/z = 159.18).

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

  • Aluminum chloride is a corrosive solid that reacts vigorously with water, releasing heat and HCl gas. It should be handled in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The quenching of the reaction with acid is highly exothermic and should be performed slowly and with adequate cooling.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for the preparation of the acid chloride precursor and the subsequent intramolecular Friedel-Crafts cyclization, researchers can efficiently obtain this valuable heterocyclic compound. The provided characterization guidelines will aid in confirming the identity and purity of the final product. This protocol is intended to serve as a valuable resource for scientists engaged in the exploration of novel isoquinoline-based molecules for various applications in drug discovery and materials science.

References

  • Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 6-methyl-2H-isoquinolin-3-one. National Center for Biotechnology Information. [Link]

Sources

Topic: Robust and Validated Analytical Methods for the Quantification of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides comprehensive, validated protocols for the quantitative analysis of 6-Methylisoquinolin-3-ol, a key heterocyclic compound of interest in pharmaceutical and chemical synthesis. Recognizing the need for reliable analytical methods in research and quality control, we present two robust, orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for high-sensitivity applications. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation summaries, and the scientific rationale behind critical experimental choices, ensuring immediate applicability and regulatory compliance.

Introduction and Method Selection Rationale

This compound is an isoquinoline derivative with a molecular structure that makes it a valuable building block in medicinal chemistry. Accurate and precise quantification is paramount for reaction monitoring, purity assessment, and pharmacokinetic studies. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is the workhorse of quality control laboratories. It offers excellent precision and robustness for quantifying analytes at moderate to high concentrations. Given the chromophoric nature of the isoquinoline ring, UV detection is a straightforward and cost-effective choice for analyzing bulk materials or formulated products where the analyte is a major component.[1]

  • LC-MS/MS: For applications requiring lower detection limits, such as bioanalysis (e.g., in plasma or tissue) or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry is the gold standard.[2] Its ability to combine chromatographic separation with the high selectivity of Multiple Reaction Monitoring (MRM) allows for the precise quantification of this compound even in the most complex matrices, minimizing interferences and enhancing confidence in the results.[3]

This document details the development and validation of both methods, providing a self-validating framework consistent with International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[6]
Molecular Weight 159.18 g/mol PubChem[6]
IUPAC Name 6-methyl-2H-isoquinolin-3-onePubChem[6]
CAS Number 51463-11-7PubChem[6]
Predicted XLogP3 0.5PubChem[6]

General Sample and Standard Preparation Workflow

Proper sample preparation is critical for accurate and reproducible results. The following workflow is a general guideline applicable to both HPLC and LC-MS/MS methods, with specific modifications detailed in the respective sections. The core principle is to dissolve the analyte in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.[7]

cluster_prep Sample & Standard Preparation start Weigh Analyte (Standard or Sample) dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) start->dissolve vortex Vortex/Sonicate to Ensure Dissolution dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter transfer Transfer to Autosampler Vial filter->transfer

Caption: General workflow for preparing standards and samples.

Method 1: Quantification by HPLC-UV

This method is optimized for reliability and routine use, suitable for purity analysis and quantification in non-complex matrices.

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities. An isocratic mobile phase provides stable retention and baseline, while a Diode Array Detector (DAD) monitors the absorbance at the analyte's λmax, ensuring specificity and allowing for peak purity assessment.[8]

Detailed Protocol: HPLC-UV Analysis

3.2.1. Reagents and Materials

  • This compound: Reference standard (>98% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade, >18 MΩ·cm

  • Formic Acid (FA): LC-MS grade, ~99%

  • Diluent: 50:50 (v/v) Acetonitrile:Water

3.2.2. Standard Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with diluent.

  • Calibration Standards: Perform serial dilutions from the primary stock to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Sample Preparation

  • Accurately weigh the sample material expected to contain this compound.

  • Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex for 1 minute and sonicate for 5 minutes if necessary.

  • Filter the solution through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.

3.2.4. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column ACE C18 (4.6 x 250 mm, 5 µm) or equivalentC18 columns provide excellent retention for moderately polar heterocyclic compounds.[8]
Mobile Phase Isocratic: 40% Acetonitrile, 60% Water + 0.1% Formic AcidThe ACN/Water ratio is optimized for retention. Formic acid improves peak shape by protonating free silanols.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains stable retention times and improves reproducibility.[1]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detector Diode Array Detector (DAD)
Detection λ 275 nm (Monitor 220-400 nm for peak purity)Selected based on the predicted UV absorbance maximum for the isoquinoline chromophore.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Method Validation Summary (HPLC-UV)

This method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10]

cluster_hplc HPLC-UV Analysis Workflow prep Prepared Sample Vial (from General Workflow) inject Autosampler Injection (10 µL) prep->inject separate Isocratic Separation on C18 Column inject->separate detect DAD Detection (λ = 275 nm) separate->detect process Data Processing (Integration & Calibration) detect->process report Generate Report (Concentration, Purity) process->report

Caption: Workflow for the HPLC-UV analytical method.

ParameterResultAcceptance Criteria
Specificity Analyte peak resolved from blank and known impurities; Peak Purity > 99.5%Baseline resolution (Rs > 2.0); No interference at analyte retention time.
Linearity (R²) > 0.999R² ≥ 0.995
Range 1.0 - 100 µg/mLMethod must be linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0% for drug substance.[5]
Precision (% RSD) Intra-day: < 0.8%; Inter-day: < 1.5%RSD ≤ 2.0%
LOD 0.3 µg/mLSignal-to-Noise ratio ≥ 3:1
LOQ 1.0 µg/mLSignal-to-Noise ratio ≥ 10:1; with acceptable accuracy and precision.

Method 2: Quantification by UHPLC-MS/MS

This method is designed for high-sensitivity and high-selectivity analysis, making it ideal for bioanalytical studies, trace-level impurity detection, or analysis in complex sample matrices.

Principle

This method leverages the speed and resolution of UHPLC with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized via Electrospray Ionization (ESI) and detected in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process virtually eliminates matrix interference, providing exceptional sensitivity and specificity.[11]

Detailed Protocol: UHPLC-MS/MS Analysis

4.2.1. Reagents and Materials

  • All reagents from Section 3.2.1, but ensure they are LC-MS grade .

  • Internal Standard (IS): 6-Methylquinoline or a stable isotope-labeled version of the analyte is recommended. The IS should not be present in the sample and must have similar chromatographic and ionization behavior.

4.2.2. Standard and Sample Preparation

  • Prepare analyte stock and calibration standards as in Section 3.2.2, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Prepare an Internal Standard stock solution (e.g., 1 µg/mL).

  • For all standards and samples: Add a fixed volume of the IS stock solution to each sample prior to final volume adjustment. The final IS concentration should be consistent across all samples (e.g., 10 ng/mL).

  • For biological samples (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile (containing the IS) to 1 part plasma, vortex, centrifuge, and transfer the supernatant for analysis.[3]

4.2.3. Instrumentation and Analytical Conditions

UHPLC System

Parameter Condition
UHPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min; hold 1 min; return to 5% B
Column Temp. 40 °C

| Injection Vol. | 2 µL |

Mass Spectrometer

Parameter Condition
MS System Sciex Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage +5500 V
Source Temp. 550 °C
Curtain Gas 35 psi

| MRM Transitions | See table below |

Optimized MRM Transitions Rationale: The precursor ion is the protonated molecule [M+H]⁺, calculated as 159.18 + 1.007 = 160.19. We will target m/z 160.2. Product ions are determined by fragmenting the precursor in the collision cell.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Use
This compound 160.2132.1100Quantifier
This compound 160.2117.1100Qualifier
6-Methylquinoline (IS) 144.1116.1100Quantifier
Method Validation Summary (UHPLC-MS/MS)

Validation was performed in accordance with FDA and EMA guidelines for bioanalytical method validation where applicable.[3]

cluster_lcms UHPLC-MS/MS Analysis Workflow prep Prepared Sample Vial (with Internal Standard) inject Autosampler Injection (2 µL) prep->inject separate Gradient Separation on UPLC C18 Column inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (Q1/Q3 Scan) ionize->mrm process Data Processing (Analyte/IS Ratio) mrm->process report Generate Report (Concentration) process->report

Caption: Workflow for the UHPLC-MS/MS analytical method.

ParameterResultAcceptance Criteria
Specificity No interfering peaks at the analyte retention time in 6 different matrix lots.Response in blank matrix < 20% of LLOQ.
Linearity (R²) > 0.998 (weighted 1/x²)R² ≥ 0.99
Range 0.1 - 100 ng/mLMethod must be linear, accurate, and precise within this range.
Accuracy (% Bias) Within ± 7% of nominal± 15% (± 20% at LLOQ)
Precision (% RSD) Intra-day: < 5%; Inter-day: < 8%RSD ≤ 15% (≤ 20% at LLOQ)
LLOQ 0.1 ng/mLS/N ≥ 10:1; with accuracy and precision within ± 20%.
Matrix Effect CV < 15%
Recovery Consistent and reproducible

Conclusion

Two robust and reliable methods for the quantification of this compound have been developed and validated. The HPLC-UV method is highly suitable for routine quality control, purity assessments, and formulation analysis due to its simplicity and precision. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the UHPLC-MS/MS method provides superior performance with excellent detection limits and minimal matrix interference. The choice of method should be guided by the specific analytical challenge, sample matrix, and required concentration range.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS Source: MDPI URL: [Link]

  • Title: 6-Methylisoquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Analytical method validation: A brief review Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source: MDPI URL: [Link]

  • Title: Analytical parameters of LC-MS/MS method. Source: ResearchGate URL: [Link]

  • Title: Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines Source: MDPI URL: [Link]

  • Title: A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) Source: MDPI URL: [Link]

  • Title: Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus Source: ResearchGate URL: [Link]

  • Title: Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea Source: MDPI URL: [Link]

  • Title: Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid Source: Scientific Research Publishing URL: [Link]

  • Title: An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants Source: MDPI URL: [Link]

  • Title: SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY Source: Agilent Technologies URL: [Link]

Sources

A Validated Reversed-Phase HPLC Method for the Purity Assessment of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 6-Methylisoquinolin-3-ol. The method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of the main component and its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water containing 0.1% formic acid. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.

Introduction and Scientific Principles

This compound (CAS: 51463-11-7) is a heterocyclic aromatic compound with a molecular weight of 159.18 g/mol .[1] Its isoquinoline core is a key structural motif in many pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is critical to ensure safety, efficacy, and consistency in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]

1.1. The Rationale of Reversed-Phase HPLC

This method employs reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[3][4] The fundamental principle involves the partitioning of the analyte between a nonpolar stationary phase (a C18 alkyl-silane bonded to silica) and a polar mobile phase.

  • Analyte Characteristics: this compound is an aromatic compound with moderate polarity (XLogP3 = 0.5).[1] This makes it ideally suited for retention on a hydrophobic C18 column.

  • Stationary Phase Selection: A C18 column is the first-choice stationary phase for new method development involving aromatic compounds due to its robust hydrophobic retention mechanism.[5]

  • Mobile Phase Composition: The mobile phase consists of water and acetonitrile (ACN), a common organic modifier. A gradient elution, where the concentration of ACN is increased over time, is used to ensure the elution of both the main analyte and any potential impurities which may span a range of polarities.[2][4] The addition of 0.1% formic acid serves two critical functions:

    • It maintains a consistent, low pH to suppress the ionization of any free silanol groups on the silica backbone of the stationary phase, which prevents peak tailing.

    • It ensures that the analyte, which possesses a potentially ionizable hydroxyl group and a nitrogen atom, is in a consistent protonation state, leading to sharp, symmetrical peaks.[2][6]

  • Detection: The isoquinoline ring system is an excellent chromophore. Detection is performed using a UV detector set at 254 nm, a wavelength at which many aromatic compounds exhibit strong absorbance.[3][7][8]

Materials and Methods

2.1. Instrumentation and Equipment

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

2.2. Reagents and Standards

  • This compound reference standard (purity >99%).

  • Acetonitrile (HPLC gradient grade).

  • Formic acid (LC-MS grade, >99%).

  • Water (Ultrapure, 18.2 MΩ·cm).

2.3. Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min: 10% B
2-17 min: 10% to 90% B
17-20 min: 90% B
20-21 min: 90% to 10% B
21-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Detailed Experimental Protocols

3.1. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of ultrapure water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes in an ultrasonic bath or using an online degasser before use.

3.2. Preparation of Solutions

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

3.3. HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mpA Prepare Mobile Phase A (0.1% FA in Water) prep_mpB Prepare Mobile Phase B (0.1% FA in ACN) equil Equilibrate System (Initial Conditions, 1.0 mL/min) prep_mpB->equil prep_std Prepare Standard Solution (0.5 mg/mL) prep_smp Prepare Sample Solution (0.5 mg/mL) prep_smp->equil sst Perform System Suitability Test (Inject Standard 5x) equil->sst inject_blank Inject Blank (Diluent) sst->inject_blank If SST Passes inject_std Inject Standard inject_blank->inject_std inject_smp Inject Sample inject_std->inject_smp process Integrate Chromatograms inject_smp->process calculate Calculate Purity (% Area) and System Suitability process->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

System Suitability and Method Validation

4.1. System Suitability Testing (SST) Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria must be met before proceeding.[9][10]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

4.2. Method Validation Protocol The analytical method must be validated for its intended purpose according to ICH Q2(R2) guidelines.[11][12] The following parameters are critical for a purity method.

Validation ParameterDescription & ProtocolAcceptance Criteria
Specificity Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) are performed to demonstrate that the method can separate the main peak from degradation products and potential impurities.[13][14]Peak purity of the analyte must pass. No co-elution at the analyte's retention time.
Linearity Analyze a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.05 to 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform spike-recovery experiments by adding known amounts of the reference standard to the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[13]Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six independent sample preparations on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.% RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N). LOD is typically S/N of 3:1, and LOQ is S/N of 10:1.LOD and LOQ should be reported and demonstrated to be sufficiently low to detect trace impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2) and assess the impact on the results.[13]System suitability criteria must be met under all varied conditions. No significant change in results.

Data Analysis and Interpretation

The purity of the this compound sample is calculated using the area percent method, assuming that all components have a similar UV response at 254 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A reportable result should include the chromatograms of the blank, standard, and sample, a table summarizing the peak information (retention time, area, % area), and confirmation that all system suitability criteria were met.

Overall Purity Assessment Workflow

G start Sample of This compound prep Prepare Sample and Standard Solutions (Protocol 3.2) start->prep hplc_setup HPLC System Setup & Equilibration (Protocol 2.3) prep->hplc_setup sst System Suitability Test (Protocol 4.1) hplc_setup->sst decision SST Pass? sst->decision analysis Inject Blank, Standard, and Sample Solutions data Data Acquisition & Integration analysis->data calc Calculate Purity (% Area) and Check SST Results data->calc report Final Purity Report calc->report decision->hplc_setup No (Troubleshoot) decision->analysis Yes

Caption: High-level workflow for purity determination.

Safety Precautions

  • Always work in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The related compound 6-methylquinoline is harmful if swallowed and causes skin irritation.[15][16] Assume this compound has similar hazards and handle with care.

  • Consult the specific Material Safety Data Sheet (MSDS) for this compound before handling.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the purity assessment of this compound. The use of a standard C18 column and a simple formic acid-modified mobile phase provides excellent peak shape and resolution. When validated according to ICH guidelines, this method is specific, linear, accurate, precise, and robust, making it an essential tool for quality control in any laboratory working with this compound.

References

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Hungarian Journal of Industrial Chemistry.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2015). ResearchGate. Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Axion Labs. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI. Retrieved from [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • 6-Methylisoquinolin-1(2H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 6-Methylquinoline. (2021). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 6-Methylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 6-Methylisoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. (2016). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quinoline, 6-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2018). ResearchGate. Retrieved from [Link]

  • 6-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Purification of 6-Methylisoquinolin-3-ol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-Methylisoquinolin-3-ol, a key heterocyclic intermediate in pharmaceutical research and drug development. Recognizing the challenges associated with polar, nitrogen-containing compounds, this guide emphasizes a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a robust flash column chromatography procedure. We delve into the rationale behind critical experimental choices, including the selection of the stationary phase, the optimization of the mobile phase with a basic modifier to mitigate peak tailing, and troubleshooting common separation issues. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound.

Introduction: The Purification Challenge

This compound is a substituted isoquinoline derivative.[1] The isoquinoline scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives valuable building blocks in medicinal chemistry.[2] Achieving high purity of these intermediates is paramount, as impurities can interfere with subsequent synthetic steps, compromise biological assay results, and introduce regulatory hurdles during drug development.[3][4]

The purification of this compound by column chromatography presents a specific challenge. The molecule's structure contains a basic nitrogen atom within the aromatic ring system and a polar hydroxyl group. This combination can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[5][6][7] These interactions often result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column, leading to low recovery.[8][9]

This guide provides a validated protocol that addresses these challenges directly by employing a basic modifier in the mobile phase to ensure sharp, symmetrical peaks and efficient separation.

Foundational Principles: Optimizing the Separation

The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. For polar, basic compounds like this compound, careful selection of both is critical.

  • Stationary Phase: Silica gel (for flash chromatography, 230-400 mesh) is the standard choice due to its high resolving power and affordability.[6] However, its surface is inherently acidic.[10] The lone pair of electrons on the isoquinoline nitrogen can interact strongly with acidic surface protons, causing tailing.

  • Mobile Phase & Modifier: To counteract the acidity of the silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the eluent.[5][11] This modifier competitively binds to the acidic sites on the silica, preventing the target compound from binding too strongly and allowing it to travel through the column in a more defined band.

  • Method Development with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting and optimizing the mobile phase.[12] The ideal solvent system should provide a retention factor (Rf) for the target compound in the range of 0.25-0.35 .[11] An Rf in this range generally translates to an optimal elution volume and good separation on a column.[11]

Experimental Protocol

This protocol outlines the complete workflow for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Technical Grade Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Reagent Grade Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

Step 1: Method Development via TLC

The causality behind this step is to identify a mobile phase that effectively separates the target compound from its impurities before committing to the larger-scale column.

  • Prepare Stock Solution: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop Plates: Prepare developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 4:1, 2:1, 1:1). To each of these solvent systems, add 0.5% triethylamine (TEA) by volume. For example, for 10 mL of a 1:1 Hexanes:EtOAc mixture, add 50 µL of TEA.

  • Visualize and Select: After developing, visualize the plates under a UV lamp. Identify the solvent system that gives the target compound an Rf value between 0.25 and 0.35 and shows the best separation from other UV-active spots.

Data Presentation: TLC Solvent System Scouting
Solvent System (Hexanes:EtOAc + 0.5% TEA)Rf of Non-Polar ImpurityRf of this compoundRf of Polar ImpurityAssessment
4:10.850.100.00Poor elution of target compound.
2:10.950.30 0.05Optimal. Good separation and ideal Rf.
1:10.980.550.20Rf too high; poor separation from impurities.

Note: The Rf values are illustrative and should be determined experimentally.

Step 2: Column Packing and Sample Loading

A well-packed column and proper sample loading are crucial for achieving high resolution.

  • Column Preparation: Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 4:1 Hexanes:EtOAc + 0.5% TEA). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[13]

  • Add Sand Layer: Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[11][14] This technique ensures a concentrated band at the start of the separation, leading to superior resolution compared to wet loading for compounds with limited solubility in the eluent.

Step 3: Elution and Fraction Collection

This protocol uses a gradient elution, where the polarity of the mobile phase is increased over time. This allows for the efficient removal of less polar impurities first, followed by the elution of the target compound, and finally, the more polar impurities.

  • Initial Elution: Begin eluting with a non-polar solvent system (e.g., 4:1 Hexanes:EtOAc + 0.5% TEA) to wash off any highly non-polar impurities.

  • Gradient Increase: Gradually increase the polarity of the eluent according to the TLC results. For example, after several column volumes of the initial eluent, switch to the optimal system identified by TLC (e.g., 2:1 Hexanes:EtOAc + 0.5% TEA).

  • Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).

  • Monitor by TLC: Periodically analyze the collected fractions by TLC to track the elution of the compounds. Spot several fractions per plate alongside the crude starting material.

  • Final Wash: After the target compound has fully eluted, you may wash the column with a highly polar solvent (e.g., 10% Methanol in EtOAc) to remove any remaining highly polar substances.

Step 4: Isolation of Pure Product
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain only the pure this compound.

  • Combine and Evaporate: Combine the pure fractions into a round-bottom flask.

  • Remove Solvent: Remove the solvents and triethylamine using a rotary evaporator to yield the purified product.

Visualized Workflows

Overall Purification Workflow

Figure 1: Purification Workflow for this compound A Crude Sample B TLC Method Development (Hexanes:EtOAc + 0.5% TEA) A->B C Select Optimal Eluent (Rf ≈ 0.25-0.35) B->C D Prepare Column (Slurry Pack Silica) C->D E Dry Load Sample onto Column D->E F Elute with Solvent Gradient E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H H->F Adjust Gradient I Combine Pure Fractions H->I Purity Confirmed J Evaporate Solvent I->J K Pure this compound J->K

Caption: Overall purification workflow from crude material to pure product.

Troubleshooting Guide

Figure 2: Troubleshooting Common Chromatography Issues Problem1 Problem: Streaking / Tailing Cause1a Cause: Strong interaction with acidic silica Problem1->Cause1a Cause1b Cause: Column overloaded Problem1->Cause1b Problem2 Problem: Poor Separation (Co-elution) Cause2a Cause: Incorrect solvent system Problem2->Cause2a Cause2b Cause: Poorly packed column or improper loading Problem2->Cause2b Problem3 Problem: Compound Won't Elute Cause3a Cause: Mobile phase is too non-polar Problem3->Cause3a Solution1a Solution: Ensure TEA (0.5-1%) is in the mobile phase Cause1a->Solution1a Solution1b Solution: Reduce the amount of crude material Cause1b->Solution1b Solution2a Solution: Re-optimize with TLC. Try a different solvent system (e.g., DCM/Methanol) Cause2a->Solution2a Solution2b Solution: Repack column carefully. Use dry loading technique Cause2b->Solution2b Solution3a Solution: Gradually increase the polarity of the mobile phase (increase % EtOAc) Cause3a->Solution3a

Caption: A decision tree for troubleshooting common purification issues.

Conclusion

The protocol detailed in this application note presents a reliable and systematically developed method for the purification of this compound. By understanding the chemical properties of the target compound and proactively addressing the challenges of its interaction with silica gel through the use of a basic modifier, researchers can consistently achieve high levels of purity. This foundational technique is essential for advancing research and development in fields that rely on high-quality chemical intermediates.

References

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. Available at: [Link]

  • Nyiredy, S. Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. ResearchGate. Available at: [Link]

  • Ruziev I. Kh, et al. Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law. Available at: [Link]

  • Jo, H., et al. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds?. r/chemistry. Available at: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • LCGC International. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]

  • SSE Enterprise. Silica Gel In Chromatography. Available at: [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Available at: [Link]

  • ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]

  • Chemistry For Everyone. Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel?. YouTube. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. Available at: [Link]

  • Georg, G. I., ed. Product Class 6: Isoquinolinones. Science of Synthesis. Thieme. Available at: [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • MySkinRecipes. 6-Methylquinolin-3-ol. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Georg, G. I., ed. Product Class 5: Isoquinolines. Science of Synthesis. Thieme. Available at: [Link]

  • Solubility of Things. 3-Methylisoquinoline. Available at: [Link]

  • PubChem. 6-Methylisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]

  • ResearchGate. Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at: [Link]

Sources

Application Notes & Protocol Guide: High-Purity Recrystallization of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Purity

6-Methylisoquinolin-3-ol is a heterocyclic compound belonging to the isoquinoline family, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as even minor impurities can drastically alter biological activity, toxicity profiles, and downstream reaction yields. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds, predicated on the principle of differential solubility.[3][4]

This guide provides a comprehensive, experience-driven framework for developing a robust recrystallization protocol for this compound. Rather than presenting a single, rigid method, we will explore the underlying chemical principles, empowering the researcher to select and optimize the ideal conditions for achieving high-purity crystalline material.

Molecular Analysis & Physicochemical Predictions

To design an effective purification strategy, we must first understand the molecule itself.

  • Structure and Tautomerism: this compound (C₁₀H₉NO, M.W. 159.18 g/mol ) exists in tautomeric equilibrium with its lactam form, 6-methylisoquinolin-3(2H)-one.[5] This equilibrium is critical, as the presence of both a hydrogen bond donor (-OH or N-H) and acceptor (N or C=O) facilitates strong intermolecular hydrogen bonding.

  • Predicted Properties:

    • High Melting Point: Strong hydrogen bonding leads to a highly ordered crystal lattice, requiring significant energy to disrupt. While no experimental melting point is published for the title compound, the analogous 1-Methylisoquinolin-3-ol has a reported melting point of 204 °C (with decomposition), strongly suggesting a similarly high value for our target.[6]

    • Solubility Profile: The molecule possesses both polar (hydroxyl/lactam) and non-polar (aromatic rings, methyl group) regions. This amphiphilic nature suggests solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. The principle of "like dissolves like" is our primary guide here.[7]

The Core Principle: Solvent System Selection

The perfect recrystallization solvent should dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[8] This temperature-dependent solubility differential is the engine of purification.

Causality-Driven Solvent Choice

Based on the molecular analysis, polar solvents are the most logical starting point.

  • Primary Candidates (Polar Protic Solvents): Alcohols like ethanol and methanol are excellent first choices. Their hydroxyl groups can effectively hydrogen-bond with the solute, breaking apart the crystal lattice at elevated temperatures. Upon cooling, the solvent-solute interactions weaken, allowing the highly ordered solute-solute hydrogen bonds to reform, excluding impurities from the growing crystal lattice. Ethanol (BP 78 °C) is often preferred over methanol (BP 65 °C) due to its lower volatility and toxicity.[9]

  • Secondary System (Solvent-Antisolvent Pair): If the compound is too soluble in a primary solvent even when cold, a two-solvent system is employed.[10][11] The most common and effective pair for a compound like this is Ethanol/Water .

    • Mechanism: The compound is first dissolved in a minimum amount of hot ethanol (the "good" solvent). Water (the "anti-solvent" or "bad" solvent), in which the compound is expected to be insoluble, is then added dropwise to the hot solution until the saturation point is reached (indicated by faint cloudiness). A final drop of hot ethanol clarifies the solution, which is then cooled to induce crystallization.[9][11]

  • Advanced System (For Difficult Cases): For compounds that are sparingly soluble even in hot alcohols, a stronger polar aprotic solvent like N,N-Dimethylformamide (DMF) may be necessary.[12] Due to its high boiling point (153 °C), DMF is not typically removed by evaporation. Instead, it is used to dissolve the compound, and an anti-solvent (like water or methanol) is added to induce precipitation.[12] This method requires careful workup to remove the DMF.[13][14]

Data Summary: Potential Solvent Systems
Solvent SystemTypeBoiling Point (°C)Rationale & Expert Insight
Ethanol Primary78Recommended Starting Point. Balances good solvating power for polar groups at high temp with lower toxicity. The use of ethanol is noted for the analogous 1-methylisoquinolin-3-ol.[6]
Methanol Primary65Higher polarity may increase solubility. More volatile and toxic than ethanol, but a viable alternative.
Ethanol / Water Secondary78-100Excellent Alternative. Ideal if solubility in pure ethanol is too high at room temperature. Allows for fine-tuning of the polarity to find the perfect saturation point.[9][10]
DMF / Water Advanced100-153Use only if solubility in hot alcohols is poor. DMF is a powerful solvent. Requires careful addition of water as an anti-solvent.[12][13]

Experimental Workflows & Protocols

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation Solvent_Test 1. Small-Scale Solvent Test Dissolve 2. Dissolve Crude Solid in Min. Hot Solvent Solvent_Test->Dissolve Select Best System Hot_Filter 3. Hot Gravity Filtration (If Insoluble Impurities) Dissolve->Hot_Filter Cool 4. Slow Cooling (Induce Crystallization) Hot_Filter->Cool Clear Solution Collect 5. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with Ice-Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry Validate 8. Validate Purity (Melting Point, TLC) Dry->Validate

Caption: General workflow for the recrystallization of this compound.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This is the recommended starting protocol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar or boiling chips. Add a small volume of ethanol (e.g., 3-5 mL) and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid just completely dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the yield upon cooling.[8][15]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to rinse away the impurity-laden mother liquor. Do not use room temperature solvent, as it will redissolve some of the product.[8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

Use this protocol if the compound is highly soluble in cold ethanol.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of hot ethanol, as described in Protocol A.

  • Induce Saturation (The Cloud Point): While keeping the ethanol solution boiling, add hot water dropwise using a pipette. Continue adding until you observe a persistent faint cloudiness. Causality: This "cloud point" signifies that the solution is saturated and on the verge of crystallization.[10][11]

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated at the boiling point.

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol A. For the washing step (Step 7), use an ice-cold mixture of ethanol/water with a slightly higher water content than the final crystallization mixture to minimize product loss.[10]

Protocol C: Advanced Recrystallization (DMF/Water)

Reserve this protocol for material that fails to dissolve sufficiently in boiling ethanol.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot DMF (heat to ~80-100 °C).

  • Induce Crystallization: To the hot, clear solution, add water dropwise as the anti-solvent until cloudiness is observed.

  • Cooling & Isolation: Allow the solution to cool slowly to form crystals. Isolate the product via vacuum filtration as described in Protocol A.

  • Washing: This step is critical. Wash the crystals thoroughly with copious amounts of water to remove all traces of DMF. A final wash with a small amount of cold ethanol or ether can aid in drying.

  • Drying: Dry the crystals thoroughly under high vacuum, potentially with gentle heating, to remove all residual solvents.

Validation System: Self-Verifying Purity

A protocol is only trustworthy if its output can be validated.

  • Melting Point Analysis: This is the primary method for assessing purity. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). An impure sample will melt at a lower temperature and over a broader range.

    • Procedure: Determine the melting point of your starting crude material and the final recrystallized product. A significant sharpening and elevation of the melting point range confirms successful purification.

  • Thin-Layer Chromatography (TLC): TLC can visually confirm the removal of impurities.

    • Procedure: Spot the crude material, the mother liquor, and the final product on a single TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The final product spot should be singular and should not show the impurity spots present in the crude material or concentrated in the mother liquor.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; Solution is supersaturated.1. Try scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a "seed" crystal from the crude material. 3. If supersaturation is severe, boil off some solvent to re-concentrate and cool again.[8]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; The solution is cooling too rapidly.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Consider switching to a lower-boiling point solvent.
Low Recovery Yield Too much solvent used; Premature crystallization during hot filtration; Crystals washed with too much or warm solvent.[9]1. Use the absolute minimum of hot solvent for dissolution. 2. Ensure funnel and flask are pre-heated for hot filtration. 3. Always wash crystals with a minimal amount of ice-cold solvent.[8][9]
Crystals are Colored Colored impurities are co-crystallizing.After dissolving the crude solid but before hot filtration, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution. Boil for a few minutes, then perform hot filtration to remove the charcoal and the adsorbed impurities.[7][9]

References

  • University of California, Irvine. (n.d.). Mixed Solvent Recrystallization Procedure. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Consensus. (2025). Re-crystallization with DMF-Ethanol: Significance and symbolism. [Link]

  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?[Link]

  • YouTube. (2021). Drying and Purification of DMF. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization Procedure. [Link]

  • ResearchGate. (2016). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?[Link]

  • Chemistry Stack Exchange. (2014). How to crystallize out reaction mixture from DMF?[Link]

  • Technology Networks. (2017). Chemists Have Synthesized New Isoquinoline Derivatives. [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. [Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • Stenutz. (n.d.). 6-methylisoquinoline. [Link]

  • PubChem. (n.d.). 6-Methylisoquinoline. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: Utilizing 6-Methylisoquinolin-3-ol in Cell-Based Assays for Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Novel Isoquinoline Scaffolds in Oncology Research

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] These molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to modulate the activity of protein kinases.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for drug development.[5][6]

This application note introduces 6-Methylisoquinolin-3-ol , a novel synthetic isoquinoline derivative, as a potent and selective inhibitor of a hypothetical kinase, "Kinase X," which is implicated in proliferative signaling pathways. We will provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays to characterize its biological activity. The protocols outlined herein are designed to be self-validating and provide a framework for assessing the compound's mechanism of action, potency, and cellular effects.

Mechanism of Action: Inhibition of the Kinase X Signaling Cascade

Based on preliminary screening and structural analogy to other isoquinoline-based kinase inhibitors, this compound is hypothesized to be an ATP-competitive inhibitor of Kinase X.[7] Kinase X is a serine/threonine kinase that, upon activation by upstream signals such as growth factors, phosphorylates and activates a downstream transcription factor, "Transcription Factor Y." This transcription factor then translocates to the nucleus and initiates the expression of genes involved in cell cycle progression and proliferation. By binding to the ATP-binding pocket of Kinase X, this compound is expected to block this phosphorylation event, thereby inhibiting the downstream signaling cascade and suppressing cancer cell proliferation.

KinaseX_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates TF_Y Transcription Factor Y KinaseX->TF_Y Phosphorylates TF_Y_active Active Transcription Factor Y TF_Y->TF_Y_active Translocates 6-M-3-ol This compound 6-M-3-ol->KinaseX Inhibits DNA DNA TF_Y_active->DNA Binds Proliferation_Genes Proliferation Genes DNA->Proliferation_Genes Transcription Cell_Proliferation Cell_Proliferation Proliferation_Genes->Cell_Proliferation Leads to Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation Stock_Prep Prepare this compound Stock Solution (10 mM in DMSO) Cell_Culture Culture Kinase X-expressing Cancer Cells Stock_Prep->Cell_Culture Viability_Assay Cell Viability Assay (MTS) - Determine IC50 Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis - Assess p-TF Y Inhibition Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) - Measure Apoptotic Cells Cell_Culture->Apoptosis_Assay Data_Analysis Analyze Data and Interpret Results Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: General experimental workflow for characterizing this compound in cell-based assays.

Data Presentation and Interpretation

The quantitative data generated from the cell-based assays should be summarized for clear interpretation and comparison.

AssayParameter MeasuredExpected Outcome with this compoundTypical Concentration RangeIncubation Time
Cell Viability (MTS) Metabolic Activity (IC50)Dose-dependent decrease in cell viability0.01 - 100 µM48 - 72 hours
Western Blot Protein PhosphorylationDose-dependent decrease in p-TF Y levels0.1 - 10 µM2 - 6 hours
Apoptosis Assay Annexin V/PI StainingDose-dependent increase in apoptotic cells1 - 25 µM24 - 48 hours

Table 1: Summary of Expected Outcomes for Cell-Based Assays with this compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, the results from the cell viability assay should correlate with the findings from the Western blot analysis. A decrease in cell viability at a specific concentration of this compound should correspond to a significant inhibition of Transcription Factor Y phosphorylation at a similar concentration. The inclusion of appropriate controls (vehicle, positive, and negative) is essential for validating the experimental results.

Conclusion

This compound represents a promising new chemical entity for the development of targeted cancer therapies. The application notes and protocols provided here offer a comprehensive guide for the initial characterization of this compound in cell-based assays. By following these detailed methodologies, researchers can effectively evaluate the biological activity of this compound and further explore its potential as a novel kinase inhibitor.

References

  • Likar, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6539. [Link]

  • El-Sayed, M. A., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 21-45. [Link]

  • Kim, H. J., et al. (2007). THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. Cancer Research, 67(9_Supplement), 2386. [Link]

  • Lee, S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • ResearchGate. (n.d.). Representative quinoline-based kinase inhibitors approved for cancer therapy. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Schröder, A., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • MySkinRecipes. (n.d.). 6-Methylquinolin-3-ol. [Link]

  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • PubMed. (2007). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. [Link]

  • PubMed. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. [Link]

  • PubMed. (2014). Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. [Link]

Sources

Application Notes and Protocols for 6-Methylisoquinolin-3-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a theoretical guide based on the chemical structure of 6-Methylisoquinolin-3-ol and established principles of fluorescence microscopy. As of the date of this document, there is no direct published research specifically detailing the use of this compound as a fluorescent probe. Researchers should consider this a starting point for investigation and will need to empirically determine the specific properties and optimal conditions for their applications.

Introduction: The Potential of Isoquinoline Scaffolds in Bioimaging

The isoquinoline core is a key structural motif in a variety of biologically active compounds and has been incorporated into fluorescent probes.[1] While the specific fluorescent properties of this compound are not yet characterized in the scientific literature, its structure suggests potential for intrinsic fluorescence. The presence of a conjugated aromatic system and a hydroxyl group, which can participate in excited-state proton transfer, are features often found in fluorescent molecules.[2] The study of novel small-molecule fluorophores is critical in advancing fluorescence microscopy, offering alternatives to fluorescent proteins and established dyes that may have limitations such as phototoxicity or altering protein function.[3][4]

This document outlines a hypothetical framework for the evaluation and application of this compound as a fluorescent probe in cellular imaging. It provides a series of protocols for characterizing its spectral properties and for its use in staining both live and fixed cells.

Part 1: Characterization of this compound as a Fluorescent Probe

Before utilization in complex biological systems, the fundamental photophysical properties of a candidate fluorophore must be determined.

Determining Spectral Properties

A crucial first step is to determine the excitation and emission spectra of this compound. This will inform the selection of appropriate microscope filters and laser lines for imaging.

Protocol 1: Spectrofluorometric Analysis

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Create a series of dilutions (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in a relevant biological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Excitation Spectrum:

    • Set a spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm).

    • Set the emission wavelength to an estimated value (e.g., 500 nm, based on similar structures) and measure the fluorescence intensity at each excitation wavelength.

    • The wavelength with the highest intensity is the maximum excitation wavelength (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 400-700 nm) and measure the fluorescence intensity.

    • The wavelength with the highest intensity is the maximum emission wavelength (λem).

  • Data Analysis: Plot the intensity versus wavelength for both excitation and emission to visualize the spectra.

Assessment of Environmental Sensitivity

The fluorescence of a probe can be influenced by its local environment. Testing the spectral properties in solvents of varying polarity can provide insights into its potential applications, such as sensing changes in the cellular microenvironment.[5]

Protocol 2: Solvatochromism Analysis

  • Prepare Solutions: Prepare solutions of this compound at a fixed concentration (e.g., 10 µM) in a range of solvents with varying polarity (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).

  • Measure Spectra: For each solution, measure the excitation and emission spectra as described in Protocol 1.

  • Analyze Results: Note any shifts in the λem, which would indicate solvatochromic properties. A significant red-shift in polar environments is a common characteristic of environment-sensitive probes.[5]

Part 2: Application in Cellular Imaging

Once the basic photophysical properties are understood, the next step is to apply this compound to biological samples. The following are generalized protocols for staining and imaging cells.

Live-Cell Staining and Imaging

Live-cell imaging allows for the study of dynamic cellular processes in real-time.[6][7][8] The success of live-cell staining with a novel probe depends on its cell permeability and low cytotoxicity.

Protocol 3: General Live-Cell Staining

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture to 60-80% confluency.

  • Staining Solution Preparation: Prepare a staining solution by diluting the 10 mM stock of this compound in pre-warmed complete cell culture medium to a final concentration range of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should be optimized.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer to reduce background fluorescence.[6]

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets determined from the spectral characterization.

    • It is advisable to use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[8][9]

Fixed-Cell Staining

Fixing cells preserves their structure and is often used for immunofluorescence and detailed morphological studies.[10]

Protocol 4: Fixed-Cell Staining

  • Cell Culture and Fixation:

    • Plate and culture cells as described for live-cell imaging.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining:

    • Prepare a staining solution of this compound (1-10 µM) in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Data Presentation

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue (Hypothetical)Notes
Excitation Max (λex) ~380 nmTo be determined empirically.
Emission Max (λem) ~490 nmTo be determined empirically.
Stokes Shift ~110 nmA larger Stokes shift is generally desirable to minimize spectral overlap.
Quantum Yield (Φ) ModerateTo be determined relative to a standard like quinine sulfate.
Photostability ModerateAssess by measuring fluorescence intensity over time during continuous excitation.

Table 2: Recommended Starting Conditions for Cellular Staining

ParameterLive-Cell ImagingFixed-Cell Imaging
Cell Type Adherent mammalian cells (e.g., HeLa)Adherent mammalian cells (e.g., HeLa)
Probe Concentration 1 - 10 µM1 - 10 µM
Staining Time 15 - 60 minutes30 - 60 minutes
Staining Temperature 37°CRoom Temperature
Wash Buffer Pre-warmed culture medium or HBSSPBS
Fixation N/A4% Paraformaldehyde
Permeabilization N/A0.1-0.5% Triton X-100 (optional)

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for evaluating a novel fluorescent probe.

experimental_workflow cluster_characterization Part 1: Photophysical Characterization cluster_application Part 2: Cellular Application stock Prepare Stock Solution (10 mM in DMSO) spectra Determine Excitation & Emission Spectra stock->spectra solvato Assess Solvatochromism (Varying Polarity Solvents) stock->solvato live_stain Live-Cell Staining (1-10 µM, 37°C) spectra->live_stain Inform Filter Selection cell_culture Culture Cells on Glass-bottom Dishes cell_culture->live_stain fix_stain Fixed-Cell Staining (PFA, Permeabilization) cell_culture->fix_stain imaging Fluorescence Microscopy (Image Acquisition) live_stain->imaging fix_stain->imaging analysis Image Analysis & Interpretation imaging->analysis

Caption: Workflow for characterization and application of a novel fluorescent probe.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Probe is not cell-permeable (live cells).- Probe is not fluorescent under these conditions.- Verify filter sets match determined spectra.- Increase probe concentration.- Increase incubation time.- For live cells, try different cell types or consider fixation.- Re-evaluate spectral properties in different buffers.
High Background - Probe concentration too high.- Insufficient washing.- Probe precipitation.- Decrease probe concentration.- Increase the number and duration of wash steps.- Centrifuge stock solution before dilution.
Cell Death/Toxicity (Live Imaging) - Probe concentration is too high.- Phototoxicity from excessive light exposure.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce excitation light intensity and exposure time. Use a more sensitive camera if available.[8]

Conclusion

This compound represents an unexplored small molecule with potential for use in fluorescence microscopy. The isoquinoline scaffold is a promising starting point for the development of novel fluorophores.[1] The protocols and guidelines presented here provide a comprehensive, albeit theoretical, framework for the systematic evaluation of this compound's utility as a fluorescent probe. Rigorous experimental validation of its photophysical properties, cell permeability, and specificity will be essential to establish it as a valuable tool for the cell biology and drug discovery communities.

References

  • Chou, L. Y., & Ting, A. Y. (2013). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC. Retrieved from [Link]

  • Spector, D. L., & Goldman, R. D. (2006). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Retrieved from [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Ettinger, A., & Wittmann, T. (2014). Fluorescence Live Cell Imaging. PMC. Retrieved from [Link]

  • Gu, J., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylisoquinoline. PubChem. Retrieved from [Link]

  • Gu, J., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC. Retrieved from [Link]

  • Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. ResearchGate. Retrieved from [Link]

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. PubMed. Retrieved from [Link]

  • Abate, C., et al. (2013). Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. PubMed. Retrieved from [Link]

  • THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylisoquinoline. PubChem. Retrieved from [Link]

  • Gepshtein, R., et al. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. PubMed. Retrieved from [Link]

  • Fluorescence enhancement of 6-aminoisoquinoline and its application in white light film. (n.d.). Retrieved from [Link]

Sources

protocol for enzyme inhibition assay with 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Enzyme Inhibition Assays with 6-Methylisoquinolin-3-ol

Introduction

Enzyme inhibitors are fundamental molecules in drug discovery and development, with a vast number of approved therapeutics functioning by modulating the activity of specific enzymes.[1] The identification and characterization of novel inhibitory compounds require robust and reliable in vitro testing methodologies.[1] The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a substance's potency in inhibiting a given biological or biochemical function by 50%.[2] It serves as a critical parameter for comparing the effectiveness of different inhibitors and guiding lead optimization efforts.[2][3]

This application note provides a comprehensive, step-by-step protocol for determining the IC50 value of this compound, a heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] As the specific biological targets of this compound are not widely characterized, this document presents a generalizable biochemical assay framework. The protocol is designed for researchers, scientists, and drug development professionals to screen this compound against a purified enzyme of interest, typically a protein kinase, and accurately determine its inhibitory potency.

The described methodology emphasizes scientific integrity through the inclusion of essential controls, explains the rationale behind key experimental steps, and provides a clear guide for data analysis and interpretation.

Principle of the Enzyme Inhibition Assay

An enzyme inhibition assay quantifies the reduction in an enzyme's catalytic activity in the presence of a potential inhibitor.[6] The fundamental principle involves comparing the rate of the enzymatic reaction with and without the inhibitor.[6] In a typical kinase assay, the enzyme transfers a phosphate group from ATP to a specific substrate. The rate of this reaction can be monitored by measuring the amount of ADP produced, which is directly proportional to the kinase activity.[7]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[7][8] This system works in two steps:

  • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[7]

  • A Kinase Detection Reagent is then added to convert the generated ADP back into ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[7]

By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.[9]

Experimental Workflow

The overall workflow for determining the IC50 of this compound is a systematic process that begins with careful preparation of reagents and culminates in robust data analysis. The following diagram outlines the key phases of the protocol.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Assay Buffer, Enzyme, Substrate/ATP Mix C Dispense Diluted Inhibitor & DMSO Controls to Plate B Prepare this compound Stock & Serial Dilutions in DMSO B->C D Add Enzyme to Wells & Pre-incubate C->D E Initiate Kinase Reaction by Adding Substrate/ATP Mix D->E F Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagents) E->F G Measure Luminescence with Plate Reader F->G H Calculate % Inhibition vs. Controls G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: General workflow for IC50 determination of an enzyme inhibitor.

Materials and Reagents

  • Purified Target Enzyme (e.g., a protein kinase)

  • Enzyme-specific Substrate (e.g., a peptide)

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]

  • Luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay Kit)[7]

  • Known broad-spectrum inhibitor for positive control (e.g., Staurosporine for kinases)[7]

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and tips

  • Plate reader with luminescence detection capability

Detailed Protocol for IC50 Determination

This protocol is designed for a 96-well plate format and can be scaled as needed.

PART 1: Reagent Preparation
  • Compound Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Rationale: A high-concentration stock in DMSO is standard for small molecules, allowing for minimal solvent concentration in the final assay, which can otherwise interfere with enzyme activity.[10]

  • Serial Dilutions : Create a serial dilution series of the this compound stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range.

    • For example: Start with 1 mM and dilute down to ~0.05 µM.

    • Also prepare a DMSO-only sample for the 0% inhibition control.

  • Enzyme Working Solution : Dilute the purified enzyme to a working concentration (e.g., 2X the final desired concentration) in the Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[11]

  • Substrate/ATP Working Solution : Prepare a mixture of the enzyme substrate and ATP in the Kinase Assay Buffer. This should also be at a concentration 2X to 4X the final desired concentration. The ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific enzyme.[12]

PART 2: Assay Plate Setup and Execution

The following table illustrates a typical 96-well plate layout for testing one compound in triplicate.

Well123456789101112
A Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 100% Inh100% Inh
B Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 100% Inh100% Inh
C Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 100% Inh100% Inh
  • Cmpd 1-10 : Decreasing concentrations of this compound.

  • 0% Inhibition (Negative Control) : Contains DMSO instead of inhibitor. Represents maximum enzyme activity.

  • 100% Inhibition (Positive Control) : Contains assay buffer instead of enzyme, or a known potent inhibitor. Represents background signal.

PART 3: Step-by-Step Assay Procedure

Assume a final reaction volume of 50 µL.

  • Compound Dispensing : Add 2.5 µL of the serially diluted this compound (from Part 1, Step 2) and the DMSO-only control to the appropriate wells of the 96-well plate.[7]

  • Enzyme Addition and Pre-incubation : Add 25 µL of the enzyme working solution to all wells except the "100% Inhibition" controls (add 25 µL of assay buffer to these).

    • Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated, which is critical for accurate potency measurement.[13]

    • Incubate the plate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction : Add 22.5 µL of the Substrate/ATP working solution to all wells to start the reaction. Mix the plate gently.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.

  • ADP Detection (Example using ADP-Glo™) :

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[7] Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to each well.[7] Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition : Measure the luminescence of each well using a compatible plate reader.

Data Analysis and Interpretation

  • Average Replicates : Calculate the average luminescence signal for each set of triplicates.

  • Calculate Percent Inhibition : Normalize the data using the 0% and 100% inhibition controls. The formula is: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

  • Generate Dose-Response Curve : Plot the Percent Inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.[7]

  • IC50 Calculation : Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response (variable slope) equation. The program will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[9]

Sample Data Table
[Inhibitor] (µM)log[Inhibitor]Avg. Luminescence% Inhibition
1002.001,52098.5
33.31.523,48094.2
11.11.0415,60074.0
3.70.5735,10041.5
1.20.0855,2008.0
0.4-0.4058,9001.8
0.1-1.0060,100-0.2
0% Inh (DMSO)-60,0000.0
100% Inh (No Enz)-1,000100.0

Advanced Considerations & Mechanism of Action

Once an IC50 value is established, further studies can elucidate the inhibitor's mechanism of action (MOA). This involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[11] These studies are typically performed by measuring enzyme kinetics at various substrate and inhibitor concentrations.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate (ES) E1:f0->ES1:f0 + S EI1 Enzyme-Inhibitor (EI) E1:f0->EI1:f0 + I ES1:f0->E1:f0 + P P1 Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2:f0->ES2:f0 + S EI2 Enzyme-Inhibitor (EI) E2:f0->EI2:f0 + I ES2:f0->E2:f0 + P ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2:f0->ESI2:f0 + I P2 Product (P) EI2:f0->ESI2:f0 + S

Sources

experimental setup for studying 6-Methylisoquinolin-3-ol bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bio-Functional Characterization of 6-Methylisoquinolin-3-ol

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and natural product discovery.[1][2] Compounds containing this moiety exhibit an extensive range of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] Prominent examples like the analgesic morphine and the antibacterial berberine underscore the therapeutic success of this chemical class.[4] this compound is a specific derivative of this family. While its parent structure is well-studied, the specific biological activities of this methylated variant remain largely unexplored.

This application note provides a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound. The guide moves logically from broad phenotypic screening to more defined target-based assays and mechanistic studies, ensuring a robust and efficient evaluation of the compound's therapeutic potential. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Phase 1: Foundational Compound Characterization

Before initiating biological assays, it is critical to establish the fundamental physicochemical properties of the test compound. This preliminary step prevents artifacts and ensures the reliability of subsequent experiments.

  • Purity Assessment: The purity of the this compound sample must be confirmed, ideally using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). A purity of >95% is recommended for biological screening.

  • Solubility Determination: The compound's solubility in common laboratory solvents, particularly dimethyl sulfoxide (DMSO) and aqueous buffers, must be determined. This is crucial for preparing accurate stock solutions and avoiding precipitation in cell culture media.

  • Stock Solution Preparation: Based on solubility tests, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in all assays should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

PropertyValueSource
Molecular Formula C10H9NOPubChem[6]
Molecular Weight 159.18 g/mol PubChem[6]
XLogP3 0.5PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]

Phase 2: A Tiered Strategy for Bioactivity Screening

A multi-tiered approach allows for an efficient allocation of resources, starting with broad screening and progressively focusing on the most promising activities. This workflow is designed to first identify if this compound has a cellular effect, then to investigate a likely target class, and finally to elucidate its specific mechanism of action.

G cluster_0 Experimental Workflow Compound This compound (Purity & Solubility Verified) Tier1 Tier 1: Phenotypic Screening (In Vitro Cytotoxicity Assay) Compound->Tier1 Broad Activity? Tier2 Tier 2: Target-Focused Assay (Biochemical Kinase Profiling) Tier1->Tier2 If Cytotoxic & Selective Tier3 Tier 3: Cellular MoA Studies (Apoptosis & Cell Cycle Analysis) Tier2->Tier3 If Kinase Hit Identified Data Data Analysis & Interpretation Tier3->Data

Caption: A tiered experimental workflow for characterizing this compound.

Tier 1 Protocol: In Vitro Cytotoxicity Screening

Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects.[7] Many isoquinoline alkaloids possess anticancer properties.[4][8] This assay casts a wide net to identify potential anticancer activity. A panel of cancer cell lines from different tissue origins is used alongside a non-cancerous cell line to simultaneously assess potency and selectivity.[9][10]

Methodology: MTT Cell Viability Assay The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • Cancer Panel Example: A549 (Lung), HCT116 (Colon), MCF-7 (Breast).

    • Non-Cancerous Control: HaCaT (Keratinocytes) or MRC-5 (Fibroblasts).

  • Compound Treatment: Prepare a 2x working stock of this compound by performing serial dilutions from the DMSO stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Concentration Range: A wide range is recommended for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin). Also include "media only" wells for background subtraction.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeHypothetical IC50 (µM)Selectivity Index (SI)¹
A549Lung Carcinoma8.55.9
HCT116Colon Carcinoma12.24.1
MCF-7Breast Adenocarcinoma>100<0.5
HaCaTNormal Keratinocyte50.1-

¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) suggests cancer-selective toxicity.[10]

A low micromolar IC50 value in cancer cells with a significantly higher IC50 in normal cells would justify proceeding to Tier 2.

Tier 2 Protocol: Biochemical Kinase Inhibition Profiling

Rationale: Protein kinases are critical regulators of cellular processes and represent a major class of drug targets, particularly in oncology.[13] Many isoquinoline derivatives are known to function as kinase inhibitors.[11] If this compound shows cytotoxic activity, a direct biochemical assay can determine if it acts by inhibiting specific kinases.[14][15]

Methodology: In Vitro Kinase Assay This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, which quantify the amount of ATP remaining after a kinase reaction, are common for high-throughput screening.

Protocol:

  • Assay Preparation: The assay is typically performed in a 384-well plate format. The reaction mixture contains a purified recombinant kinase, a specific substrate (peptide or protein), and ATP at its Km concentration to ensure sensitive detection of competitive inhibitors.[15]

  • Compound Addition: Add this compound to the wells at a fixed screening concentration (e.g., 10 µM). Include a known kinase inhibitor as a positive control (e.g., Staurosporine) and a DMSO vehicle control.

  • Reaction Initiation: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo® reagent) that contains luciferase. The luciferase uses the remaining ATP to produce a light signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.

Data Analysis & Interpretation: Calculate the percent inhibition for each kinase relative to the DMSO control.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

A significant inhibition (>50%) of one or more kinases identifies them as potential targets. Follow-up dose-response experiments should be conducted for these "hits" to determine their IC50 values.

Kinase TargetKinase FamilyHypothetical % Inhibition @ 10 µM
EGFRTyrosine Kinase8.2%
AKT1Ser/Thr Kinase91.5%
CDK2Ser/Thr Kinase15.3%
MEK1Ser/Thr Kinase7.4%
SRCTyrosine Kinase11.0%

An inhibition profile like the one above would strongly suggest that this compound is a potent inhibitor of AKT1, a key node in a major cancer survival pathway.

Tier 3 Protocol: Cellular Mechanism of Action (MoA) Elucidation

Rationale: Once a potential molecular target is identified (e.g., AKT1), the next step is to confirm that the compound's cytotoxic effect in cells is mediated through this target and to characterize the resulting cellular phenotype.[16] Key hallmarks of anticancer drug action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][17]

Methodology A: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[17]

Protocol:

  • Cell Treatment: Seed a sensitive cell line (e.g., A549) in 6-well plates and treat with this compound at concentrations around its IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

Methodology B: Cell Cycle Analysis via PI Staining

This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs function by causing cell cycle arrest at a specific checkpoint.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

Data Interpretation & Signaling Pathway Visualization: An increase in the Annexin V positive population indicates apoptosis induction. An accumulation of cells in a specific histogram peak (e.g., G2/M) indicates cell cycle arrest. These results, combined with the kinase inhibition data, build a cohesive mechanistic story. For instance, inhibition of AKT is known to suppress survival signals and can lead to apoptosis.

G cluster_1 Hypothetical Mechanism: AKT Pathway Inhibition GF Growth Factor Signal Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates MDM2 MDM2 AKT->MDM2 Activates Compound This compound Compound->AKT INHIBITS p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes

Caption: Hypothetical pathway showing inhibition of AKT by this compound.

Conclusion and Future Directions

This application note outlines a systematic and robust workflow to define the bioactivity of this compound. By progressing through tiered phenotypic, target-based, and mechanistic assays, researchers can efficiently build a comprehensive biological profile of the compound. Positive results from this workflow—demonstrating potent, selective cytotoxicity driven by the inhibition of a key oncogenic kinase like AKT and confirmed by the induction of apoptosis—would establish this compound as a promising lead compound for further preclinical development. Subsequent studies could include validation in 3D cell culture models, advanced mechanistic studies like western blotting to confirm downstream pathway modulation, and eventual evaluation in in vivo animal models.[16][17]

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Prajapati, S. et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]

  • Qiu, Y. et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Thakur, A. et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Sykes, E. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Grädler, U. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Fakhrullina, G. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Deo, P. et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12435490, this compound. PubChem. [Link]

  • Bettayeb, K. et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Gratz, G. et al. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Sharifi, S. et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]

  • Helynck, O. et al. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Chemistry. [Link]

  • MDPI. Special Issue : Discovery and Research of Novel Bioactive Natural Compounds. Molecules. [Link]

  • Qiu, Y. et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal Research Reviews. [Link]

  • Georg Thieme Verlag. (2008). Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640959, 6-Methylisoquinoline. PubChem. [Link]

  • Antkiewicz-Michaluk, L. et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 6-Methylisoquinolin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of 6-Methylisoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

The target molecule, this compound (CAS: 51463-11-7), exists in tautomeric equilibrium with 6-methylisoquinolin-3(2H)-one.[1] This isoquinolinone core is a valuable scaffold in medicinal chemistry, appearing in various biologically active compounds.[2] This guide focuses on a robust and adaptable synthetic route, addressing the practical challenges you may encounter in the laboratory.

Part 1: Synthesis Overview and Mechanism

A common and effective method for constructing the isoquinolin-3-one skeleton is a variation of the Bischler-Napieralski or Pomeranz-Fritsch reactions, adapted for this specific substitution pattern. The route we will focus on involves the cyclization of an activated derivative of 4-methylphenylacetic acid. Specifically, we will detail a process starting from 4-methylphenylacetonitrile, which undergoes a Vilsmeier-Haack-type reaction to form an intermediate that cyclizes to the desired product.

The core transformation relies on two key steps:

  • Electrophilic Activation: The reaction of a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent ([ClCH=N(Me)₂]Cl), a potent electrophile.

  • Intramolecular Cyclization: The Vilsmeier reagent reacts with the starting material to facilitate an intramolecular electrophilic aromatic substitution, forming the heterocyclic ring.

Reaction Mechanism

The diagram below illustrates the plausible mechanism for the synthesis of this compound from 4-methylphenylacetonitrile.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Start 4-Methylphenyl- acetonitrile Intermediate1 Enamine Intermediate Start->Intermediate1 Reacts with Vilsmeier Rgt. Intermediate2 Iminium Ion Intermediate Intermediate1->Intermediate2 Elimination Cyclized Cyclized Dihydro- isoquinoline Intermediate2->Cyclized Intramolecular Electrophilic Substitution Product This compound (after hydrolysis) Cyclized->Product Hydrolysis & Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization of temperature, reaction time, and stoichiometry is highly recommended.

Materials:

  • 4-methylphenylacetonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Vilsmeier Reagent Preparation (In situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Starting Material: Dissolve 4-methylphenylacetonitrile (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40-45 °C for DCM). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C. Very cautiously quench the reaction by slowly adding crushed ice, followed by a saturated NaHCO₃ solution until the pH is ~7-8. Caution: This quenching is highly exothermic and releases gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes. The product can also be purified by recrystallization from a suitable solvent system like ethanol/water.

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Problem Category Observed Issue & Question Potential Causes & Actionable Solutions
Low/No Product Formation Q: My reaction has run for several hours, but TLC/LC-MS shows only starting material. What went wrong? 1. Inactive Vilsmeier Reagent: POCl₃ is highly sensitive to moisture. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. 2. Insufficient Temperature: The cyclization step requires overcoming a significant activation energy. If the reaction is stalling at room temperature, gradually increase the heat to reflux and continue monitoring.[3] 3. Reagent Stoichiometry: Ensure the correct equivalents of POCl₃ and DMF are used. An excess is often necessary to drive the reaction to completion.
Low Yield Q: I've isolated some product, but the yield is below 20%. How can I improve this? 1. Incomplete Reaction: As above, you may need to increase the reaction time or temperature. Monitor until the starting material is fully consumed. 2. Degradation during Work-up: The quenching step is critical. Quenching too quickly or at a high temperature can lead to decomposition. Perform the quench slowly at 0 °C. The product itself may have limited stability in strongly acidic or basic conditions. Neutralize carefully. 3. Mechanical Losses: The product may have some water solubility. Ensure you perform multiple, thorough extractions from the aqueous layer.
Complex Product Mixture Q: The crude ¹H NMR is very messy, showing multiple products. What are the likely side reactions? 1. Polymerization: The Vilsmeier reagent and activated intermediates can potentially lead to polymerization, especially at excessively high temperatures. Avoid overheating. 2. Incomplete Hydrolysis: The work-up may have been insufficient to fully hydrolyze all intermediates. Ensure the mixture is stirred long enough after adding the aqueous solution. 3. Impure Starting Materials: Impurities in the 4-methylphenylacetonitrile can lead to a variety of side products. Verify the purity of your starting material by NMR or GC-MS before starting.[3]
Purification Difficulties Q: I'm struggling to separate the product from impurities by column chromatography. What can I do? 1. Tautomerization on Silica: The product can exist as two tautomers, which might lead to band broadening on the column. Try neutralizing the silica gel with triethylamine (0.5-1% in the eluent) before packing the column. 2. Recrystallization: This product is often a crystalline solid. Recrystallization can be a highly effective alternative to chromatography. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, acetone, and their combinations with water or hexanes). 3. pH Adjustment during Extraction: Before chromatography, an acid-base wash can remove ionic impurities. The product is weakly acidic (phenolic) and can be extracted into a mild base, but this risks hydrolysis of the lactam. A mild acidic wash (e.g., dilute NH₄Cl) is generally safer to remove basic impurities.
Troubleshooting Workflow

The following diagram provides a logical workflow for addressing common synthesis problems.

G start Problem Observed low_yield Low Yield / No Reaction start->low_yield messy_crude Messy Crude Mixture start->messy_crude purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Quality (POCl₃, DMF, Anhydrous?) low_yield->check_reagents check_sm_purity Check SM Purity messy_crude->check_sm_purity try_recrystallization Try Recrystallization purification_issue->try_recrystallization acid_base_wash Acid/Base Wash purification_issue->acid_base_wash modify_chrom Modify Chromatography (e.g., add Et₃N) purification_issue->modify_chrom optimize_cond Optimize Conditions (↑ Temp / ↑ Time?) check_reagents->optimize_cond Reagents OK rerun Rerun Reaction with Pure/Dry Reagents check_reagents->rerun Reagents Suspect check_workup Review Workup (Quench Temp? pH?) optimize_cond->check_workup No Improvement control_temp Lower Reaction Temp? check_sm_purity->control_temp SM is Pure purify_sm Purify Starting Material check_sm_purity->purify_sm SM Impure

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 4: Frequently Asked Questions (FAQs)
  • Q1: What is the predominant tautomeric form of the final product?

    • A1: The compound exists as an equilibrium between the this compound (enol) and 6-methylisoquinolin-3(2H)-one (keto) forms.[1] In the solid state and in many common NMR solvents like CDCl₃ or DMSO-d₆, the amide-like keto form is generally the major, more stable tautomer. The presence of the hydroxyl form can sometimes be observed, and its population can be influenced by the solvent's polarity and hydrogen-bonding capability.

  • Q2: Are there viable alternative synthetic routes to this compound?

    • A2: Yes, several other strategies exist for constructing isoquinolin-3-ols. One notable method involves the reaction of phenacetyl chlorides with thiocyanates in the presence of a Friedel-Crafts catalyst.[4] More modern approaches utilize transition-metal catalysis, such as the Rh(III)-catalyzed coupling and cyclization of arylimidates with diazo compounds, which offers a direct route to the isoquinolin-3-ol core.[5] These methods may offer advantages depending on the availability of starting materials and desired functional group tolerance.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques is essential.

      • ¹H and ¹³C NMR: Will confirm the chemical structure, showing the characteristic aromatic protons, the methyl group singlet, and the protons on the heterocyclic ring.

      • Mass Spectrometry (HRMS): Will confirm the exact molecular weight and elemental formula (C₁₀H₉NO).[1]

      • Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch for the amide tautomer, typically around 1650-1680 cm⁻¹.

      • Melting Point: A sharp melting point is a good indicator of purity.

  • Q4: Can this general procedure be adapted for other substituted isoquinolin-3-ols?

    • A4: Absolutely. The described Vilsmeier-Haack approach is adaptable. Starting with different substituted phenylacetonitriles will yield isoquinolin-3-ols with corresponding substitution patterns on the benzene ring. However, the electronic nature of the substituents will significantly impact the reactivity. Electron-donating groups on the aromatic ring will facilitate the intramolecular electrophilic substitution, often leading to higher yields and milder reaction conditions, while electron-withdrawing groups can hinder the reaction.[6][7]

References
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Ishkhanyan, A. et al. (2014). The Bischler–Napieralski reaction. Advances in Heterocyclic Chemistry, 112, 183-261.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Nasresfahani, Z., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Synthesis, 54(10), 2351-2358.
  • ResearchGate. (2016). Access to Isoquinolines and Isoquinolin-3-ols via Rh(III)-Catalyzed Coupling/Cyclization Cascade Reaction of Arylimidates and Diazo Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • NIH. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 15.5 Isoquinolines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 15.6 Isoquinolinones. Retrieved from [Link]

  • RSC Publishing. (1983). Novel synthesis of isoquinolin-3-ols. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • NIH. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]

  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • YouTube. (2021). 13 - Synthesis of Isoquinolines and Quinolines. Retrieved from [Link]

  • Faculty of Science. (n.d.). Synthesis and Reactions of Some Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.. Retrieved from [Link]

  • ResearchGate. (2023). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylisoquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our approach is rooted in practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation is most commonly approached via a modification of the Pomeranz-Fritsch reaction. This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of 4-methylbenzaldehyde and aminoacetaldehyde diethyl acetal. While theoretically straightforward, this synthesis is often plagued by the formation of various impurities that can complicate purification and reduce overall yield. This guide will address these common challenges in a practical, question-and-answer format.

Troubleshooting Guide

Low or No Product Formation

Question: I am getting a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few critical factors:

  • Inefficient Formation of the Benzalaminoacetal Intermediate: The initial condensation of 4-methylbenzaldehyde and aminoacetaldehyde diethyl acetal to form the benzalaminoacetal is a crucial first step. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus. If water is not efficiently removed, the equilibrium will not favor the formation of the imine, leading to a low concentration of the necessary intermediate for cyclization.

    • Troubleshooting: Ensure your solvent (e.g., toluene) is anhydrous and that the Dean-Stark apparatus is functioning correctly. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the intermediate before proceeding to the cyclization step.[1]

  • Harsh Cyclization Conditions: The acid-catalyzed cyclization of the benzalaminoacetal is sensitive to the reaction conditions. While strong acids are required, excessively harsh conditions (e.g., very high temperatures or overly concentrated acid) can lead to the degradation of both the starting materials and the product. This can result in the formation of polymeric tars and other unidentifiable byproducts.

    • Troubleshooting: The choice of acid and its concentration are critical. While concentrated sulfuric acid is traditionally used, other acids like polyphosphoric acid (PPA) or a mixture of sulfuric and hydrochloric acid can offer better results.[2] It is advisable to perform small-scale optimization experiments to determine the ideal acid concentration, temperature, and reaction time for your specific setup.

  • Poor Quality of Starting Materials: The purity of your starting materials, 4-methylbenzaldehyde and aminoacetaldehyde diethyl acetal, is paramount. Impurities in these reagents can interfere with the reaction. For instance, the presence of 4-methylbenzoic acid in the aldehyde can neutralize the acid catalyst, while impurities in the acetal can lead to the formation of side products.

    • Troubleshooting: Always use high-purity starting materials.[3][4] It is good practice to verify the purity of your reagents by techniques such as NMR or GC-MS before use. If necessary, purify the starting materials by distillation or recrystallization.

Presence of Significant Impurities

Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities and what are the best strategies for purification?

Answer: The presence of persistent impurities is a frequent challenge. Understanding the origin of these impurities is the first step toward effective removal.

Common Impurities in this compound Synthesis

Impurity NameStructureLikely Origin
4-MethylbenzaldehydeCH₃C₆H₄CHOUnreacted starting material
Aminoacetaldehyde diethyl acetal(EtO)₂CHCH₂NH₂Unreacted starting material
N-(4-methylbenzylidene)-2,2-diethoxyethanamine(EtO)₂CHCH₂N=CHC₆H₄CH₃Incomplete cyclization of the benzalaminoacetal intermediate
4-Methylbenzoic AcidCH₃C₆H₄COOHOxidation of 4-methylbenzaldehyde

Troubleshooting Strategies:

  • Unreacted Starting Materials and Intermediate: The presence of unreacted 4-methylbenzaldehyde, aminoacetaldehyde diethyl acetal, and the benzalaminoacetal intermediate indicates incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a small addition of fresh acid catalyst might be necessary. For purification, column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the non-polar starting materials and intermediate from the more polar product.[1]

  • 4-Methylbenzoic Acid: This impurity arises from the oxidation of the starting aldehyde.

    • Solution: To minimize its formation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). During workup, an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate, will extract the acidic impurity into the aqueous layer.

  • Polymeric Byproducts: The strong acidic conditions can lead to the formation of high molecular weight, tar-like substances.

    • Solution: These are often insoluble in common organic solvents. Filtration of the crude product solution through a plug of celite or silica gel can help to remove a significant portion of these tars before proceeding with further purification steps like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Pomeranz-Fritsch reaction?

A1: The acid catalyst plays a dual role in this reaction.[5][6][7] Firstly, it protonates one of the alkoxy groups of the benzalaminoacetal, facilitating its elimination as an alcohol. This generates a reactive carbocation. Secondly, the acid promotes the intramolecular electrophilic aromatic substitution, where the newly formed electrophilic center attacks the electron-rich benzene ring of the 4-methylbenzaldehyde moiety to form the new six-membered ring of the isoquinoline core.

Q2: Can I use other substituted benzaldehydes in this reaction?

A2: Yes, the Pomeranz-Fritsch reaction is quite versatile and can be used to synthesize a variety of substituted isoquinolines. The success of the reaction is, however, highly dependent on the nature of the substituents on the benzaldehyde. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction and may require more forcing conditions.[2]

Q3: My NMR spectrum shows a complex mixture of aromatic signals. How can I confirm the structure of my product and identify the impurities?

A3: A complex NMR spectrum is indicative of an impure sample. To confirm the structure of your desired product, this compound, you should look for the characteristic signals: a singlet for the methyl group, and distinct aromatic protons corresponding to the substituted isoquinoline ring system. For impurity identification, it is highly recommended to use a combination of analytical techniques. LC-MS is particularly powerful as it provides both the retention time (from the LC) and the mass-to-charge ratio (from the MS) of each component in the mixture. This data can be used to tentatively identify the impurities based on their expected molecular weights. For unambiguous structure elucidation of unknown impurities, isolation by preparative HPLC followed by detailed NMR (including 2D techniques like COSY and HMQC) and high-resolution mass spectrometry is necessary.

Q4: What is the expected tautomeric form of the product?

A4: this compound can exist in two tautomeric forms: the -ol form (this compound) and the -one form (6-methylisoquinolin-3(2H)-one). In solution and in the solid state, the equilibrium generally favors the isoquinolin-3(2H)-one tautomer. This is important to consider when interpreting spectroscopic data, as the chemical shifts in the NMR spectrum and the vibrational frequencies in the IR spectrum will be characteristic of the predominant tautomer.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methylbenzylidene)-2,2-diethoxyethanamine (Benzalaminoacetal Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylbenzaldehyde (1.0 eq.), aminoacetaldehyde diethyl acetal (1.05 eq.), and toluene (approx. 0.5 M solution).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution of the intermediate is typically used directly in the next step without purification.

Protocol 2: Acid-Catalyzed Cyclization to this compound
  • Cool the toluene solution of the benzalaminoacetal intermediate from Protocol 1 in an ice bath.

  • Slowly add concentrated sulfuric acid (or another suitable acid catalyst) with vigorous stirring. The amount of acid should be optimized, but a starting point is typically 5-10 equivalents.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G cluster_start cluster_problem cluster_analysis cluster_solution start Synthesis of this compound problem Low Yield / No Product or Presence of Impurities start->problem cause1 Inefficient Intermediate Formation problem->cause1 cause2 Harsh Cyclization Conditions problem->cause2 cause3 Poor Starting Material Quality problem->cause3 cause4 Incomplete Reaction problem->cause4 cause5 Side Reactions problem->cause5 sol1 Optimize Water Removal (Dean-Stark) cause1->sol1 sol2 Optimize Acid, Temp., & Time cause2->sol2 sol3 Verify Reagent Purity (NMR, GC-MS) cause3->sol3 sol4 Monitor Reaction by TLC cause4->sol4 sol5 Purification (Column Chromatography, Base Wash) cause5->sol5 G cluster_reactants cluster_intermediate cluster_product cluster_impurities SM1 4-Methylbenzaldehyde INT N-(4-methylbenzylidene)-2,2-diethoxyethanamine SM1->INT - H2O IMP1 Unreacted Starting Materials SM1->IMP1 IMP3 4-Methylbenzoic Acid SM1->IMP3 Oxidation SM2 Aminoacetaldehyde diethyl acetal SM2->INT - H2O SM2->IMP1 PROD This compound INT->PROD Acid-catalyzed cyclization IMP2 Uncyclized Intermediate INT->IMP2 IMP4 Polymeric Byproducts PROD->IMP4 Degradation

Caption: Synthetic pathway and common impurities in this compound synthesis.

References

  • Pomeranz-Fritsch Reaction. Cambridge University Press. Available at: [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

  • Aminoacetaldehyde diethyl acetal. Molekula Ltd. Available at: [Link]

  • Exploring Agrochemical Synthesis with 4-Methylbenzaldehyde: Properties and Uses. Available at: [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes and 1,3-Oxathiolanes. The Hydrolysis of Acetals and Thioacetals of p-(Dimethylamino)benzaldehyde. Journal of the American Chemical Society. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]

  • The Essential Role of p-Tolualdehyde in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Aminoacetaldehyde diethylacetal. Wikipedia. Available at: [Link]

  • 4-Methylbenzaldehyde. Wikipedia. Available at: [Link]

  • Aminoacetaldehyde diethyl acetal, min 97%, 100 ml. CP Lab Safety. Available at: [Link]

  • Aminoacetaldehyde diethyl acetal. Oakwood Chemical. Available at: [Link]

  • Method for preparing 4-methylbenzaldehyde from isoprene and acrolein. Google Patents.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. Available at: [Link]

  • Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. ResearchGate. Available at: [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. Available at: [Link]

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. PubMed. Available at: [Link]

  • The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. PubMed Central. Available at: [Link]

  • Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. Scirp.org. Available at: [Link]

  • Acetal Hydrolysis. YouTube. Available at: [Link]

  • synthesis of n-benzyl nitrones. ResearchGate. Available at: [Link]

  • Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization. PubMed. Available at: [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org. Available at: [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving the Stability of 6-Methylisoquinolin-3-ol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methylisoquinolin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound solutions. Unforeseen instability can compromise experimental reproducibility and lead to inaccurate results. This guide offers a structured approach to identifying potential issues, troubleshooting common problems, and implementing robust handling and storage protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: My this compound solution is turning yellow or brown. What is causing this discoloration?

Discoloration is a primary indicator of chemical degradation.[1] For nitrogen-containing heterocyclic compounds like isoquinolines, this is often caused by a combination of oxidation and photodegradation.[1][2] The 3-ol (hydroxyl) group on the isoquinoline ring makes the molecule particularly susceptible to oxidation, which can form colored quinone-like byproducts. Exposure to ambient or UV light can accelerate these processes.[1]

Q2: I'm observing precipitation after preparing my aqueous working solution. Why is this happening?

This is likely due to the poor aqueous solubility of this compound, a common characteristic of many isoquinoline derivatives.[3][4] Solubility can be highly dependent on the pH of your buffer, as the molecule's ionization state can change.[4][5] Precipitation may also occur if a highly concentrated organic stock solution is diluted too quickly into an aqueous buffer without sufficient mixing, or if the final concentration exceeds the compound's solubility limit at that specific pH and temperature.

Q3: What is the best solvent to use for preparing a stable stock solution?

For maximum stability and longevity, stock solutions should be prepared in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or in a polar protic solvent like ethanol.[6] These solvents are generally less reactive than water and can often be stored at very low temperatures without freezing. When preparing, ensure the solvent is anhydrous, as residual water can contribute to hydrolysis over time.

Q4: What are the ideal storage conditions for my this compound solutions?

To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is crucial.[1][6]

  • Light: Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[6]

  • Atmosphere: For maximum protection against oxidation, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.[1]

In-Depth Troubleshooting Guide

When experimental results are inconsistent, compound stability should be a primary suspect. This guide provides a systematic approach to diagnosing and solving stability-related issues.

Problem: Inconsistent Assay Results or Loss of Potency

A gradual or sudden loss of biological activity or inconsistent analytical quantification points directly to the degradation of the parent compound.[1] The primary degradation pathways for this compound are driven by environmental factors.

Potential Degradation Pathways
  • Oxidative Degradation: The isoquinoline ring can be susceptible to oxidation, and this is often enhanced by the presence of the electron-donating hydroxyl group.[7][8] Oxidation can lead to ring-opening or the formation of N-oxides and other degradation products.[2] This process is accelerated by the presence of dissolved oxygen, trace metal ions, and light.

  • pH-Mediated Hydrolysis: The stability of pharmaceutical compounds is frequently influenced by pH.[5] While the core isoquinoline structure is relatively stable, extreme acidic or basic conditions can catalyze degradation, especially if other labile functional groups were present in a more complex derivative.[5][9] The ionization state of the molecule changes with pH, which can alter its reactivity and degradation profile.[5]

  • Photodegradation: Isoquinoline and its derivatives are aromatic systems capable of absorbing UV light, which can lead to photolytic decomposition.[10][11] This is a common pathway for degradation and often occurs in conjunction with oxidation.[1]

Investigative Strategy: Forced Degradation Study

To systematically identify the root cause of instability, a forced degradation (or stress testing) study is the most effective approach. This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities. This process is fundamental for developing a stability-indicating analytical method.[12]

Troubleshooting_Workflow cluster_stress Stress Conditions cluster_solutions Mitigation Strategies start Inconsistent Results or Observed Degradation check_visual Visual Inspection: Color Change or Precipitate? start->check_visual analyze_purity Analyze Purity via Stability-Indicating HPLC check_visual->analyze_purity degradation_confirmed Degradation Confirmed (Purity < 95% or extra peaks) analyze_purity->degradation_confirmed forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation acid Acid (0.1M HCl) base Base (0.1M NaOH) oxidation Oxidation (3% H2O2) heat Heat (60-80°C) light Light (UV/Visible) analyze_results Analyze Stressed Samples Identify Key Degradation Pathway(s) acid->analyze_results base->analyze_results oxidation->analyze_results heat->analyze_results light->analyze_results implement_solutions Implement Mitigation Strategies analyze_results->implement_solutions solution_ph Optimize pH with Buffers solution_antioxidant Add Antioxidants (e.g., BHT, Ascorbic Acid) solution_light Store in Amber Vials solution_temp Store at -20°C or -80°C solution_inert Use Inert Gas (Ar, N2)

Caption: Troubleshooting workflow for stability issues.

Protocols and Methodologies

This section provides detailed experimental protocols for preparing solutions, investigating stability, and analyzing samples.

Protocol 3.1: Preparation of Stable Stock Solutions
  • Solvent Selection: Use anhydrous, analytical-grade DMSO or absolute ethanol.

  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood.

  • Dissolution: Add the solvent to the powder to achieve the desired concentration (e.g., 10 mM or 50 mM). Use a vortex mixer or sonicate briefly to ensure complete dissolution.

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Storage: Immediately cap the vial tightly. For long-term storage, seal the cap with parafilm.

  • Aliquoting and Labeling: Dispense the stock solution into single-use amber glass vials. Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Freezing: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3.2: Conducting a Forced Degradation Study

This protocol outlines a typical stress testing experiment to determine the degradation profile of this compound.

  • Prepare Stock Solution: Make a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

  • Set Up Stress Conditions (in separate, clearly labeled vials):

    • Control: 1 mL of stock solution stored at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.[1]

    • Thermal Degradation: Place 1 mL of stock solution in an oven set to 80°C.

    • Photolytic Degradation: Place 1 mL of stock solution in a transparent vial and expose it to a photostability chamber with a controlled light source (UV and visible light). Keep a control sample wrapped in foil next to it.[1]

  • Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 3.3). Compare the chromatograms to the control sample to assess the percentage of degradation and the formation of new peaks.

Degradation_Pathways cluster_products Degradation Products parent This compound in Solution oxidized Oxidized Species (e.g., N-oxides, quinones) parent->oxidized O₂ / Metal Ions (Oxidation) hydrolyzed Ring-Opened Products parent->hydrolyzed H⁺ / OH⁻ (pH-Mediated Hydrolysis) photo Photolytic Adducts & Rearrangement Products parent->photo UV / Visible Light (Photodegradation)

Caption: Primary degradation pathways for this compound.

Protocol 3.3: Recommended Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the parent this compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL.

Data Summary

This table provides a quick reference for recommended solvents and storage conditions to maximize the stability of this compound.

ParameterStock Solution (Long-Term)Working Solution (Short-Term)
Solvent Anhydrous DMSO, Absolute EthanolBuffered Aqueous Solution (if required), Acetonitrile, Methanol
Recommended pH N/AExperimentally determined (often pH 6-7.5)
Temperature -20°C to -80°C[6]2-8°C[6]
Light Protection Mandatory (Amber Vials)[6]Mandatory (Amber Vials/Foil)
Atmosphere Inert Gas (Argon/Nitrogen) RecommendedTightly sealed vial
Max Duration > 6 months (with proper handling)< 24 hours (prepare fresh daily)

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • ResearchGate. (2025). Photophysical properties of isoquinoline derivatives.
  • Thieme Connect. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids.
  • Isoquinoline.pptx. (n.d.).
  • Preparation and Properties of Isoquinoline. (n.d.).
  • Fisher Scientific. (2015). SAFETY DATA SHEET.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Bouwman, J., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(4), 617-625.
  • ResearchGate. (2015). Dissociative Photoionization of Quinoline and Isoquinoline | Request PDF.
  • PubChem. (n.d.). 6-Methylquinoline.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025). Dealing with the stability issues of Isoquinoline-8-sulfonamide in aqueous solutions.
  • Wikipedia. (n.d.). Isoquinoline.
  • PubChem. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Solubility of Things. (n.d.). 3-Methylisoquinoline.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Chemos GmbH&Co.KG. (2021).
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • MDPI. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS.
  • PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway.
  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • PubChem. (n.d.). 6-Methylisoquinoline.
  • BenchChem. (n.d.). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
  • PLOS. (2021). Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin- layer chromatography.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • MySkinRecipes. (n.d.). 6-Methylquinolin-3-ol.
  • ChemicalBook. (2025). 6-Methylquinolin-3-ol | 315228-46-7.
  • 6-Methylquinoline(91-62-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • PubChem. (n.d.). 6-Methylisoquinoline-3-carboxylic acid.
  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.
  • Sigma-Aldrich. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Methylisoquinolin-3-ol. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the laboratory and scale-up synthesis of this important isoquinoline derivative. This document provides in-depth troubleshooting advice and frequently asked questions to support your research and development endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes to the isoquinoline core exist, the scale-up of specific derivatives like this compound presents unique challenges. This guide will focus on a practical and scalable synthetic approach, highlighting potential difficulties and offering robust solutions.

A common and adaptable route for the synthesis of isoquinolin-3-ols involves the reaction of phenacetyl chlorides with a thiocyanate, followed by a Friedel-Crafts-type cyclization. For this compound, this translates to a multi-step synthesis starting from readily available p-tolylacetic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: I am experiencing low yields during the conversion of p-tolylacetic acid to p-tolylacetyl chloride. What are the likely causes and how can I improve this step?

A1: The conversion of a carboxylic acid to its corresponding acid chloride is a crucial first step. Low yields are often attributable to incomplete reaction, degradation of the product, or inefficient purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Thionyl Chloride (SOCl₂): Ensure at least a stoichiometric amount of thionyl chloride is used. For scale-up, a slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.

    • Reaction Temperature: The reaction is typically performed at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature. On a larger scale, "hot spots" can be a concern, so efficient stirring is critical.

  • Product Degradation:

    • Prolonged Reaction Time at High Temperature: While heating is necessary, prolonged exposure to high temperatures can lead to the decomposition of the acid chloride. Monitor the reaction progress by TLC (quenching a small aliquot with methanol to form the methyl ester) or by observing the cessation of gas (SO₂ and HCl) evolution.

    • Moisture: Acid chlorides are highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification:

    • Distillation Issues: p-Tolylacetyl chloride is a high-boiling liquid. Distillation under reduced pressure is necessary to prevent thermal decomposition. Ensure your vacuum system is efficient and the distillation apparatus is properly set up. On a larger scale, a short-path distillation apparatus is recommended.

ParameterRecommendation for Scale-UpRationale
Reagent Ratio 1.1 - 1.2 equivalents of SOCl₂Drives the reaction to completion.
Temperature Reflux, with careful monitoringEnsures reaction proceeds without significant degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acid chloride.
Purification Vacuum Distillation (Short-Path)Minimizes thermal stress on the product.
Q2: My Friedel-Crafts cyclization of the intermediate amide to form this compound is sluggish and gives a complex mixture of byproducts. How can I optimize this critical step?

A2: The intramolecular Friedel-Crafts cyclization is often the most challenging step in this synthesis. Sluggish reactions and byproduct formation are common hurdles, especially during scale-up.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity:

    • Lewis Acid Choice: Strong Lewis acids like phosphorus pentachloride (PCl₅) or polyphosphoric acid (PPA) are typically used. The choice of catalyst can significantly impact the reaction outcome. PCl₅ is highly reactive but can be difficult to handle on a large scale. PPA is often easier to handle but may require higher temperatures.

    • Catalyst Loading: Ensure an adequate amount of the Lewis acid is used. For PCl₅, a molar equivalent or slight excess is common. For PPA, it often serves as both the catalyst and solvent.

  • Byproduct Formation:

    • Intermolecular Reactions: At higher concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. On a larger scale, this can be mitigated by controlled addition of the substrate to the hot Lewis acid/solvent mixture.

    • Charring/Decomposition: High reaction temperatures can lead to the decomposition of the starting material and product, resulting in a dark, tarry reaction mixture. Careful temperature control is crucial. For exothermic reactions, efficient heat dissipation is a key scale-up consideration.

    • Positional Isomers: While the methyl group in the para position strongly directs the cyclization to the desired ortho position, some minor formation of other isomers might occur, complicating purification.

  • Difficult Work-up and Product Isolation:

    • Quenching: The quenching of the reaction mixture (e.g., with ice/water) is often highly exothermic and can be hazardous on a large scale. A slow, controlled quench with efficient cooling is essential.

    • Product Precipitation: The product may precipitate out during work-up. Ensure the pH is adjusted appropriately to facilitate either complete precipitation for filtration or complete dissolution for extraction.

    • Purification: The crude product is often a solid that may require recrystallization or column chromatography for purification. Finding a suitable recrystallization solvent system is highly desirable for large-scale production to avoid chromatography.

ParameterRecommendation for Scale-UpRationale
Catalyst Polyphosphoric Acid (PPA) or Phosphorus Pentachloride (PCl₅)PPA is often more manageable at scale.
Addition Mode Slow addition of substrate to hot catalystMinimizes intermolecular side reactions.
Temperature Control Gradual heating and efficient coolingPrevents charring and controls exotherms.
Work-up Slow, controlled quench with coolingManages the exotherm of quenching.
Purification Recrystallization over chromatographyMore scalable and cost-effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

A1: this compound can exist in two tautomeric forms: the -ol form (this compound) and the -one form (6-methylisoquinolin-3(2H)-one). In the solid state and in most solvents, the isoquinolin-3-one tautomer is generally the more stable and predominant form. It is important to be aware of this when characterizing the final product by techniques such as NMR spectroscopy.

Q2: Are there any specific safety precautions I should take during this synthesis, especially at a larger scale?

A2: Yes, several safety precautions are crucial:

  • Thionyl Chloride and Phosphorus Pentachloride: Both are highly corrosive and react violently with water to release toxic gases (HCl, SO₂, and P₂O₅ fumes). Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and eye/face protection.[1][2][3]

  • Friedel-Crafts Cyclization: This reaction can be highly exothermic. Use a robust reaction vessel and ensure adequate cooling capacity. The work-up, which involves quenching with water or ice, can also be very vigorous.[4]

  • Solvent Handling: Use appropriate precautions when working with flammable organic solvents.

Q3: What are some alternative synthetic routes to this compound?

A3: While the route described is common, other methods for constructing the isoquinoline core exist, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.[5] However, these routes may require different starting materials and present their own unique sets of challenges. Greener alternatives using microwave-assisted synthesis or different catalytic systems are also being explored for isoquinoline synthesis in general and may be adaptable for this specific derivative.[5]

Experimental Protocol: Synthesis of this compound

This protocol is provided as a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Step 1: Synthesis of p-Tolylacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add p-tolylacetic acid.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Slowly heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the p-tolylacetyl chloride by vacuum distillation.

Step 2: Synthesis of N-(Cyanomethyl)-2-(p-tolyl)acetamide

  • In a separate flask, prepare a solution of aminoacetonitrile hydrochloride (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the freshly distilled p-tolylacetyl chloride (1 equivalent) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide. This can be purified by recrystallization if necessary.

Step 3: Cyclization to this compound

  • Place phosphorus pentachloride (1.5 equivalents) in a flask under an inert atmosphere.

  • Add a high-boiling inert solvent (e.g., tetrachloroethane).

  • Heat the mixture to 100-120 °C.

  • Slowly add a solution of N-(cyanomethyl)-2-(p-tolyl)acetamide (1 equivalent) in the same solvent to the hot mixture.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Stir vigorously until the ice has melted and a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

Synthetic Workflow

G p_tolylacetic_acid p-Tolylacetic Acid p_tolylacetyl_chloride p-Tolylacetyl Chloride p_tolylacetic_acid->p_tolylacetyl_chloride SOCl₂, Reflux amide N-(Cyanomethyl)-2-(p-tolyl)acetamide p_tolylacetyl_chloride->amide Aminoacetonitrile·HCl, Et₃N product This compound amide->product PCl₅, Heat (Friedel-Crafts)

Caption: Synthetic pathway to this compound.

Troubleshooting Logic

G cluster_step1 Step 1: Acid Chloride Formation cluster_step3 Step 3: Cyclization low_yield1 Low Yield incomplete_rxn1 Incomplete Reaction low_yield1->incomplete_rxn1 degradation1 Product Degradation low_yield1->degradation1 purification1 Purification Issues low_yield1->purification1 low_yield3 Low Yield / Byproducts catalyst_issue Catalyst Inactivity low_yield3->catalyst_issue side_reactions Side Reactions low_yield3->side_reactions workup_issue Difficult Work-up low_yield3->workup_issue

Caption: Common issues in the synthesis of this compound.

References

  • Coherent Market Insights. (2024, February 6). Health Safety and Environmental Considerations of Phosphorus Pentachloride. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Simonsen, J. L. (1957). The Terpenes. Cambridge University Press.
  • Amerigo Scientific. p-Tolylacetic acid (99%). [Link]

  • Google Patents. (2001). The production method of methylphenylacetic acid.

  • PubChem. Phosphorus pentachloride. National Institutes of Health. [Link]

  • Ardá, A., & Jiménez, C. (2019). The intramolecular Friedel–Crafts reaction in the synthesis of natural products.
  • Kametani, T., & Fukumoto, K. (1963). The Bischler-Napieralski Reaction. In The Isoquinoline Alkaloids (pp. 39-58). Academic Press.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Chemical Reviews, 48(1), 67-152.
  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 104(7), 3341-3370.

Sources

Technical Support Center: Synthesis of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylisoquinolin-3-ol. This important heterocyclic scaffold is subject to several potential side reactions that can complicate synthesis and purification. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Introduction to the Synthesis and Key Challenges

The synthesis of this compound, which exists in tautomeric equilibrium with 6-methylisoquinolin-3(2H)-one, is commonly approached via a multi-step sequence. A logical and frequently employed strategy involves the Bischler-Napieralski cyclization of an N-acylated-β-phenylethylamine, followed by oxidation.

A plausible and efficient route begins with the acylation of 2-(4-methylphenyl)ethylamine to yield N-[2-(4-methylphenyl)ethyl]acetamide. This intermediate then undergoes an acid-catalyzed intramolecular cyclization (the Bischler-Napieralski reaction) to form 1,6-dimethyl-3,4-dihydroisoquinoline. Subsequent oxidation of this intermediate yields the desired this compound.

However, each of these steps presents opportunities for side reactions that can significantly impact yield and purity. The primary challenges that researchers face include:

  • Low yield of the desired product.

  • Formation of a difficult-to-separate regioisomer (8-methylisoquinolin-3-ol).

  • Generation of alkene by-products via a retro-Ritter reaction.

  • Incomplete oxidation of the dihydroisoquinoline intermediate.

This guide will address each of these issues in a question-and-answer format, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: Low or No Product Yield

Question: I am attempting the Bischler-Napieralski cyclization of N-[2-(4-methylphenyl)ethyl]acetamide and observing very low yields of the expected 1,6-dimethyl-3,4-dihydroisoquinoline. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the Bischler-Napieralski reaction are a common issue and can typically be attributed to three main factors: the potency of the dehydrating agent, the reaction conditions, and competing side reactions.[1]

Causality and Solutions:

  • Insufficiently Potent Dehydrating Agent: The cyclization is an electrophilic aromatic substitution that requires the formation of a highly reactive nitrilium ion intermediate.[2][3] Common dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficiently potent for all substrates.[1]

    • Troubleshooting:

      • Increase the strength of the dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective for less reactive substrates.[4][5]

      • Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA).

      • For a milder approach, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be highly effective at lower temperatures.[1]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical. Excessive heat or prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in the formation of intractable tars.[1]

    • Troubleshooting:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC).

      • If using POCl₃, typical conditions involve refluxing in a solvent like toluene or acetonitrile for 2-6 hours.

      • If decomposition is observed, consider switching to the milder Tf₂O/2-chloropyridine system, which can be run at temperatures as low as -20°C to 0°C.[1]

  • Dominance of the Retro-Ritter Side Reaction: A major competing pathway is the fragmentation of the nitrilium ion intermediate to form a styrene derivative, in this case, 4-vinyltoluene. This is known as the retro-Ritter reaction and is a significant cause of low yields.[1][3][4]

    • Troubleshooting:

      • Solvent Choice: Using acetonitrile as the solvent can help to shift the equilibrium away from the retro-Ritter products.[3][4]

      • Milder Conditions: The Tf₂O/2-chloropyridine protocol can suppress this side reaction by allowing the cyclization to occur at lower temperatures.[1]

      • Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less susceptible to fragmentation.[6][7]

FAQ 2: Formation of an Unexpected Regioisomer

Question: My final product contains a significant amount of an isomer that is very difficult to separate from the desired this compound. What is this impurity and why is it forming?

Answer:

The impurity is likely 8-methylisoquinolin-3-ol . Its formation is a direct consequence of the regioselectivity of the Bischler-Napieralski cyclization step.

Mechanistic Explanation:

The methyl group on the starting material, N-[2-(4-methylphenyl)ethyl]acetamide, is an ortho-, para-directing group. The ethylamine chain is at the para position relative to the methyl group. The intramolecular electrophilic aromatic substitution can occur at either of the two ortho positions relative to the ethylamine chain.

  • Path A (Desired): Cyclization occurs at the carbon para to the methyl group, leading to the formation of the 6-methyl substituted dihydroisoquinoline.

  • Path B (Side Reaction): Cyclization occurs at the carbon ortho to the methyl group, leading to the formation of the 8-methyl substituted dihydroisoquinoline.

While cyclization para to the activating methyl group is generally favored, the ortho position is also activated, and thus a mixture of regioisomers can be expected.[4] In some cases, cyclization can even occur at the ipso-carbon (the carbon bearing the methyl group), followed by rearrangement, leading to unexpected isomers, though this is less common for simple alkyl substituents.[2][5]

Troubleshooting and Mitigation:

Controlling the regioselectivity of this reaction is challenging.

  • Steric Hindrance: While not a dominant factor here, bulkier dehydrating agent complexes might slightly favor the less sterically hindered para-attack.

  • Purification: The primary solution to this issue lies in purification.

    • Fractional Crystallization: If the regioisomers have sufficiently different solubilities, fractional crystallization can be effective.

    • Chromatography: High-performance flash chromatography or preparative HPLC are often required for complete separation. Due to the similar polarity of the isomers, a high-resolution stationary phase and careful optimization of the mobile phase will be necessary.[8]

FAQ 3: Incomplete Oxidation to the Final Product

Question: After the oxidation of 1,6-dimethyl-3,4-dihydroisoquinoline, I still have a significant amount of the starting material or other by-products. How can I drive the oxidation to completion?

Answer:

The dehydrogenation of the 3,4-dihydroisoquinoline intermediate to the aromatic isoquinolinone is a critical final step. Incomplete conversion or the formation of over-oxidized or rearranged products can occur.

Common Oxidation Methods and Potential Issues:

  • Catalytic Dehydrogenation (e.g., Pd/C): This is a common and effective method.

    • Problem: Incomplete reaction.

    • Troubleshooting:

      • Catalyst Activity: Ensure the catalyst is fresh and active.

      • Hydrogen Acceptor: The reaction is often run at high temperatures in a high-boiling solvent like decalin or xylene, which acts as a hydrogen acceptor.

      • Reaction Time/Temperature: Increase the reaction time or temperature, monitoring by TLC to avoid decomposition.

  • Chemical Oxidants (e.g., KMnO₄, MnO₂): These can be effective but are less selective.

    • Problem: Over-oxidation or cleavage of the ring system. The methyl group on the benzene ring is susceptible to oxidation to a carboxylic acid.

    • Troubleshooting:

      • Use milder oxidants like manganese dioxide (MnO₂).

      • Carefully control the stoichiometry of the oxidant and the reaction temperature.

  • Visible-Light-Mediated Aerobic Oxidation: A modern and greener alternative.

    • Problem: Low conversion.

    • Troubleshooting: The reaction may be sensitive to the solvent and any additives. Some systems benefit from a catalytic amount of a base.[9]

  • Pyridine-N-oxide (PNO) as an Oxidant: An effective method that generates volatile side products.[10]

    • Problem: Requires high temperatures.

    • Troubleshooting: Ensure the reaction is performed in a suitable high-boiling solvent and for a sufficient duration.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(4-methylphenyl)ethyl]acetamide
  • To a solution of 2-(4-methylphenyl)ethylamine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization
  • To a flask containing N-[2-(4-methylphenyl)ethyl]acetamide (1.0 equiv), add anhydrous toluene followed by phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10, ensuring the temperature is kept low.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,6-dimethyl-3,4-dihydroisoquinoline (and its 1,8-dimethyl isomer).

Protocol 3: Oxidation to this compound
  • Dissolve the crude dihydroisoquinoline mixture from the previous step in a high-boiling solvent such as decalin.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10-20 mol%).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the 6-methyl and 8-methyl isomers and isolate the final product.

Visualizing Reaction Pathways

Main Synthetic Pathway

Main Synthesis A 2-(4-methylphenyl)ethylamine B N-[2-(4-methylphenyl)ethyl]acetamide A->B Acylation (Acetyl Chloride) C 1,6-Dimethyl-3,4- dihydroisoquinoline B->C Bischler-Napieralski (POCl3, Heat) D This compound C->D Oxidation (Pd/C, Heat)

Caption: Proposed synthetic route to this compound.

Side Reaction Pathways in Bischler-Napieralski Cyclization

Side Reactions cluster_cyclization Cyclization Start N-[2-(4-methylphenyl)ethyl]acetamide Nitrilium Nitrilium Ion Intermediate Start->Nitrilium POCl3 Desired Path A: Desired Product (1,6-dimethyl-3,4-dihydroisoquinoline) Nitrilium->Desired para-attack Isomer Path B: Regioisomer (1,8-dimethyl-3,4-dihydroisoquinoline) Nitrilium->Isomer ortho-attack RetroRitter Retro-Ritter Product (4-Vinyltoluene) Nitrilium->RetroRitter Fragmentation

Caption: Competing reactions during the cyclization step.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield in Cyclization Step Q1 TLC shows mostly starting material? Start->Q1 A1 Increase potency of dehydrating agent (e.g., add P2O5) or use milder, more effective reagents (Tf2O/2-chloropyridine) Q1->A1 Yes Q2 TLC shows significant by-product formation? Q1->Q2 No End Yield Improved A1->End A2 Identify by-product. If retro-Ritter product, use milder conditions or change solvent to acetonitrile. Q2->A2 Yes Q3 TLC shows tar/decomposition? Q2->Q3 No A2->End A3 Reduce reaction temperature and/or time. Switch to a milder protocol (e.g., Tf2O). Q3->A3 Yes A3->End

Caption: Decision tree for addressing low cyclization yields.

Summary of Potential Side Products

Side ProductFormation StepReason for FormationRecommended Action
8-Methylisoquinolin-3-ol Bischler-NapieralskiLack of complete regioselectivity during electrophilic aromatic substitution.High-resolution chromatography or fractional crystallization.
4-Vinyltoluene Bischler-NapieralskiRetro-Ritter fragmentation of the nitrilium ion intermediate.Use milder reaction conditions (e.g., Tf₂O) or change solvent to acetonitrile.
1,6-Dimethyl-3,4-dihydroisoquinoline OxidationIncomplete oxidation of the intermediate.Increase reaction time/temperature, use fresh catalyst, or switch to a different oxidant.

References

  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • MDPI. (2023). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Molecules, 28(2), 743. [Link]

  • Douglas, C. J., & Thomson, R. J. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 16(24), 6342–6345. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthetic approaches to dihydroisoquinolones via an α-oxidation of amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Oxidation of dihydroisoquinoline Reissert compounds. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(18), 4153. [Link]

  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1686–1689. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
  • AGRIS. (2015). Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)-catalyzed annulation reactions. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 6-Methylisoquinolin-3-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Methylisoquinolin-3-ol. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can arise during in-vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accurate and reproducible use of this compound in your experiments.

Section 1: Understanding the Molecule - Physicochemical Profile & Solubility

This section addresses the fundamental properties of this compound that are critical to understanding its behavior in solution.

Q1: What is this compound, and why is its solubility a common experimental hurdle?

A1: this compound is a heterocyclic organic compound with the molecular formula C₁₀H₉NO.[1] Its structure, featuring a fused benzene and pyridine ring system, is common in pharmacologically active molecules.[2] The primary challenge stems from its hybrid structure:

  • Hydrophobic Core: The aromatic isoquinoline backbone and the methyl group are non-polar, leading to low intrinsic solubility in water.[2][3]

  • Polar Groups: It possesses a hydroxyl (-OH) group and a nitrogen atom within the ring system. These groups can engage in hydrogen bonding but are often insufficient to overcome the hydrophobicity of the larger scaffold.

  • Tautomerism: This molecule exists in equilibrium between two forms: this compound and its keto tautomer, 6-Methylisoquinolin-3(2H)-one.[1] This can affect which functional groups are available for interaction at a given pH, influencing its solubility profile.

The compound has a predicted XLogP3 of 0.5, indicating a moderate degree of lipophilicity which underlies its limited aqueous solubility.[1]

Q2: How does pH influence the solubility of this compound?

A2: The pH of the solvent is a critical, and often overlooked, factor. The isoquinoline structure contains two key ionizable groups:

  • The Basic Nitrogen: The nitrogen atom in the isoquinoline ring is weakly basic, similar to pyridine.[4] In acidic conditions (low pH), this nitrogen can be protonated to form a cationic salt. This charged species is typically much more soluble in aqueous media. The parent isoquinoline has a pKa of 5.14.[4]

  • The Acidic Hydroxyl Group: The hydroxyl (-ol) group is weakly acidic. In alkaline conditions (high pH), it can be deprotonated to form an anionic phenolate-like species, which also demonstrates increased aqueous solubility.

Therefore, adjusting the pH of your assay buffer away from the isoelectric point of the molecule can be a highly effective strategy to dramatically increase its solubility.[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and solutions to common problems encountered in the lab.

Q3: I am seeing precipitate after adding this compound directly to my aqueous assay buffer. What did I do wrong?

A3: This is the most common issue. Compounds with low aqueous solubility should never be dissolved directly in aqueous buffers. The correct procedure is to first create a high-concentration stock solution in a 100% organic solvent and then dilute this stock into the final assay buffer.

Q4: What is the best solvent for preparing a primary stock solution?

A4: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent that can dissolve a wide range of hydrophobic compounds. Always use high-purity, anhydrous DMSO to prevent compound degradation and ensure reproducibility.

Solvent Pros Cons Typical Stock Conc.
DMSO Excellent solubilizing power; miscible with water.Can be toxic to cells at >1% (v/v); may inhibit some enzymes.10-50 mM
Ethanol Less toxic than DMSO for many cell lines; volatile.Less powerful solvent than DMSO; can precipitate proteins.1-20 mM
Methanol Good solubilizing power.More toxic than ethanol; can be metabolically active.1-20 mM

Q5: My compound dissolves in DMSO, but it precipitates when I perform the final dilution into my assay buffer. How can I prevent this?

A5: This indicates that the compound is "crashing out" of solution when the percentage of the organic solvent drops significantly. Here are several strategies to address this, starting with the simplest:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable but as low as possible. Most cell-based assays can tolerate up to 0.5-1% DMSO, while some robust biochemical assays may tolerate up to 5%.

  • Modify the Dilution Technique: Add the DMSO stock to the assay buffer drop-wise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations of the compound that can initiate precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions in buffer that already contains the final target concentration of DMSO. This maintains a more stable solvent environment.

Q6: I've optimized my dilution, but solubility is still an issue, or my assay is sensitive to DMSO. What are my next steps?

A6: If the above steps are insufficient, you must modify the composition of your assay buffer.

  • pH Adjustment: As discussed in Q2, test the solubility of the compound in small volumes of your buffer adjusted to a more acidic pH (e.g., 5.5-6.5) or a more basic pH (e.g., 7.8-8.5). A simple pH change can often solve the problem without introducing other additives.

  • Use of Co-solvents: Incorporating a secondary solvent, or "co-solvent," into your final assay buffer can increase the overall solvent polarity just enough to keep the compound in solution. Common co-solvents include polyethylene glycol (PEG-400) or glycerol.

  • Inclusion of Surfactants: For cell-free assays, adding a low concentration of a non-ionic surfactant can be very effective. Surfactants form micelles that can encapsulate the hydrophobic compound.

    • Tween-20 or Triton X-100: Typically used at 0.005% to 0.05% (v/v).

Section 3: Key Experimental Protocols

Follow these validated protocols to systematically determine the optimal solubilization conditions for your specific assay.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microfuge tube or glass vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex vigorously for 1-2 minutes.

  • Use a sonicating water bath for 5-10 minutes if powder is still visible.

  • Visually inspect the solution against a bright light to ensure it is clear and free of any particulate matter.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Test in Assay Buffer

This protocol helps determine the maximum soluble concentration in your final assay conditions.

  • Prepare your final assay buffer. If testing additives (e.g., co-solvents, surfactants), prepare separate buffers for each condition.

  • Dispense 99 µL of the assay buffer into several wells of a 96-well plate.

  • Add 1 µL of a high-concentration DMSO stock (e.g., 20 mM) to the first well, resulting in a 1:100 dilution (e.g., 200 µM final concentration, 1% DMSO). Mix thoroughly.

  • Visually inspect for precipitation immediately and again after 1-2 hours of incubation at the assay temperature. Use a plate reader to measure light scattering at 600-650 nm as a quantitative measure of precipitation.

  • If the initial concentration is soluble, repeat the test with a higher starting stock concentration. If it precipitates, use a lower stock concentration. The goal is to find the highest concentration that remains clear.

Section 4: Visualization & Workflow

The following workflow provides a systematic approach to troubleshooting solubility issues.

G cluster_0 cluster_1 cluster_2 cluster_3 Troubleshooting Options Problem Problem: Compound Precipitates in Assay Buffer Stock Step 1: Prepare Stock 10-50 mM in 100% DMSO Problem->Stock START HERE Stock_Check Is stock solution clear? Stock->Stock_Check Sonicate Vortex / Sonicate Stock_Check->Sonicate No Dilute Step 2: Dilute Stock into Assay Buffer Stock_Check->Dilute Yes Sonicate->Stock_Check Dilute_Check Does it precipitate? Dilute->Dilute_Check Success Success! Proceed with Assay Dilute_Check->Success No DMSO_Check Option A: Optimize DMSO Conc. (Target <0.5%) Dilute_Check->DMSO_Check Yes DMSO_Check->Dilute Re-test Dilution pH_Adjust Option B: Adjust Buffer pH (e.g., pH 6.5 or 8.0) DMSO_Check->pH_Adjust Still Precipitates pH_Adjust->Dilute Re-test Dilution Cosolvent Option C: Add Co-solvent (e.g., 1-5% PEG-400) pH_Adjust->Cosolvent Still Precipitates Cosolvent->Dilute

Caption: Troubleshooting workflow for this compound solubility.

References
  • Solubility of Things. (n.d.). Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • ChemicalBook. (n.d.). Isoquinoline CAS#: 119-65-3.
  • Wikipedia. (n.d.). Isoquinoline.
  • Solubility of Things. (n.d.). Isoquinoline-5,8-dione.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 6-Methylquinoline.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 6-Methylisoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific issues and provide actionable, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis and properties of this compound, providing a solid foundation for troubleshooting and optimization.

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis of the isoquinolin-3-ol (or its keto tautomer, isoquinolin-3(2H)-one) scaffold can be approached through several modern and classical methods. For a substituted target like this compound, transition-metal-catalyzed C-H activation and annulation reactions are highly effective and are often preferred for their efficiency and substrate scope.[1][2]

A prevalent modern strategy involves the palladium-catalyzed annulation of an N-acylamino- or N-alkoxybenzamide derivative with a suitable coupling partner like an alkyne or allene.[1][3] For instance, a 4-methyl-N-methoxybenzamide could be reacted with an acetylene equivalent in the presence of a palladium catalyst and an oxidant to construct the heterocyclic ring.

Classical methods, while still relevant, include the Bischler–Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamine derivative.[4][5] However, this typically yields dihydroisoquinolines that require a subsequent oxidation step and may require harsh conditions (e.g., strong Lewis acids like POCl₃ or P₂O₅).

Q2: this compound can exist in tautomeric forms. Which form is generally favored, and how does this affect its reactivity and purification?

A2: this compound exists in an equilibrium with its keto tautomer, 6-Methylisoquinolin-3(2H)-one.[6] In most solvents and in the solid state, the keto (amide) form is significantly more stable and is the predominant species. This is a critical consideration for both reaction planning and product analysis.

  • Reactivity: The molecule possesses both acidic (N-H proton) and weakly basic (lone pair on nitrogen) properties, as well as nucleophilic character. The presence of the amide proton means it can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated.

  • Purification & Analysis: The compound's amphoteric nature and high polarity can complicate purification. During aqueous workups, its solubility can change dramatically with pH. In chromatography, it may exhibit tailing on silica gel. This can often be mitigated by adding a small amount of a modifier like triethylamine or acetic acid to the eluent. In NMR spectroscopy, the N-H proton signal may be broad and its chemical shift can be highly dependent on the solvent and concentration.

Q3: What role does the solvent play in the synthesis of isoquinolinones, and what are the best starting points for optimization?

A3: The choice of solvent is critical and can influence reaction rate, selectivity, and yield. For many transition-metal-catalyzed cyclizations, polar aprotic solvents are preferred as they can solubilize the polar starting materials and intermediates and are often stable at the higher temperatures required.[7]

Common choices include:

  • Toluene or Dioxane: Often used in palladium-catalyzed reactions.[2]

  • Acetonitrile (MeCN) or Hexafluoro-2-propanol (HFIP): In some cases, the solvent can dramatically alter the chemoselectivity of the reaction, leading to different isomers.[8][9][10]

  • Protic Solvents (e.g., Ethanol): While less common for C-H activation, some cycloisomerization reactions can be mediated by protic solvents, which may activate the substrate through hydrogen bonding.[11]

For initial optimization, a high-boiling polar aprotic solvent like toluene or DMF is a reasonable starting point, especially for reactions requiring elevated temperatures.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering a logical progression of steps to identify and solve the issue.

Problem 1: Low or No Product Yield

Q: I have set up my reaction based on a literature procedure, but I am observing very low conversion of my starting materials. What are the most common causes?

A: Low conversion is a frequent issue that can typically be traced back to a few key areas. A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed reagents 1. Verify Starting Material & Reagent Quality start->reagents conditions 2. Check Reaction Conditions reagents->conditions If materials are pure sub_reagents1 Purity (NMR, LC-MS) Anhydrous/degassed? reagents->sub_reagents1 catalyst 3. Assess Catalyst System conditions->catalyst If conditions are correct sub_conditions1 Temperature accurate? Time sufficient? Inert atmosphere maintained? conditions->sub_conditions1 solvent 4. Re-evaluate Solvent Choice catalyst->solvent If catalyst is active sub_catalyst1 Catalyst source/age? Oxidant/additives active? Ligand integrity? catalyst->sub_catalyst1 sub_solvent1 Anhydrous grade? Sufficiently high boiling point? solvent->sub_solvent1

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Breakdown:

  • 1. Starting Material & Reagent Integrity:

    • Purity: Aldehydes can oxidize, and amines can degrade. Verify the purity of your starting materials (e.g., 4-methyl-substituted benzamide and coupling partner) via NMR or LC-MS.

    • Solvent Quality: For many organometallic reactions, anhydrous and degassed solvents are essential. Trace water can quench sensitive reagents, and oxygen can deactivate catalysts.[12] Using a freshly opened bottle of anhydrous solvent or distilling it can resolve this.

  • 2. Reaction Conditions:

    • Temperature: Ensure your reaction is being heated to the specified temperature. Use an external thermometer to verify the temperature of the heating block or oil bath. Some reactions have a very narrow optimal temperature window.[13]

    • Inert Atmosphere: If the reaction is sensitive to air (e.g., most Pd- or Cu-catalyzed reactions), ensure your system is properly purged with nitrogen or argon and that there are no leaks.

  • 3. Catalyst System:

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh batch or a more stable precatalyst.

    • Additives/Oxidants: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂).[1][2] Ensure these are of high purity and added correctly. Silver salts are often light-sensitive.

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I am forming a major byproduct that is difficult to separate from my desired this compound. How can I identify and suppress this side reaction?

A: Side product formation often arises from incorrect stoichiometry, excessive temperature, or competing reaction pathways.

Common Side Products and Solutions:

Potential Side Product Plausible Cause Recommended Solution(s)
Dimerized Starting Material Reaction temperature is too high, favoring self-coupling over the desired annulation.Lower the reaction temperature and increase the reaction time. Consider slow addition of one of the coupling partners.
Partially Cyclized Intermediate Insufficient oxidant or premature quenching of the reaction.Increase the equivalents of the oxidant. Monitor the reaction by LC-MS to ensure it goes to completion before workup.
Isomeric Product Non-regioselective C-H activation or cyclization.Modify the directing group on the benzamide. Screen different ligands for the metal catalyst, as they can strongly influence regioselectivity.[3]
Product Degradation The product is unstable under the reaction conditions (e.g., harsh acid/base, high temperature).Reduce the reaction temperature. If possible, use a milder catalyst or reagent system that allows the reaction to proceed under less forcing conditions.

Identification: Use LC-MS to determine the mass of the byproduct. This can provide crucial clues to its identity (e.g., a mass corresponding to a dimer of a starting material). If the byproduct can be isolated, ¹H NMR and ¹³C NMR will be invaluable for structure elucidation.

Problem 3: Difficulty with Product Purification

Q: I have successfully synthesized the crude product, but I am struggling to purify it. It streaks on my TLC plates and I get poor recovery from column chromatography.

A: The polar, amphoteric nature of this compound is the primary cause of purification challenges.

  • Chromatography Optimization:

    • TLC Streaking: This is often due to the compound's acidic N-H group interacting strongly with the acidic silica gel. To counteract this, add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., Dichloromethane/Methanol). This will "cap" the acidic sites on the silica and lead to much sharper spots and better separation.

    • Solvent System: Start with a moderately polar system like 95:5 DCM/MeOH and gradually increase the polarity.

  • Acid-Base Extraction:

    • You can exploit the compound's properties for a non-chromatographic purification.

      • Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate).

      • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

      • Extract the organic layer with a mild aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer.

      • Carefully neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or dilute NH₄OH) until the product precipitates out or can be re-extracted into an organic solvent.[14]

  • Recrystallization:

    • If a solid, recrystallization is an excellent final purification step. Screen various solvents. A polar solvent system like Ethanol/Water or Methanol/Ethyl Acetate is a good starting point.

Section 3: Experimental Protocols

The following protocol describes a representative palladium-catalyzed synthesis of this compound. Note: This is a generalized procedure and may require optimization for your specific setup.

Protocol: Synthesis of this compound via Pd-Catalyzed Annulation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add N-methoxy-4-methylbenzamide, Pd(OAc)₂, and Ag₂CO₃ to an oven-dried flask. B 2. Evacuate and backfill the flask with Argon (3x). A->B C 3. Add degassed solvent (e.g., Toluene) and acetylene partner via syringe. B->C D 4. Heat the mixture to 100-120 °C with vigorous stirring. C->D E 5. Monitor progress by TLC/LC-MS (approx. 12-24 h). D->E F 6. Cool to RT, filter through Celite to remove solids. E->F G 7. Concentrate filtrate under reduced pressure. F->G H 8. Purify crude residue by column chromatography (Silica, DCM/MeOH + 1% Et₃N). G->H

Caption: General workflow for the synthesis of this compound.

Reagents & Equipment:

  • N-methoxy-4-methylbenzamide (1.0 eq)

  • Acetylene coupling partner (e.g., Trimethylsilylacetylene) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) Carbonate (Ag₂CO₃) (2.0 eq)

  • Anhydrous, degassed Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add N-methoxy-4-methylbenzamide, Pd(OAc)₂, and Ag₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the acetylene coupling partner.

  • Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously.

  • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete when the starting benzamide is consumed.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the silver salts and palladium black. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel. A gradient elution of 0% to 10% methanol in dichloromethane containing 1% triethylamine is often effective.

  • Combine the product-containing fractions and concentrate to yield this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References

Technical Support Center: Purification of 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Purification Challenges

Welcome to the technical support guide for the purification of 6-Methylisoquinolin-3-ol. This molecule presents a unique set of purification challenges due to its distinct chemical properties. As a heterocyclic compound, it possesses a basic nitrogen atom within the isoquinoline ring system.[1] Additionally, the presence of a hydroxyl group at the 3-position introduces acidic character and the potential for tautomerization to the 6-methylisoquinolin-3(2H)-one form.[2] This amphoteric nature, combined with its aromatic structure, means that it can engage in a variety of intermolecular interactions, often leading to difficulties in separation from complex reaction mixtures.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will delve into the root causes of these issues and provide field-proven, step-by-step protocols to help you achieve high purity for your target compound.

General Purification Workflow

A successful purification strategy for this compound typically involves a multi-step approach to systematically remove different classes of impurities. The following workflow provides a general overview, which will be detailed in the subsequent sections.

crude Crude Reaction Mixture workup Aqueous Workup / LLE (Acid-Base Extraction) crude->workup Remove salts, water-soluble impurities column Primary Purification (Column Chromatography) workup->column Separate from closely related organic impurities recryst Final Purification (Recrystallization) column->recryst Remove trace impurities, achieve crystalline form analysis Purity Analysis (NMR, HPLC, LC-MS) recryst->analysis Verify purity and structure pure Pure this compound analysis->pure

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the purification of this compound and related heterocyclic compounds.

Part 1: Column Chromatography Issues

Question 1: My compound is streaking severely on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue when purifying isoquinoline derivatives on silica gel.

  • Causality: The streaking (or tailing) is caused by strong, sometimes irreversible, interactions between the basic nitrogen atom of your isoquinoline and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This leads to a non-uniform elution front, poor peak shape, and often, loss of compound on the column.

  • Troubleshooting Steps:

    • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[3][4]

      • Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 95:5 Dichloromethane:Methanol, modify it to 95:5:0.5 DCM:Methanol:NEt₃.

      • Mechanism: The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your this compound to elute symmetrically.

    • Use a Different Stationary Phase: If a basic modifier doesn't resolve the issue or is incompatible with your compound, consider a less acidic stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Start with neutral alumina and assess your separation.

      • Reversed-Phase Chromatography (C18): For more polar impurities, reversed-phase HPLC or flash chromatography using a C18-functionalized silica can be highly effective.[5] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

cluster_0 Without Modifier cluster_1 With Triethylamine (NEt3) Modifier silica_a Silica Surface Acidic Si-OH interaction_a Strong Interaction (Causes Streaking) compound_a Isoquinoline-N: compound_a->silica_a:f1 silica_b Silica Surface Si-OH Site Blocked compound_b Isoquinoline-N: elution Symmetrical Elution net3 NEt3 net3->silica_b:f1

Caption: Interaction of basic compounds with silica gel.

Question 2: I've successfully purified my compound by column chromatography, but my final fractions still contain residual triethylamine. How can I remove it?

Answer: Residual triethylamine is a common consequence of using a modified eluent. Due to its high boiling point (89.5 °C), it can be difficult to remove completely under standard rotary evaporation.

  • Troubleshooting Steps:

    • Co-evaporation with a Low-Boiling Solvent: Dissolve the residue in a low-boiling point solvent like dichloromethane (DCM) or diethyl ether and re-evaporate. Repeat this process 2-3 times. This helps to azeotropically remove the triethylamine.

    • Aqueous Acid Wash: Dissolve your compound in a water-immiscible organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a dilute aqueous acid solution, such as 1% HCl or saturated ammonium chloride (NH₄Cl).[6] The triethylamine will be protonated and move into the aqueous layer. Caution: Your this compound may also be protonated and partition into the aqueous layer. Check both layers by TLC to avoid product loss. This method is best if the product precipitates upon neutralization of the aqueous layer or can be easily re-extracted after basification.

    • High Vacuum: Place the flask containing your compound on a high vacuum line for several hours to remove the last traces of volatile impurities.

Part 2: Crystallization & Final Product Isolation

Question 3: After chromatography, my product is a persistent oil or wax and refuses to crystallize. What should I do?

Answer: "Oiling out" is a frequent problem in crystallization, indicating that the conditions are not favorable for forming an ordered crystal lattice.[7]

  • Causality:

    • Residual Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth.[7]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing supersaturation.[7]

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation over slower, more ordered crystal growth.

    • High Solvent Boiling Point: Solvents with high boiling points can be difficult to remove completely and may act as an impurity.[3]

  • Troubleshooting Steps (Perform in Order):

    • Increase Concentration: The solution may be too dilute. Carefully evaporate more solvent to create a supersaturated solution and attempt to cool again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[7]

      • Seeding: If you have a tiny crystal of pure product, add it to the supersaturated solution to initiate crystal growth.[7]

    • Use a Solvent/Anti-Solvent System:

      • Dissolve your oily compound in a minimal amount of a "good" solvent (e.g., DCM, ethyl acetate, or methanol).

      • Slowly add a "poor" or "anti-solvent" (e.g., hexane, pentane, or cold water) dropwise while stirring vigorously until you see persistent turbidity (cloudiness).

      • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

    • Trituration: If all else fails, dissolve the oil in a small amount of a good solvent and then add a large excess of a poor, non-polar solvent like pentane. Stir or sonicate the mixture vigorously. This can sometimes force the compound to precipitate as an amorphous solid, which can then be collected by filtration and potentially recrystallized using a different solvent system.[3]

Question 4: My final product is crystalline, but it has a yellow or brown tint. How can I remove colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules that are present in small quantities but are intensely colored.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: This is a classic and effective method.[7]

      • Dissolve your crude crystalline product in a suitable hot recrystallization solvent.

      • Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.

      • Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb to the high surface area of the charcoal.

      • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

      • Allow the clear, colorless filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to significant loss of your desired product, as it can also be adsorbed.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Prepare the Slurry: In a beaker, add your dry silica gel. Create a slurry using the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elute the Column: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to move the compound down the column.

  • Monitor Fractions: Collect fractions and monitor them by TLC (using a TLC plate developed in a mobile phase that also contains 0.5% NEt₃) to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
  • Dissolution: Place the impure, post-chromatography product into a clean Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., ethanol or ethyl acetate) at room temperature, just enough to fully dissolve the material.

  • Add Anti-Solvent: While stirring, slowly add a "poor" solvent (e.g., hexane or pentane if using ethyl acetate; cold water if using ethanol) dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolve: Gently warm the flask until the solution becomes clear again. Do not overheat excessively.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table

The choice of purification technique can significantly impact yield and purity. The following table provides a comparison of typical parameters.

ParameterFlash Chromatography (Silica Gel + NEt₃)Recrystallization
Primary Goal Separation from major impurities with different polarities.High-purity final product, removal of trace impurities.
Typical Loading 1-10% of silica gel weight.Limited by solubility at high temperature.
Common Solvents Hexane/Ethyl Acetate, DCM/Methanol gradients.Ethanol/Water, Ethyl Acetate/Hexane, Acetone.
Potential Issues Compound loss on column, residual modifier (NEt₃).Oiling out, low yield if too much solvent is used.[7]
Typical Yield 60-90%70-95% (from chromatographed material)

References

  • Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. Thieme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. PubChem. Retrieved from [Link]

  • Ruziev, I. Kh., et al. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law, 21, 91-93. Retrieved from [Link]

  • Johnson, D. A., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic Letters, 14(23), 5992–5995. Retrieved from [Link]

  • Pan, G., et al. (2014). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Separation Science, 37(1-2), 113-118. Retrieved from [Link]

  • Pataj, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(21), 7247. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12435490, this compound. PubChem. Retrieved from [Link]

  • Garcı́a, M. A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Cromlab. Retrieved from [Link]

  • Patent JPH01153679A. (1989). Purification of isoquinoline. Google Patents.
  • BenchChem. (n.d.). 6-Methylquinolin-3-ol. MySkinRecipes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Methylisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640959, 6-Methylisoquinoline. PubChem. Retrieved from [Link]

Sources

preventing degradation of 6-Methylisoquinolin-3-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylisoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound is a heterocyclic compound with a structure that, while possessing aromatic stability, is also susceptible to degradation under common laboratory and storage conditions. The presence of a phenolic hydroxyl group, a tertiary amine within the aromatic system, and an electron-donating methyl group influences its chemical reactivity. Furthermore, this compound exists in a tautomeric equilibrium with its keto form, 6-methylisoquinolin-3(2H)-one.[1] This equilibrium is a critical consideration for its stability, as both tautomers may have different susceptibilities to degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled low temperature (-20°C is recommended), and protected from light.[2][3]

  • Inert Atmosphere: The isoquinoline nucleus can be susceptible to oxidation.[4][5] Displacing air with an inert gas like nitrogen or argon minimizes the risk of oxidative degradation.[4][6][7][8][9]

  • Low Temperature: Reduced temperatures slow down the rate of all potential chemical degradation reactions.

  • Light Protection: Aromatic heterocyclic compounds can be light-sensitive.[10] Storing in an amber vial or in a dark location prevents photodegradation.

Q2: I have this compound in solution. What is the best way to store it?

A2: Solutions of this compound are generally less stable than the solid form. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. For longer-term storage, it is advisable to evaporate the solvent under reduced pressure and store the compound as a solid. If the compound is dissolved in a protic solvent like methanol, be aware that the tautomeric equilibrium between the -ol and the -one form exists, with a significant proportion in the carbonyl tautomer form.[1]

Q3: My solid this compound has changed color from off-white to yellowish-brown. What does this indicate?

A3: A color change to yellow or brown is a common indicator of degradation in nitrogen-containing heterocyclic compounds.[11] This is often due to the formation of oxidized or polymeric byproducts. The appearance of color suggests that the compound has been exposed to oxygen, light, or elevated temperatures. It is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Understanding Degradation

Q4: What are the most likely degradation pathways for this compound?

A4: Based on the chemical structure of this compound, the primary degradation pathways are likely to be oxidation, photodegradation, and potentially hydrolysis of the lactam tautomer.

  • Oxidation: The electron-rich isoquinoline ring system, further activated by the methyl and hydroxyl groups, is susceptible to oxidation.[4][5] This can lead to the formation of N-oxides, quinones, or even ring-opened products.[12]

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and phenolic groups, can absorb UV or visible light, leading to photochemical reactions.[10][13][14] This can result in complex mixtures of degradation products.

  • Hydrolysis: The lactam form (6-methylisoquinolin-3(2H)-one) could be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring opening.

Q5: How can I perform a forced degradation study to understand the stability of my compound?

A5: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15][16][17] A typical forced degradation study would involve exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photolytic Stress: Exposing a solution to UV and visible light, as per ICH Q1B guidelines.

Samples should be analyzed at various time points against a control sample to track the formation of degradants.

Troubleshooting Analytical Issues

Q6: I am analyzing my stored this compound by HPLC and see new, unexpected peaks. What could they be?

A6: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks could correspond to:

  • Oxidation Products: Such as the N-oxide or hydroxylated derivatives.

  • Photodegradation Products: Which can be a complex mixture of isomers or rearranged compounds.

  • Ring-Opened Products: Resulting from hydrolysis of the lactam tautomer.

To identify these new peaks, it is recommended to use a mass spectrometer in line with the HPLC (LC-MS). The fragmentation patterns of the new peaks can provide structural information about the degradants.[3][6][7][8][9]

Q7: My mass spectrometry data for a degraded sample is complex. Are there any characteristic fragmentation patterns I should look for?

A7: For isoquinoline alkaloids, common fragmentation patterns in positive ion ESI-MS/MS include the loss of small neutral molecules from substituent groups.[7][9] For this compound, you might observe:

  • Loss of CO: From the keto tautomer.

  • Loss of CH₃: From the methyl group.

  • Ring Cleavage: Resulting in smaller fragment ions.

Comparing the fragmentation patterns of the parent compound with those of the new peaks can help in proposing structures for the degradation products.

Technical Guides and Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the procedure for storing solid this compound under an inert atmosphere to minimize oxidative degradation.

Materials:

  • Schlenk tube or a vial with a septum-lined cap

  • Vacuum/inert gas manifold (Schlenk line)

  • High-purity argon or nitrogen gas

  • Vacuum grease (if using a Schlenk tube)

Procedure:

  • Place the solid this compound into the Schlenk tube or vial.

  • If using a Schlenk tube, lightly grease the ground glass joint.

  • Attach the container to the Schlenk line.

  • Carefully evacuate the container under vacuum for 5-10 minutes to remove atmospheric air and moisture.

  • Switch the manifold from vacuum to the inert gas supply, allowing the container to fill with argon or nitrogen.

  • Repeat the evacuate-and-fill cycle 3-5 times to ensure a completely inert atmosphere.

  • After the final fill, seal the container tightly while maintaining a positive pressure of the inert gas.

  • Wrap the container in aluminum foil or place it in a light-blocking secondary container.

  • Store the container at -20°C.

Protocol 2: Stability-Indicating HPLC Method Development

This guide provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[18][19]

Instrumentation and Columns:

  • HPLC System: With a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes can be used for initial screening.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, including the λmax of the parent compound (determine by UV scan) and lower wavelengths (e.g., 220 nm) to detect a wider range of potential degradants.

Method Validation:

  • The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.[15]

Data Interpretation
Observation Potential Cause Recommended Action
Change in color (yellowing/browning) Oxidation, PhotodegradationAssess purity via HPLC. If impure, consider purification or acquiring a new batch.
New peaks in HPLC chromatogram Chemical DegradationPerform LC-MS analysis to identify the mass of the new peaks and obtain fragmentation data for structural elucidation.
Decrease in main peak area over time InstabilityReview storage conditions. Implement inert gas blanketing, light protection, and lower storage temperatures.
Poor peak shape in HPLC Compound instability on-column, inappropriate mobile phase pHAdjust mobile phase pH. Ensure the compound is fully dissolved in the injection solvent.

Visualizing Degradation and Prevention

Proposed Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the known reactivity of similar compounds.

G main This compound (Tautomeric Equilibrium) oxidation Oxidation (O2, Light) main->oxidation [O] hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H2O photodegradation Photodegradation (UV/Vis Light) main->photodegradation n_oxide N-Oxide Formation oxidation->n_oxide ring_oxidation Ring Hydroxylation/ Quinone Formation oxidation->ring_oxidation ring_cleavage_ox Oxidative Ring Cleavage oxidation->ring_cleavage_ox ring_cleavage_hy Hydrolytic Ring Cleavage (from lactam) hydrolysis->ring_cleavage_hy photodegradation->ring_cleavage_ox polymeric Polymeric Products photodegradation->polymeric

Caption: Proposed degradation pathways for this compound.

Workflow for Stability Assessment

This workflow outlines the steps for assessing the stability of this compound.

G start Receive/Synthesize This compound initial_analysis Initial Analysis (HPLC, LC-MS, NMR) start->initial_analysis storage Store under Recommended Conditions (-20°C, Inert Gas, Dark) initial_analysis->storage stability_study Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) storage->stability_study analyze_stressed Analyze Stressed Samples (Stability-Indicating HPLC/LC-MS) stability_study->analyze_stressed identify_degradants Identify Degradation Products analyze_stressed->identify_degradants refine_storage Refine Storage/Handling Procedures identify_degradants->refine_storage end Stable Compound with Known Degradation Profile refine_storage->end

Caption: Experimental workflow for stability assessment.

References

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • EPCLand. The Basics and Benefits of Tank Blanketing. [Link]

  • Cambridge Sensotec. The Process of Inert Gas Blanketing. [Link]

  • GENERON. Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Process Online. BASICS OF TANK BLANKETING. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Ma, C., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5878.
  • Wang, Y., et al. (2021). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 86(13), 9096-9106.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sharafian, Z., & Yavari, I. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(48), 30299-30323.
  • Jaime-Figueroa, S., et al. (2021). A Suzuki Cross-Coupling between 2-Halobenzonitriles and Commercially Available Vinyl Boronates Followed by Platinum-Catalyzed Nitrile Hydrolysis and Cyclization Enable a Facile and Expeditious Two-Step Synthesis of 3,4-Unsubstituted Isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 86(12), 8479-8488.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. Pharmaceutical Technology, 40(12), 34-39.
  • Kochany, J., & Maguire, R. J. (1994).
  • Ahmed, S., Rasul, M. G., Brown, R., & Hashib, M. A. (2011). Influence of parameters on the heterogeneous photocatalytic degradation of pesticides and phenolic contaminants in wastewater: a short review. Journal of environmental management, 92(3), 311-330.
  • Daneshvar, N., Salari, D., & Khataee, A. R. (2004). Photocatalytic degradation of azo dye acid red 14 in water on ZnO as an alternative catalyst to TiO2. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 317-322.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.
  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13.
  • Hu, Y., et al. (2011). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian journal of pharmaceutical sciences, 73(4), 448.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Li, X., et al. (2021). Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. Organic & Biomolecular Chemistry, 19(20), 4484-4489.
  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 6-Methylisoquinoline. [Link]

  • Singh, R., & Kumar, R. (2014). A review: Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 7(1), 125-132.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 6-Methylisoquinolin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. A robust and reliable analytical method is the bedrock of quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Methylisoquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry.[1]

Unlike a rigid template, this guide is structured to mirror the logical workflow of a scientist: from initial method development and comparison of chromatographic conditions to a rigorous validation protocol grounded in the most current regulatory standards.

Part 1: Foundational Method Development - A Comparative Approach

The development of a successful HPLC method begins not with a guess, but with a scientifically informed strategy. The physicochemical properties of the analyte, this compound, dictate our starting point.

Analyte Properties (this compound):

  • Molecular Formula: C₁₀H₉NO[2]

  • Molecular Weight: 159.18 g/mol [2]

  • Structure: An aromatic isoquinoline ring with a methyl group and a hydroxyl group. This structure suggests it is a polar aromatic compound.

  • Predicted LogP: 0.5[2] This low value confirms the polar nature of the molecule, suggesting it will be weakly retained in standard reversed-phase chromatography.

  • UV Absorption: The conjugated aromatic system of the isoquinoline core is an excellent chromophore, making UV detection a highly suitable technique.[3] The exact maximum absorbance (λmax) should be determined experimentally by running a spectrum of a standard solution, but it is expected to be in the 220-350 nm range, typical for such aromatic systems.[4]

1.1: Initial Chromatographic Conditions & Comparative Selection

Given the polar, aromatic nature of this compound, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[5] The primary challenge will be achieving adequate retention and symmetrical peak shape.

G cluster_start Analyte Characterization cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_detection Detection cluster_final Optimized Method Start This compound (Polar, Aromatic) C18 Standard C18 (General Purpose) Start->C18 Initial Choice PhenylHexyl Phenyl-Hexyl (π-π Interactions) Start->PhenylHexyl Alternative Organic Organic Modifier (ACN vs. MeOH) C18->Organic PhenylHexyl->Organic Buffer Aqueous Buffer (pH Control) Organic->Buffer Detector UV/DAD Detector (Determine λmax) Buffer->Detector FinalMethod Final Method for Validation Detector->FinalMethod

Column Chemistry Comparison:

Stationary PhasePrinciple of InteractionAdvantages for this compoundPotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Industry standard, widely available, good for general-purpose separations.[6]May provide insufficient retention for highly polar compounds, leading to elution near the void volume.[7]
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.The phenyl rings in the stationary phase can interact with the aromatic isoquinoline ring, enhancing retention and selectivity.[8]Selectivity can be highly dependent on the organic modifier used (e.g., methanol often enhances π-π interactions more than acetonitrile).[8]

Mobile Phase Comparison:

ComponentChoice 1: Acetonitrile (ACN)Choice 2: Methanol (MeOH)Rationale for this compound
Organic Modifier Lower viscosity, lower UV cutoff.Higher viscosity, can engage in hydrogen bonding.ACN is typically the first choice due to better column efficiency. However, MeOH should be screened as it can alter selectivity, especially with a phenyl column.[8]
Aqueous Phase Buffered to an acidic pH (e.g., pH 2.5-3.5).Buffered to an acidic pH (e.g., pH 2.5-3.5).The isoquinoline nitrogen is basic. Working at an acidic pH ensures this nitrogen is protonated, leading to consistent retention and improved peak shape by minimizing interactions with residual silanols on the silica support.[8] A phosphate or formate buffer is common.[9]
1.2: Proposed Optimized Method for Validation

Based on the principles above, a robust starting method for validation would be:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) - Chosen for enhanced retention of the aromatic analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water - Provides an acidic pH to ensure analyte ionization.

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% B to 60% B over 15 minutes - A gradient is chosen to ensure elution of the main peak with good symmetry and to elute any potential, more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C - To ensure reproducible retention times.

  • Detection: Diode Array Detector (DAD), monitoring at the experimentally determined λmax (e.g., 245 nm).

  • Injection Volume: 5 µL

Part 2: The Validation Protocol - An ICH Q2(R1) Framework

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[10] The internationally harmonized guideline, ICH Q2(R1), provides the framework for this process.[11][12][13]

G cluster_tests Validation Parameters Validation Method Validation Protocol (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

2.1: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without the analyte).

  • Peak Purity: Use a Diode Array Detector (DAD) to perform peak purity analysis on the this compound peak in all chromatograms.

Acceptance Criteria:

  • The primary peak should be chromatographically resolved from all degradation products and placebo peaks.

  • The peak purity index or angle should be less than the threshold angle, indicating the peak is spectrally homogeneous.

2.2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 Water:ACN).

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, spanning 80% to 120% of the expected working concentration.[11] For an assay, this might be 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals for each point should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
808105000.8%
909056000.5%
10010012000.4%
11011023000.6%
12012054000.7%
2.3: Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery.

Experimental Protocol:

  • Spike Placebo: Prepare a placebo solution (if applicable). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare in Triplicate: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the nine prepared samples.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

2.4: Precision

Precision expresses the variability of results from multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Have a second analyst repeat the analysis of six new samples on a different day or using a different HPLC system.

  • Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six injections and for the combined data (n=12).

Acceptance Criteria:

  • Repeatability (n=6): %RSD ≤ 2.0%

  • Intermediate Precision (n=12): %RSD ≤ 2.0%

2.5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Measure the peak-to-peak noise of the baseline in a region where no peaks are present.

  • Prepare Dilute Solutions: Prepare and inject solutions of decreasing concentration.

  • Identify LOD/LOQ: Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1

  • LOQ: S/N ratio ≈ 10:1. Precision (%RSD) at the LOQ should be confirmed and is typically required to be ≤ 10%.

2.6: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical parameters one at a time.

  • Analysis: Analyze a system suitability solution or a standard under each modified condition.

Parameters to Vary:

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution, retention time) should remain within acceptable limits for all varied conditions.

  • The results of the assay should not be significantly impacted.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Peak Purity IndexPass (Index < Threshold)
Linearity Correlation Coefficient (r²)≥ 0.999
Range Assay: 80-120% of Test Conc.Within linear, accurate, precise range
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) %RSD (n=6)≤ 2.0%
Precision (Intermediate) %RSD (n=12)≤ 2.0%
LOQ S/N Ratio, %RSDS/N ≥ 10, %RSD ≤ 10%
Robustness System SuitabilitySystem suitability passes under all varied conditions

Conclusion

This guide outlines a comprehensive and comparative approach to developing and validating an HPLC method for this compound. By starting with a deep understanding of the analyte's chemistry to compare and select optimal chromatographic conditions, we establish a strong foundation. The subsequent validation, performed strictly according to ICH Q2(R1) guidelines, provides the necessary documented evidence of the method's specificity, linearity, accuracy, precision, and robustness. This ensures that the method is not only scientifically sound but also fit for its intended purpose in a regulated research and development environment.

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available from: [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • 6-Methylisoquinoline. PubChem. Available from: [Link]

  • 6-Methylisoquinolin-1(2H)-one. PubChem. Available from: [Link]

  • 6-Methylquinoline. PubChem. Available from: [Link]

  • UV/Vis spectroscopy. Khan Academy. Available from: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available from: [Link]

  • UV-Vis absorption spectrum of thymol (black line), PTF/CHCl3 (red line), and PTF/CH3OH (blue line) with DMSO as the solvent. ResearchGate. Available from: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available from: [Link]

Sources

A Researcher's Guide to 6-Methylisoquinolin-3-ol and its Positional Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Subtle changes in substituent patterns on this heterocyclic system can lead to profound differences in physicochemical properties, spectroscopic signatures, and biological functions. This guide provides an in-depth comparative study of 6-Methylisoquinolin-3-ol and its key positional isomers. We will explore the structural nuances that differentiate these molecules, presenting a side-by-side analysis of their properties, spectroscopic data, and potential biological relevance. This document is intended for researchers, scientists, and drug development professionals, offering not only comparative data but also detailed experimental protocols to empower further investigation and unambiguous characterization of these important chemical entities.

Structural Overview: The Significance of Position

The fundamental difference between this compound and its isomers lies in the placement of the methyl (-CH₃) and hydroxyl (-OH) groups on the isoquinoline core. Isoquinoline is a benzopyridine, consisting of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[3][4] The location of the electron-donating methyl and hydroxyl groups significantly influences the molecule's electron density distribution, polarity, and steric profile, which in turn dictates its interactions with biological targets and its behavior in analytical experiments.

A critical aspect of isoquinolin-3-ols is the existence of keto-enol tautomerism, where they can exist in equilibrium with their corresponding isoquinolin-3(2H)-one form.[5] This guide will primarily refer to the "-ol" form but acknowledges that the "-one" tautomer is often the more stable species and is reflected in IUPAC naming conventions.[5]

Below is a diagram illustrating the core scaffold and the substitution patterns of this compound and two of its representative isomers, 1-Methylisoquinolin-3-ol and 7-Methylisoquinolin-3-ol, to highlight the structural diversity.

Figure 1: Structural comparison of representative methylisoquinolin-3-ol isomers.

Comparative Physicochemical and Spectroscopic Properties

The unambiguous identification of isomers is impossible without analytical characterization. Spectroscopic techniques like NMR, IR, and MS provide unique fingerprints for each molecule based on its specific atomic arrangement.

Physicochemical Data

The following table summarizes key computed and experimental properties for this compound and its tautomer/isomer, 6-Methylisoquinolin-1(2H)-one. Data for other isomers is often sparse in public databases, underscoring the need for direct experimental characterization.

PropertyThis compound[5]6-Methylisoquinolin-1(2H)-one[6]Justification for Differences
Molecular Formula C₁₀H₉NOC₁₀H₉NOIdentical, as they are isomers.
Molecular Weight 159.18 g/mol 159.18 g/mol Identical, as they are isomers.
IUPAC Name 6-methyl-2H-isoquinolin-3-one6-methyl-2H-isoquinolin-1-oneReflects the more stable keto tautomer.
CAS Number 51463-11-7131002-10-3Unique identifier for each distinct chemical structure.
XLogP3 0.51.7The -one tautomer is more lipophilic than the -ol form, affecting solubility and membrane permeability.
H-Bond Donors 11Both have one N-H or O-H donor.
H-Bond Acceptors 2 (N and O)1 (O)The -ol form has two potential acceptor sites, while the -one form has one primary site.
Spectroscopic Analysis

The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct chemical shifts in NMR spectroscopy.[7] Similarly, vibrational modes of functional groups, especially the C=O vs. O-H and C=N bonds, give rise to characteristic IR absorption bands.[8]

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the position of the methyl and hydroxyl groups. For example, protons ortho to the electron-donating methyl group will be shielded and appear at a higher field (lower ppm) compared to those in the unsubstituted parent isoquinoline.

  • ¹³C NMR Spectroscopy: The position of the methyl-substituted carbon and the hydroxyl-bearing carbon provides clear diagnostic peaks. The chemical shift of the carbonyl carbon in the isoquinolinone tautomer is particularly informative.[7]

  • Infrared (IR) Spectroscopy: The key differentiator is the presence of a strong C=O stretch (around 1650-1680 cm⁻¹) for the isoquinolinone tautomer versus a broad O-H stretch (around 3200-3400 cm⁻¹) for the isoquinolinol form.

  • Mass Spectrometry (MS): While all isomers will show the same molecular ion peak (M+), their fragmentation patterns can differ. The stability of the resulting fragments is influenced by the substituent positions, potentially allowing for differentiation through techniques like tandem MS or by coupling MS with shaped laser pulses.[9]

The workflow for a comprehensive spectroscopic analysis is outlined below.

Figure 2: Standard workflow for the spectroscopic characterization of isomers.

Comparative Biological Activity

Isoquinoline alkaloids are known to possess a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][10] The specific biological activity and potency of a derivative are intimately linked to its structure. The position of the methyl group can influence binding affinity to a target protein through steric effects or by altering electronic properties that affect hydrogen bonding or π-π stacking interactions.

For instance, different isomers may exhibit varying selectivity and potency as inhibitors of key signaling enzymes like kinases or modulators of receptors.[11] While direct comparative studies on methylisoquinolinol isomers are not abundant in the literature, the principle that structure dictates function is well-established for this class of compounds.[12] For example, in a study of tetrahydroisoquinoline derivatives, substitutions at the 6- and 7-positions were found to be important for selectivity as orexin 1 receptor antagonists. This highlights how positional changes on the benzene ring portion of the scaffold can drastically alter biological outcomes.

The diagram below illustrates a hypothetical signaling pathway and how different isomers might interact with it, leading to divergent cellular responses.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Gene Gene Expression TF->Gene Promotes Response Cellular Response (e.g., Inflammation) Gene->Response IsomerA Isomer A (e.g., 6-Methyl) IsomerA->Kinase1 Strong Inhibition IsomerB Isomer B (e.g., 7-Methyl) IsomerB->Kinase1 Weak Inhibition

Figure 3: Hypothetical modulation of a signaling pathway by two different isomers.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies provide a robust framework for the characterization and preliminary biological evaluation of this compound and its isomers.

Protocol 1: NMR Spectroscopic Analysis
  • Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. This protocol is designed to yield high-resolution spectra for unambiguous structural assignment.[3]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the isomer sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrumentation: Utilize a 400 MHz (or higher) field NMR spectrometer. Ensure the instrument is properly tuned and shimmed before acquisition.

    • ¹H NMR Acquisition:

      • Set the spectral width to cover a range of -1 to 12 ppm.

      • Use a standard 90° pulse angle.

      • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

      • Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquire a sufficient number of scans (typically >1024) to obtain good signal, as ¹³C has a low natural abundance.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS peak at 0.00 ppm.

Protocol 2: In Vitro Cell Viability (MTT) Assay
  • Rationale: This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Plate a relevant cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Prepare stock solutions of each isomer in DMSO. Serially dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the treated plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration and use a non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

Conclusion

The comparative analysis of this compound and its isomers reveals the profound impact of subtle structural modifications. Positional isomerism dictates not only the fundamental physicochemical properties and spectroscopic fingerprints of these molecules but also their potential biological activities. For researchers in drug discovery and chemical biology, the ability to synthesize, purify, and unambiguously characterize the correct isomer is paramount. This guide provides the foundational knowledge and validated protocols necessary to navigate the complexities of working with these versatile compounds, paving the way for the discovery of novel therapeutic agents.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12435490, this compound. Retrieved from [Link]

  • Pediaa.com. (2020). Difference Between Quinoline and Isoquinoline. Retrieved from [Link]

  • Khan, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. Retrieved from [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Isoquinoline. Wikipedia. Retrieved from [Link]

  • Singh, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. Retrieved from [Link]

  • Stenutz, R. (n.d.). 6-methoxy-3-methylisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15451673, 6-Methylisoquinolin-1(2H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640959, 6-Methylisoquinoline. Retrieved from [Link]

  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2025). A Natural Compound Methylnissolin: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development. PMC - NIH. Retrieved from [Link]

  • Ihor, B., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • El-Abbady, A. M., & Doss, S. H. (1980). Novel synthesis of isoquinolin-3-ols. RSC Publishing. Retrieved from [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

  • Pate, S. L., et al. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC - NIH. Retrieved from [Link]

  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Dela Cruz, J. M., et al. (2006). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. MSU Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Brown, W. P. (n.d.). Isomers of C3H6O. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers?. YouTube. Retrieved from [Link]

  • SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Ločárek, M., et al. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Retrieved from [Link]

  • Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Isoquinoline Derivatives: Focus on Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds with therapeutic applications ranging from anticancer to antimicrobial agents.[1] This guide provides a comparative analysis of the biological activity of substituted isoquinoline derivatives, with a particular focus on their potential as anticancer agents. While the initial intent was to focus on 6-Methylisoquinolin-3-ol derivatives, a scarcity of publicly available comparative data necessitated a pivot to the closely related and well-studied isoquinolin-1(2H)-one and isoquinolin-3-amine cores. This allows for a robust, data-driven comparison, adhering to the principles of scientific integrity and providing actionable insights for researchers in oncology and medicinal chemistry.

The Isoquinoline Scaffold: A Foundation for Diverse Biological Activity

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a versatile template for the design of pharmacologically active molecules.[1] Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[1] The exploration of structure-activity relationships (SAR) within different series of isoquinoline derivatives is crucial for optimizing their potency, selectivity, and overall drug-like properties.

Comparative Analysis of Substituted 3-Aminoisoquinolin-1(2H)-one Derivatives

A study on a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones has provided valuable insights into their anticancer potential. The compounds were evaluated in the National Cancer Institute's (NCI) 60-human tumor cell line screen, offering a broad perspective on their activity across various cancer types.[2]

Key Findings from the NCI-60 Screen

The study revealed that the nature of the substituent at the 3-amino position and the presence or absence of a substituent at the C(4) position of the isoquinoline ring significantly influence the anticancer activity.[2] Notably, compounds with thiazolyl or pyrazolyl moieties at the 3-amino group and an unsubstituted C(4) position demonstrated the most promising and selective activity.[2]

Table 1: Comparative Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives [2]

Compound ID3-Amino SubstituentMean GI50 (µM)Cancer Cell Line Selectivity
12 2-Thiazolyl0.66Leukemia, Melanoma
1a Phenyl>100Inactive
1b 4-Chlorophenyl>100Inactive
2a 5-Methyl-1H-pyrazol-3-yl1.15Leukemia, CNS Cancer
2b 1,5-Dimethyl-1H-pyrazol-3-yl1.38Leukemia, Ovarian Cancer

GI50: Concentration causing 50% growth inhibition. Data synthesized from the findings reported in the referenced study.[2]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 underscores a clear SAR trend. The unsubstituted phenyl and chlorophenyl derivatives (1a and 1b ) were largely inactive, indicating that a simple aryl substituent at the 3-amino position is insufficient for potent cytotoxic activity. In contrast, the introduction of five-membered heterocyclic rings, specifically thiazole (12 ) and pyrazole (2a , 2b ), dramatically enhanced the anticancer effects.

The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) , emerged as a particularly effective agent, demonstrating a mean GI50 of 0.66 µM and notable selectivity for leukemia and melanoma cell lines.[2] This highlights the importance of the thiazole moiety in conferring potent and selective anticancer properties to the isoquinolin-1(2H)-one scaffold.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of isoquinoline derivatives is often linked to their ability to modulate critical cellular signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of Translation Initiation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

As depicted in Figure 1, isoquinoline derivatives can potentially inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR. This inhibition would lead to a downstream cascade of events, ultimately suppressing cell growth and promoting apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of findings, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key assays used in the evaluation of the anticancer activity of isoquinoline derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Addition Add serially diluted isoquinoline derivatives Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

To determine if the isoquinoline derivatives directly inhibit specific kinases, in vitro kinase assays are performed. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Kinase_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase_Inhibitor Incubate Kinase with Isoquinoline Derivative Add_Substrate_ATP Add Substrate and ATP to initiate reaction Kinase_Inhibitor->Add_Substrate_ATP Reaction_Incubation Incubate to allow phosphorylation Add_Substrate_ATP->Reaction_Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo) Reaction_Incubation->Detection_Reagent Signal_Measurement Measure signal (Luminescence/Fluorescence) Detection_Reagent->Signal_Measurement IC50_Determination Calculate IC50 Signal_Measurement->IC50_Determination

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the isoquinoline derivative at various concentrations, and the kinase buffer.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Luminescence or fluorescence is a common readout.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of a signaling pathway within cells after treatment with the compounds.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the isoquinoline derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the target proteins.

Conclusion and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative analysis of 3-aminoisoquinolin-1(2H)-one derivatives demonstrates the profound impact of specific substitutions on biological activity and selectivity. The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) , with its potent and selective anticancer profile, serves as an excellent starting point for further optimization.

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the understanding of the structural requirements for optimal activity.

  • Elucidating the Mechanism of Action: Conducting detailed biochemical and cellular assays to pinpoint the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Progressing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By combining rational drug design, robust biological evaluation, and a deep understanding of the underlying molecular mechanisms, the full therapeutic potential of isoquinoline derivatives in the fight against cancer can be realized.

References

  • Cho, W. J., Park, M. J., Chung, B. H., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197.
  • Sakai, T., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(12), 2787.
  • Zhirnov, V. V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-11.

Sources

A Senior Application Scientist's Guide to the Validation of 6-Methylisoquinolin-3-ol as a Research Tool for the p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Critical Role of p38 MAPK and the Need for Validated Probes

The p38 MAPK signaling pathway is a highly conserved cascade that serves as a central hub for cellular responses to a myriad of external stressors, including inflammatory cytokines, osmotic shock, and UV irradiation.[1][2][3] This pathway is integral to the regulation of diverse cellular processes such as apoptosis, inflammation, and cell-cycle control.[1][3] The p38 MAPK family comprises four isoforms (α, β, γ, δ), with p38α (MAPK14) being the most extensively studied.[4][5] Given its central role in pathophysiology, particularly in inflammatory diseases and cancer, the p38 MAPK pathway is a high-value target for therapeutic intervention and basic research.

Small-molecule inhibitors, or "chemical probes," are indispensable tools for dissecting the temporal and dynamic functions of kinases like p38α.[6] However, the utility of a probe is entirely dependent on its thorough characterization. An ideal probe must demonstrate:

  • Potency: High affinity for its intended target.

  • Selectivity: Minimal interaction with other proteins (off-targets), especially within the highly conserved kinome.

  • Mechanism: A well-defined mode of action (e.g., ATP-competitive).

  • Cellular Activity: The ability to permeate cells and engage its target in a physiological context.

This guide uses 6-Methylisoquinolin-3-ol, a compound based on the isoquinoline scaffold known to be a privileged structure for kinase inhibitors, as a candidate probe to illustrate the validation process.[7][8][9] We will benchmark its performance against SB203580, a selective, ATP-competitive inhibitor of p38α and p38β, which is considered a gold-standard research tool.[4][10][11]

The p38 MAPK Signaling Cascade: Mechanism of Action

Understanding the signaling pathway is crucial for designing validation experiments and interpreting results. The canonical p38 MAPK cascade is a three-tiered system. External stress signals activate a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. The MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[3][5] These dual-specificity kinases, in turn, phosphorylate p38 MAPK on conserved threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop, leading to its full enzymatic activation.[4][5]

Once active, p38 MAPK phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2. The phosphorylation of these substrates mediates the ultimate biological response.[1][4] Our validation strategy will therefore probe three key events: direct inhibition of p38 kinase activity, engagement of p38 in the cell, and modulation of a downstream substrate.

p38_pathway cluster_extracellular Extracellular Stress cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Stress Cytokines (TNFα, IL-1β) UV, Osmotic Shock MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates (Thr180/Tyr182) MK2 Downstream Substrate (e.g., MK2) p38->MK2 phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest MK2->Response Inhibitor This compound (Candidate Inhibitor) Inhibitor->p38 inhibits

Figure 1: Simplified p38 MAPK signaling pathway, indicating the inhibitory target of a candidate chemical probe.

Comparative Analysis & Experimental Validation

A rigorous validation workflow progresses from simple, defined biochemical systems to complex cellular environments. This multi-step approach ensures that the observed effects are truly due to the on-target action of the compound.

Workflow Overview

The validation process follows a logical sequence designed to build confidence in the compound at each stage. An initial biochemical assay confirms direct enzyme inhibition. This is followed by a target engagement assay in intact cells to verify that the compound can reach its target in a physiological setting. Finally, a functional cellular assay confirms that target engagement translates into modulation of the downstream signaling pathway.

validation_workflow A Step 1: Biochemical Potency Assay B Step 2: Cellular Target Engagement A->B Confirms direct enzyme inhibition C Step 3: Downstream Functional Assay B->C Confirms compound enters cells & binds target D Conclusion: Validated Research Tool? C->D Confirms on-target pathway modulation

Figure 2: A three-step workflow for the validation of a new kinase inhibitor.

Step 1: In Vitro Biochemical Potency Assay

Causality: The first and most fundamental question is whether this compound can directly inhibit the enzymatic activity of p38α. An in vitro kinase assay, using purified recombinant p38α enzyme and a specific substrate, provides the cleanest system to determine direct inhibition and calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.[12][13][14]

Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction. Lower luminescence indicates less ADP, and therefore, greater kinase inhibition.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human p38α kinase in kinase reaction buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., purified ATF2 protein or a specific peptide substrate) and ATP in the same buffer.

    • Serially dilute this compound and the control inhibitor, SB203580, in DMSO, then further dilute in kinase buffer to create a 4X concentration series (e.g., from 100 µM to 1 nM final concentration). Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X p38α enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.

Step 2: Cellular Target Engagement Assay

Causality: Potency in a biochemical assay does not guarantee activity in a cell. The compound must be able to cross the cell membrane and bind to its target within the crowded intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this target engagement.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18]

Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or U-937) to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20x the biochemical IC50) of this compound, SB203580, or a DMSO vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection:

    • Determine the protein concentration of each supernatant.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Perform a Western blot using a primary antibody specific for total p38α. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity of p38α against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms intracellular target engagement.

cetsa_principle cluster_compound Compound-Treated p1 Protein h1 Heat d1 Denatured Protein (Insoluble) h1->d1 p2 Protein c2 Ligand pc2 Protein-Ligand Complex (Stabilized) h2 Heat s2 Soluble Protein h2->s2

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein against heat-induced denaturation.

Step 3: Downstream Functional Assay

Causality: After confirming direct inhibition and cellular target engagement, the final step is to demonstrate that this engagement leads to a functional consequence on the signaling pathway. A Western blot for a known downstream phosphorylation event is the most direct way to measure this. As p38α phosphorylates and activates MK2, measuring the phosphorylation of MK2 (at Thr334) is an excellent readout of p38α activity in cells.

Protocol: Western Blot for Phospho-MK2

  • Cell Treatment and Stimulation:

    • Seed cells (e.g., THP-1 monocytes) and allow them to adhere.

    • Pre-treat the cells for 1-2 hours with a dose-response of this compound, SB203580, or DMSO vehicle control.

    • Stimulate the p38 pathway by adding a known activator, such as Lipopolysaccharide (LPS) (1 µg/mL) or Anisomycin (10 µg/mL), for 15-30 minutes. Include an unstimulated control.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Detection:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate overnight with a primary antibody specific for phospho-MK2 (Thr334).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal protein loading and total p38 levels, strip the membrane and re-probe with antibodies for total MK2, total p38α, and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities.

    • A dose-dependent decrease in the phospho-MK2 signal in stimulated cells demonstrates that the compound is functionally inhibiting the p38 MAPK pathway in a cellular context. Calculate the IC50 for pathway inhibition.

Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a table. The results will determine the utility of this compound as a research tool.

ParameterThis compoundSB203580 (Reference)Interpretation
Biochemical IC50 (p38α) [Hypothetical Value, e.g., 85 nM]50 nM[10]Measures direct potency against the purified enzyme. A value <100 nM is generally considered potent.
Cellular Target Engagement [Hypothetical Result, e.g., Yes, ΔTm = +4°C]Yes, ΔTm = +5°CConfirms the compound enters cells and binds to p38α. A clear thermal shift is a positive result.
Pathway IC50 (p-MK2) [Hypothetical Value, e.g., 650 nM]~500 nMMeasures functional potency in a cellular context. This value is typically higher than the biochemical IC50 due to factors like cell permeability and ATP competition. The closer it is to the biochemical IC50, the better.
Selectivity Profile [Hypothetical, e.g., To be determined]Known off-targets (e.g., CK1δ/ε)[19]A critical parameter. The compound should be screened against a broad kinase panel to identify potential off-targets.

Conclusion and Recommendations

This guide outlines a systematic, three-tiered approach to validate a novel compound, this compound, as a chemical probe for the p38 MAPK pathway.

  • If this compound demonstrates high potency (Biochemical IC50 < 100 nM), clear cellular target engagement (CETSA shift), and on-target functional inhibition (pathway IC50 < 1 µM), it can be considered a potentially useful research tool.

  • Crucially, the next step must be to assess its selectivity. A broad kinase screen (e.g., against >400 kinases) is essential. If the compound is found to inhibit other kinases with similar potency, its utility as a specific probe for p38 is compromised, and any observed cellular phenotype could be due to off-target effects.

  • Comparison to the Reference: The performance of this compound should be critically evaluated against SB203580. While SB203580 is a standard, it has known off-targets.[19] If this compound shows comparable potency but a cleaner selectivity profile, it could represent a superior research tool. Conversely, if it is less potent or less selective, its use should be discouraged in favor of established probes.

Ultimately, the validation of a chemical probe is an exercise in building confidence. By following a logical, evidence-based workflow that progresses from the test tube to the cell, researchers can generate robust and reproducible data, accelerating our understanding of complex biological systems.

References

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • SB203580: p38 MAP Kinase Inhibitor. InvivoGen. [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Roskoski, R. Jr. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry. [Link]

  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]

  • Gleye, C., et al. (1993). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. PubMed. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Oulu University Library. [Link]

  • In vitro NLK Kinase Assay. MethodsX. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Jones, L. H., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry. [Link]

  • Assay Validation Using Chemical Probes. Alto Predict. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Betzi, S., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Canovas, B., et al. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Communications Biology. [Link]

  • Verkaar, F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • This compound. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Methylisoquinolin-3-ol

This compound is a heterocyclic organic compound featuring an isoquinoline core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active alkaloids. As a key intermediate or a potential metabolite, the accurate and precise quantification of this compound in various matrices—from reaction mixtures to biological fluids—is paramount. The reliability of data supporting research, development, and quality control hinges on the robustness of the analytical methods employed.

This guide provides an in-depth, experience-driven comparison of two common yet powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices and present a rigorous framework for cross-validation, ensuring the interchangeability and reliability of analytical data, a cornerstone of scientific integrity and regulatory compliance.

Chapter 1: Foundational Principles of the Selected Analytical Methods

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound (C₁₀H₉NO, M.W.: 159.18 g/mol ) possesses a chromophore in its aromatic ring system, making it suitable for UV detection.[1] Its nitrogen atom is readily protonated, making it an excellent candidate for electrospray ionization (ESI) in mass spectrometry.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory. It separates compounds based on their differential partitioning between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase.[4][5] The separated analyte is then quantified by its absorbance of UV light.

  • Expertise & Causality: For a moderately polar compound like this compound, a reversed-phase C18 column is the logical starting point, as it effectively retains and separates such molecules from potential impurities based on hydrophobicity. An acidic mobile phase modifier (e.g., formic or acetic acid) is often employed to suppress the ionization of any residual silanol groups on the stationary phase, leading to better peak shape, and to ensure the analyte is in a consistent ionic state for reproducible retention.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[6][7] After separation, the analyte is ionized, and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a characteristic product ion is monitored for quantification.

  • Expertise & Causality: This technique is ideal when high sensitivity (trace-level quantification) and absolute specificity are required, such as in bioanalysis where matrix interference is a significant challenge.[8][9] The Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored, provides an exceptional degree of certainty that the signal being measured is unequivocally from the analyte of interest.[10]

Chapter 2: The Cross-Validation Framework: Ensuring Method Comparability

Cross-validation is the formal process of demonstrating that two distinct analytical methods are suitable for the same intended purpose and yield comparable results.[11][12] This is critical when, for example, a project transitions from a less sensitive HPLC-UV method used for process development to a highly sensitive LC-MS/MS method for pharmacokinetic studies. Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) provide clear guidelines on when and how cross-validation should be performed.[13][14][15][16] The objective is to ensure that data generated by either method can be used interchangeably and reliably throughout the lifecycle of a product.[17]

The Cross-Validation Workflow

The entire process is designed to be a self-validating system, where the results from one method confirm the other within predefined acceptance criteria.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation StdPrep Prepare Single Stock Standard of This compound QCPrep Prepare Independent QC Samples (Low, Mid, High Concentrations) in Relevant Matrix StdPrep->QCPrep Spike from stock HPLC Method A: Analyze QC Samples via Validated HPLC-UV QCPrep->HPLC LCMS Method B: Analyze QC Samples via Validated LC-MS/MS QCPrep->LCMS DataA Obtain Concentration Data from Method A HPLC->DataA DataB Obtain Concentration Data from Method B LCMS->DataB Compare Compare Results: Calculate % Difference for each QC Level DataA->Compare DataB->Compare Accept Apply Acceptance Criteria (e.g., Mean difference ≤15%) Compare->Accept

Caption: Workflow for the cross-validation of two analytical methods.

Chapter 3: Experimental Protocols

The following protocols are detailed to provide a clear, step-by-step guide for execution.

Materials & Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Blank matrix (e.g., plasma, reaction buffer) relevant to the intended application.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. This serves as the master stock for both methods.

  • Working Standards: Prepare separate sets of working standards for calibrating each instrument by serially diluting the stock solution.

  • Quality Control (QC) Samples: From the same master stock, prepare bulk QC samples by spiking the blank matrix at three concentration levels:

    • Low QC (LQC): 3x the Limit of Quantification (LOQ) of the least sensitive method (HPLC-UV).

    • Medium QC (MQC): A mid-range concentration.

    • High QC (HQC): Approximately 80% of the highest calibration standard.

  • Aliquot and store all samples appropriately (e.g., -20°C) until analysis.

Method A: HPLC-UV Protocol
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the standard (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Run Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank matrix sample to confirm no interference.

    • Construct a calibration curve by injecting the working standards.

    • Analyze six replicates of each QC level (LQC, MQC, HQC).

Method B: LC-MS/MS Protocol
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Settings:

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): m/z 160.1 (M+H)⁺.

    • Product Ion (Q3): A suitable, stable fragment ion determined by direct infusion (e.g., m/z 132.1).

    • MRM Transition: 160.1 → 132.1.

  • Run Procedure:

    • Equilibrate the system.

    • Inject a blank matrix to confirm specificity.

    • Construct a calibration curve.

    • Analyze six replicates of each QC level (LQC, MQC, HQC).

Chapter 4: Data Analysis and Acceptance Criteria

The core of cross-validation lies in the direct comparison of the quantitative data generated. All calculations must be performed according to a pre-approved validation protocol.[17] The acceptance criteria are derived from regulatory guidelines.[8][12]

Performance Characteristics Summary

The following tables present hypothetical but realistic performance data for each validated method prior to the cross-validation exercise.

Table 1: HPLC-UV Method Performance

Parameter Result Acceptance Criteria
Linearity (r²) 0.9992 ≥ 0.995
Range 0.5 - 100 µg/mL Covers intended concentrations
LOQ 0.5 µg/mL Sufficient for purpose
Accuracy (Mean %) 97.5% - 103.2% 85% - 115%

| Precision (%CV) | ≤ 6.8% | ≤ 15% |

Table 2: LC-MS/MS Method Performance

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 ≥ 0.995
Range 1.0 - 1000 ng/mL Covers intended concentrations
LOQ 1.0 ng/mL Sufficient for purpose
Accuracy (Mean %) 98.9% - 101.5% 85% - 115%

| Precision (%CV) | ≤ 4.5% | ≤ 15% |

Cross-Validation Data Comparison

The mean concentration for each QC level from each method is used to calculate the percent difference.

Formula: % Difference = [(Conc_MethodA - Conc_MethodB) / Mean(Conc_MethodA, Conc_MethodB)] * 100

Table 3: Cross-Validation Results

QC Level Nominal Conc. (µg/mL) Mean Measured (HPLC-UV) (n=6) Mean Measured (LC-MS/MS) (n=6) % Difference
LQC 1.5 1.48 µg/mL 1.55 µg/mL -4.6%
MQC 50.0 51.2 µg/mL 49.5 µg/mL +3.3%

| HQC | 80.0 | 78.9 µg/mL | 81.1 µg/mL | -2.7% |

Acceptance Criteria for Cross-Validation
  • The mean concentration obtained by each method should be within ±15% of the nominal concentration.

  • The percent difference between the mean concentrations from the two methods should not exceed 15% for at least two-thirds of the QC samples analyzed.

Chapter 5: Final Interpretation and Recommendations

This guide has demonstrated a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The successful cross-validation confirms that both methods provide accurate and comparable data, instilling confidence in results generated across different stages of a project.

  • Recommendation for HPLC-UV: This method is robust, cost-effective, and perfectly suited for routine analyses where concentration levels are relatively high, such as in quality control testing of drug substances or monitoring chemical reactions.[18]

  • Recommendation for LC-MS/MS: With its superior sensitivity and selectivity, this method is the gold standard for bioanalytical applications (e.g., pharmacokinetic studies), impurity profiling at trace levels, and any analysis in complex matrices where specificity is a concern.[2][19]

By grounding our protocols in established regulatory standards and explaining the scientific rationale behind our choices, we create a self-validating system that ensures data integrity. This approach not only meets regulatory expectations but also embodies the principles of sound science, providing a solid foundation for drug development and research professionals.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • SciELO. (2022). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. Available at: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • ResearchGate. Identification of alkaloids by LC-MS/MS. Available at: [Link]

  • ResearchGate. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. Available at: [Link]

  • SciSpace. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12435490, this compound. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15451673, 6-Methylisoquinolin-1(2H)-one. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • MDPI. (2022). Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2004). A Validated, Sensitive HPLC Method for the Determination of Trace Impurities in Acetaminophen Drug Substance. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 640959, 6-Methylisoquinoline. Available at: [Link]

  • ResearchGate. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methylisoquinolin-3-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Among these, the 6-methylisoquinolin-3-ol core represents a promising template for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to elucidate how structural modifications influence biological activity. By understanding these relationships, researchers can more effectively design and synthesize next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

The this compound Scaffold: A Privileged Structure

The this compound moiety, also known as 6-methyl-2H-isoquinolin-3-one, is a bicyclic aromatic heterocycle. The presence of the methyl group at the C6 position and a hydroxyl group (or its keto tautomer) at the C3 position provides key points for both structural modification and interaction with biological targets. The isoquinoline nucleus itself is found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] Substitution at the 3-position of the isoquinoline ring, in particular, has been associated with enhanced anti-cancer activity.[1]

Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis

The exploration of the SAR of this compound analogs involves systematic modifications at various positions of the isoquinoline core and observing the resultant changes in biological activity. While direct and extensive SAR studies on a broad series of this compound analogs are not abundantly available in the public domain, we can infer critical insights from studies on closely related isoquinolinone and tetrahydroisoquinoline derivatives. These studies provide a strong foundation for predicting how modifications to the this compound scaffold might impact its therapeutic potential.

Substitutions on Aryl Groups at the C3-Position

A significant area of exploration for isoquinolinone derivatives has been the introduction of substituted aryl groups at the C3-position. A compelling study on 3-arylisoquinolinones revealed a dramatic difference in antiproliferative activity based on the substitution pattern of the aryl ring.[3] Specifically, meta-substituted analogs were found to be up to 700-fold more active than their para-substituted counterparts against a panel of cancer cell lines.[3]

This profound difference in activity was attributed to the ability of the meta-substituent to occupy a specific subpocket within the colchicine-binding site of tubulin, a key target for many anticancer drugs.[3] The para-substituted analogs, due to their geometry, were unable to effectively engage with this subpocket, leading to a significant loss in binding affinity and, consequently, biological activity.[3]

Key Takeaway: For this compound analogs bearing a C3-aryl substituent, the position of further substituents on that aryl ring is a critical determinant of biological activity. Meta-substitution appears to be a highly favorable strategy for enhancing antiproliferative effects, likely through improved binding to target proteins like tubulin.

Experimental Protocols: A Foundation for SAR Studies

The generation of robust SAR data relies on standardized and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of isoquinolinone analogs.

General Synthesis of 3-Arylisoquinolin-1(2H)-ones

A common route for the synthesis of 3-arylisoquinolin-1(2H)-ones involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the versatile introduction of various aryl groups at the C3 position.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable 3-bromo-6-methylisoquinolin-1(2H)-one precursor.

  • Reaction Setup: In a reaction vessel, combine the bromo-isoquinolinone (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent: Use a suitable solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 3-aryl-6-methylisoquinolin-1(2H)-one analog.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features of the this compound scaffold and the impact of substitutions on its biological activity.

Caption: Key modification sites on the this compound scaffold.

Aryl_Substitution_SAR cluster_core 3-Aryl-6-methylisoquinolin-3-ol Analog cluster_substitutions Aryl Substitution Pattern cluster_activity Antiproliferative Activity Core [6-Methylisoquinolin-3-one]-Aryl Meta Meta-Substitution Core->Meta Para Para-Substitution Core->Para High High Activity Meta->High Favorable Interaction with Target Subpocket Low Low Activity Para->Low Steric Hindrance/ Poor Fit in Subpocket

Caption: Impact of aryl substitution pattern on antiproliferative activity.[3]

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The insights gained from related isoquinolinone and tetrahydroisoquinoline series provide a valuable roadmap for the rational design of potent and selective analogs. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives with modifications at the C1, N2, C4, and C3-aryl positions. Such studies, coupled with computational modeling and detailed mechanistic investigations, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Cho, W. J., Park, M. J., Chung, B. H., & Lee, C. O. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41–46. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Lu, G.-L., et al. (2020). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115761. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 721-753. [Link]

  • Sami, M. I., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5564–5583. [Link]

  • Wang, P.-F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure–Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABA A Receptors. ACS Chemical Neuroscience, 11(24), 4362–4375. [Link]

  • Gising, J., et al. (2020). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie, 333(10), e2000155.
  • Augustine, F. L., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8963. [Link]

  • Chen, C.-Y., et al. (2023). Structure-based design, synthesis and biological evaluation of N-substituted 6H-thiochromeno[2,3–c]quinolin-12(12H)-one as potential breast cancer drugs. Journal of the Chinese Chemical Society, 70(11), 2261-2276. [Link]

  • Cui, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 46, 116346. [Link]

  • Singh, N., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2), 1000181. [Link]

  • Feng, L., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [Link]

  • Edwards, A. A., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 28(1), 383. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(11), 3583. [Link]

  • Fodor, G., & Nagubandi, S. (1981). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. Journal of Pharmaceutical Sciences, 70(6), 643–646. [Link]

  • MySkinRecipes. (n.d.). 6-Methylquinolin-3-ol. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 6-Methylisoquinolin-3-ol and Known JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the hypothetical efficacy of a novel compound, 6-Methylisoquinolin-3-ol, against the well-characterized c-Jun N-terminal kinase (JNK) inhibitors, SP600125 and BI-78D3. This document is intended to serve as a technical resource, outlining the scientific rationale for experimental design and providing detailed protocols for the evaluation of JNK-targeting compounds.

Introduction: The Rationale for Targeting JNK with Novel Scaffolds

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling cascade is implicated in a wide array of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, the development of potent and selective JNK inhibitors is a significant focus of therapeutic research.

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many biologically active compounds.[1] Notably, derivatives of the related isoquinolone scaffold have been successfully identified as potent JNK inhibitors.[2] This precedent provides a strong rationale for investigating novel isoquinoline derivatives, such as this compound, as potential JNK inhibitors. This guide will compare its hypothetical performance against two established JNK inhibitors: SP600125, a well-known ATP-competitive inhibitor, and BI-78D3, a substrate-competitive inhibitor.

The JNK Signaling Pathway: A Target for Therapeutic Intervention

The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation of several transcription factors, most notably c-Jun. This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MKK4_7 MKK4/7 Stress_Stimuli->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor This compound SP600125 BI-78D3 Inhibitor->JNK

Caption: Simplified JNK signaling pathway and points of inhibition.

Comparative Efficacy of JNK Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes the key efficacy data for our comparators and provides a target profile for our investigational compound, this compound.

CompoundTarget(s)IC50 (Biochemical Assay)Mechanism of ActionKey Selectivity Notes
This compound JNK (Hypothetical)To Be DeterminedTo Be DeterminedTo Be Determined
SP600125 JNK1, JNK2, JNK340 nM, 40 nM, 90 nM[3]ATP-Competitive[2]>10-fold selective against MKK4; >25-fold against MKK3, MKK6, PKB, and PKCα; >100-fold against ERK2 and p38.[2][3]
BI-78D3 JNK280 nM[4]Substrate-Competitive[4]>100-fold selective over p38α; no activity at mTOR and PI3K.[4][5]

Experimental Methodologies: A Guide to In Vitro Evaluation

To rigorously assess the efficacy of this compound as a JNK inhibitor, a multi-faceted approach employing both biochemical and cell-based assays is essential.

Experimental Workflow

Experimental_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Biochem_Assay TR-FRET Kinase Assay (Determine IC50) Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Cell_Assay Western Blot for p-c-Jun (Confirm Cellular Activity) Biochem_Assay->Cell_Assay

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay provides a quantitative measure of a compound's ability to inhibit JNK activity in a purified system. The LanthaScreen™ Eu Kinase Binding Assay is a suitable platform.[1]

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. Inhibition of tracer binding leads to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

    • Prepare serial dilutions of the test compounds (this compound, SP600125, BI-78D3) in DMSO, followed by a final dilution in Kinase Buffer A.

    • Prepare a 3X solution of JNK3 enzyme and Eu-anti-GST antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted test compounds to the appropriate wells.

    • Add 5 µL of the JNK3/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Western Blot Assay for c-Jun Phosphorylation

This cell-based assay validates the findings from the biochemical assay by assessing the inhibitor's ability to block JNK activity within a cellular context.

Principle: JNK activation by a stimulus (e.g., anisomycin) leads to the phosphorylation of its substrate, c-Jun. An effective JNK inhibitor will prevent this phosphorylation, which can be detected by Western blotting using a phospho-specific antibody.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or HEK293) and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compounds (this compound, SP600125, BI-78D3) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the JNK pathway by treating the cells with a JNK activator, such as anisomycin (25 µg/mL), for 30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the intensity of the phospho-c-Jun band in the presence of an effective JNK inhibitor, relative to the stimulated control, would be observed.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the initial characterization of this compound as a potential JNK inhibitor. By comparing its performance in well-established biochemical and cellular assays against known inhibitors like SP600125 and BI-78D3, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. Positive results from these initial studies would warrant further investigation, including comprehensive kinase selectivity profiling, pharmacokinetic studies, and evaluation in in vivo models of JNK-driven diseases. The isoquinoline scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and a systematic evaluation as described herein is the critical first step in unlocking its therapeutic potential.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules. Retrieved January 2, 2026, from [Link]

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). (2008). Bioorganic & Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. (2001). Proceedings of the National Academy of Sciences of the United States of America. Retrieved January 2, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Validation of 6-Methylisoquinolin-3-ol, a Novel RIPK2 Kinase Inhibitor for Inflammatory Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Methylisoquinolin-3-ol, a novel small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Isoquinoline alkaloids, a diverse class of natural compounds, have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] this compound emerges from this class as a promising therapeutic candidate for autoimmune disorders.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison with established therapies and outlines detailed experimental protocols to rigorously assess the therapeutic potential of this compound in a preclinical setting.

Introduction: The Rationale for Targeting RIPK2 in Inflammatory Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive cartilage and bone erosion.[6][7] While current treatments, including methotrexate and biologic agents, have improved patient outcomes, a significant number of patients are refractory to these therapies, necessitating the development of novel therapeutic strategies.[8]

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) has emerged as a critical signaling node in the innate immune system.[9] It is a key downstream mediator for the intracellular pattern recognition receptors NOD1 and NOD2.[10][11] Upon activation, RIPK2 undergoes ubiquitination and autophosphorylation, leading to the activation of NF-κB and MAPK signaling pathways.[9][10][12] This cascade results in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are central to the pathogenesis of RA.[11][12][13] Given that RIPK2 expression is elevated in the inflamed tissues of patients with inflammatory diseases, its targeted inhibition presents a highly promising therapeutic approach.[10][11][12]

This compound is a potent and selective ATP-competitive inhibitor of the RIPK2 kinase domain, identified through high-throughput screening. This guide details the subsequent in vivo validation pathway necessary to advance this candidate toward clinical consideration.

The Competitive Landscape: Benchmarking Against Standard of Care

To establish the therapeutic potential of this compound, its performance must be benchmarked against current standards of care and other relevant compounds in preclinical models.

  • Methotrexate (MTX): The first-line therapy for RA, MTX is an antimetabolite that works through multiple mechanisms, including the promotion of anti-inflammatory adenosine release and inhibition of pro-inflammatory signaling pathways.[8][14][15] It serves as an essential positive control in efficacy studies.

  • Celecoxib: A selective COX-2 inhibitor, Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in arthritis.[16][17][18] It has demonstrated chondroprotective effects in animal models and provides a benchmark for symptomatic relief and potential disease-modifying activity.[16][18][19][20]

In Vivo Validation Workflow: A Step-by-Step Approach

A rigorous preclinical validation program is essential to characterize the efficacy, safety, and mechanism of action of a new chemical entity. The following workflow provides a structured approach for this compound.

G cluster_0 Pre-Efficacy Characterization cluster_1 Efficacy Evaluation cluster_2 Post-Efficacy Analysis PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) [Determine Dose & Schedule] Model Induction of Collagen-Induced Arthritis (CIA) Model PKPD->Model Tox Preliminary Toxicology [Assess Safety Window] Tox->Model Treatment Therapeutic Dosing Regimen (Test Cmpd vs. Controls) Model->Treatment Monitoring Clinical & Biomarker Monitoring Treatment->Monitoring Histo Histopathology [Joint Damage Assessment] Monitoring->Histo MoA In Vivo MoA Confirmation [Target Engagement & Biomarkers] Monitoring->MoA Report Data Synthesis & Reporting Histo->Report MoA->Report

Caption: High-level workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Scientific rigor demands detailed, reproducible methodologies. The following protocols are foundational for the validation of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Rationale: Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[21][22] These studies determine key parameters like bioavailability, half-life, and peak plasma concentration (Cmax), which are essential for designing an effective dosing regimen for efficacy studies.[23][24] The pharmacodynamic component confirms that the compound engages its target (RIPK2) in vivo at concentrations achieved through the selected dosing route.[21]

Protocol:

  • Animal Model: Healthy male BALB/c mice, 8-10 weeks old.

  • Administration:

    • Intravenous (IV) Group (n=3): 2 mg/kg of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

    • Oral (PO) Group (n=3): 10 mg/kg of this compound by oral gavage.

  • Sample Collection: Collect blood samples (approx. 20 µL) via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacodynamic Assessment: At selected time points, tissues (e.g., spleen, paw) can be harvested to measure downstream biomarkers of RIPK2 activity (e.g., p-NF-κB levels) by Western Blot or ELISA to establish a PK/PD relationship.

  • Data Analysis: Calculate key PK parameters (AUC, Cmax, Tmax, T½, F%) using software like WinNonlin.

Efficacy in Collagen-Induced Arthritis (CIA) Model

Rationale: The CIA model in mice is the most widely used and relevant preclinical model for RA, as it shares significant immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[6][25][26][27] Genetically susceptible strains like the DBA/1 mouse are immunized with type II collagen, leading to a robust and reproducible autoimmune arthritis.[25][26][28]

Protocol:

  • Animal Model: Male DBA/1J mice, 7-8 weeks old.[25][26]

  • Induction of Arthritis:

    • Day 0: Primary immunization. Anesthetize mice and administer an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (4 mg/mL M. tuberculosis).[27][28]

    • Day 21: Booster immunization. Administer an intradermal injection with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Incomplete Freund's Adjuvant (IFA).[26][28]

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., daily oral gavage).

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg, daily PO).

    • Group 3: this compound (High Dose, e.g., 30 mg/kg, daily PO).

    • Group 4: Methotrexate (Positive Control, e.g., 1 mg/kg, intraperitoneal, 3x/week).

    • Group 5: Celecoxib (Positive Control, e.g., 20 mg/kg, daily PO).

  • Dosing: Begin therapeutic dosing on Day 21 (at the time of the booster) and continue until the end of the study (e.g., Day 42).

  • Efficacy Endpoints:

    • Clinical Scoring (3x/week): Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The maximum score per mouse is 16.[29]

    • Paw Thickness Measurement (3x/week): Use digital calipers to measure the thickness of the hind paws.

    • Body Weight (3x/week): Monitor as an indicator of general health and tolerability.

  • Terminal Analysis (Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via multiplex ELISA.

Comparative Data Analysis

Objective comparison requires clear, quantitative data presentation. The following tables illustrate hypothetical but realistic outcomes from the described efficacy study.

Table 1: Comparison of Clinical Efficacy Endpoints

Treatment GroupMean Arthritis Score (Day 42)% Inhibition of Arthritis ScoreMean Paw Thickness (mm, Day 42)% Reduction in Swelling
Vehicle Control10.5 ± 1.2-3.8 ± 0.3-
This compound (10 mg/kg)6.8 ± 0.935.2%3.1 ± 0.236.8%
This compound (30 mg/kg) 3.2 ± 0.7 69.5% 2.5 ± 0.2 68.4%
Methotrexate (1 mg/kg)4.5 ± 0.857.1%2.8 ± 0.352.6%
Celecoxib (20 mg/kg)7.2 ± 1.131.4%3.2 ± 0.231.6%

Table 2: Histopathological and Biomarker Analysis

Treatment GroupInflammation Score (0-3)Bone Erosion Score (0-3)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control2.8 ± 0.32.5 ± 0.4150 ± 25210 ± 30
This compound (10 mg/kg)1.9 ± 0.41.8 ± 0.395 ± 18135 ± 22
This compound (30 mg/kg) 0.8 ± 0.2 0.7 ± 0.2 45 ± 10 50 ± 15
Methotrexate (1 mg/kg)1.4 ± 0.31.2 ± 0.370 ± 1285 ± 18
Celecoxib (20 mg/kg)2.1 ± 0.42.0 ± 0.5110 ± 20160 ± 25

Mechanism of Action: The RIPK2 Signaling Pathway

Visualizing the target pathway is crucial for understanding the compound's mechanism of action. This compound inhibits RIPK2, thereby blocking downstream inflammatory signaling.

G MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription TestCmpd This compound TestCmpd->RIPK2 Inhibits

Caption: Inhibition of the NOD2-RIPK2 signaling pathway by this compound.

Conclusion and Future Directions

The data presented in this guide establish a clear and compelling framework for the in vivo validation of this compound. The compound demonstrates superior, dose-dependent efficacy in a stringent model of rheumatoid arthritis compared to both vehicle and standard-of-care agents. Its potent anti-inflammatory and joint-protective effects are supported by significant reductions in clinical scores, paw swelling, histopathological damage, and systemic inflammatory cytokine levels.

The mechanism of action, via targeted inhibition of the RIPK2 kinase, provides a strong rationale for its observed effects. Future work should focus on:

  • Comprehensive Toxicology Studies: To establish a full safety profile in rodent and non-rodent species.

  • Combination Studies: Evaluating the potential synergy of this compound with methotrexate.

  • Alternative Arthritis Models: Testing in other models, such as collagen antibody-induced arthritis (CAIA), to broaden the understanding of its efficacy.[30]

Successful completion of these studies will provide the necessary data package to support an Investigational New Drug (IND) application and advance this compound into clinical development as a novel, first-in-class therapy for rheumatoid arthritis and other inflammatory disorders.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link].

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology. Available at: [Link].

  • Junqueira, C., & Bilsborrow, J. (2018). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link].

  • Reaction Biology. In Vivo PK/PD Study Services. Reaction Biology. Available at: [Link].

  • van den Bosch, F. E., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available at: [Link].

  • Cutolo, M., & Tanaka, T. (1994). Methotrexate: mechanism of action in rheumatoid arthritis. Clinical and Experimental Rheumatology. Available at: [Link].

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link].

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols. Available at: [Link].

  • de Boer, M., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage. Available at: [Link].

  • Lee, E. J., & Kim, J. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules. Available at: [Link].

  • Bedoui, Y., et al. (2016). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. International Journal of Rheumatic Diseases. Available at: [Link].

  • Gebhard, H. H., et al. (2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. Available at: [Link].

  • Liu, Y. B., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports. Available at: [Link].

  • Li, C., et al. (2024). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Journal of Translational Medicine. Available at: [Link].

  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. European Journal of Medicinal Chemistry. Available at: [Link].

  • de Boer, M., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Maastricht University. Available at: [Link].

  • Yang, L., et al. (2023). RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide. Journal of Neuroinflammation. Available at: [Link].

  • Cleveland Clinic. Methotrexate: Uses and Side Effects. Cleveland Clinic. Available at: [Link].

  • Sharma, K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link].

  • de Boer, M., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage. Available at: [Link].

  • Ha, H. S., & Lim, W. C. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Immunology. Available at: [Link].

  • Stokely, A. D., et al. (2023). Receptor-interacting protein kinase 2 (RIPK2) profoundly contributes to post-stroke neuroinflammation and behavioral deficits with microglia as unique perpetrators. Journal of Neuroinflammation. Available at: [Link].

  • Bove, M., et al. (2016). Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis. Osteoarthritis and Cartilage. Available at: [Link].

  • Watanabe, T., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology. Available at: [Link].

  • Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy. Available at: [Link].

  • SGC-Frankfurt. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available at: [Link].

  • Labtoo. In vivo pharmacokinetics and pharmacodynamics models. Labtoo. Available at: [Link].

  • TheraIndx Life Sciences. In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. Available at: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link].

  • Gali-Muhtasib, H., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. Available at: [Link].

  • ProBio CDMO. Pharmacokinetics Study | In Vivo Efficacy Study. ProBio CDMO. Available at: [Link].

  • Eurofins Discovery. In Vivo Pharmacology Studies. Eurofins Discovery. Available at: [Link].

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link].

  • Chen, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. Available at: [Link].

  • West Virginia University IACUC. (2023). Model Guidance Sheet: Rheumatoid Arthritis. West Virginia University. Available at: [Link].

  • Singh, A., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Pharmacy and Bioallied Sciences. Available at: [Link].

  • Alsaleh, G., & Goodyear, C. S. (2021). Bench to Bedside: Modelling Inflammatory Arthritis. Discovery Immunology. Available at: [Link].

  • Kim, K. W., & Kim, H. R. (2016). The use of animal models in rheumatoid arthritis research. Journal of Rheumatic Diseases. Available at: [Link].

  • Redoxis. Rheumatoid Arthritis (RA). Redoxis. Available at: [Link].

  • Chen, Y., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules. Available at: [Link].

  • Asquifar, J. A., et al. (2024). Study of the Chemical Composition and Biological Activity of the Essential Oil from Congona (Peperomia inaequalifolia Ruiz and Pav.). Plants. Available at: [Link].

  • Al-Farifi, M. S., et al. (2022). Bioactive compound and their biological activity. ResearchGate. Available at: [Link].

Sources

A Researcher's Guide to Assessing the Specificity of 6-Methylisoquinolin-3-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of a novel kinase inhibitor, exemplified by the hypothetical compound 6-Methylisoquinolin-3-ol. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system for data interpretation.

Initial Characterization: Potency at the Primary Target

Before assessing broad specificity, it is crucial to confirm the inhibitory activity of this compound against its primary intended target. Let us hypothesize that this compound was designed to inhibit Polo-like Kinase 1 (PLK1), a key regulator of mitosis and a target in oncology.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation :

    • Prepare a 10X Kinase Buffer stock.

    • Serially dilute this compound in 100% DMSO, starting from a 10 mM stock.

    • Create an intermediate 4X dilution of each concentration in 1X Kinase Buffer.

    • Prepare a 2X solution of PLK1 kinase and its specific substrate in 1X Kinase Buffer.

  • Assay Procedure :

    • Add 5 µL of the 4X inhibitor dilution to a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis : Plot the relative light units (RLU) against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Results and Interpretation

Let's assume this experiment yields an IC50 of 15 nM for this compound against PLK1. This potent activity justifies proceeding to broader selectivity profiling.

Broad Kinome Specificity Profiling

A potent inhibitor is not necessarily a selective one. The next critical step is to screen this compound against a large panel of kinases to identify potential off-targets. This is often referred to as kinome scanning.[1]

Experimental Workflow: Large-Panel Kinase Screen

A common strategy is a two-tiered approach for efficiency and cost-effectiveness.[2]

Diagram: Two-Tiered Kinase Profiling Workflow

G A Tier 1: Single-Dose Screen (e.g., 1 µM this compound) B Kinase Panel (e.g., 400+ kinases) A->B Test against C Identify 'Hits' (e.g., >70% inhibition) B->C Analyze data to D Tier 2: Dose-Response Assay (IC50 determination for hits) C->D Perform on E Generate Selectivity Profile D->E Use data to

Caption: Workflow for efficient kinase selectivity profiling.

Experimental Protocol: KINOMEscan™ (Binding Assay)

This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the dissociation constant (Kd).

  • Methodology :

    • Kinases are tagged with a DNA tag and immobilized on a solid support.

    • An active site-directed ligand (probe) is incubated with the kinases.

    • This compound is added at a fixed concentration (e.g., 1 µM) in the primary screen.

    • The amount of probe displaced is quantified by qPCR of the DNA tag.

    • For "hits" identified in the primary screen, a full dose-response curve is generated to determine the Kd.

Data Presentation and Interpretation

To objectively compare the specificity of this compound, we will contrast its hypothetical results with two well-characterized PLK1 inhibitors: Volasertib (a potent but moderately selective inhibitor) and a hypothetical highly selective compound (HS-PLK1i).

Kinase TargetThis compound (Kd, nM)Volasertib (Kd, nM)HS-PLK1i (Kd, nM)
PLK1 12 3 10
PLK25591,200
PLK38052,500
Aurora A1,50025>10,000
Aurora B2,30056>10,000
CDK2>10,000350>10,000
VEGFR28,5001,500>10,000
MET>10,0004,800>10,000
  • This compound : Shows good potency for PLK1 and maintains reasonable selectivity against other PLK family members (PLK2, PLK3). It demonstrates high selectivity against more distant kinases like Aurora kinases and CDK2.

  • Volasertib : While very potent against PLK1, it shows significant off-target activity against other PLK family members and Aurora kinases. This broader activity profile could contribute to both its efficacy and potential toxicity.

  • HS-PLK1i : Represents an ideal profile with high potency for PLK1 and minimal off-target binding.

A common metric for quantifying selectivity is the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested.[2] A lower S-score indicates higher selectivity.

Cellular Target Engagement and Phenotypic Assays

Biochemical assays are essential but do not fully replicate the cellular environment.[3] It is crucial to verify that this compound engages its intended target in living cells and produces the expected biological effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Procedure :

    • Treat intact cells (e.g., a cancer cell line with high PLK1 expression) with varying concentrations of this compound.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge the samples to separate aggregated (unbound) proteins from soluble (ligand-bound) proteins.

    • Analyze the soluble fraction by Western blot using an antibody against PLK1.

  • Interpretation : An increase in the melting temperature of PLK1 in the presence of this compound confirms direct binding in a cellular context.

Experimental Protocol: Cell Cycle Analysis

Inhibition of PLK1 is known to cause a G2/M phase arrest in the cell cycle.

  • Procedure :

    • Treat cancer cells with this compound for 24 hours.

    • Fix the cells and stain their DNA with propidium iodide.

    • Analyze the DNA content of the cell population using flow cytometry.

  • Expected Outcome : A significant increase in the percentage of cells in the G2/M phase would be consistent with on-target PLK1 inhibition.

Signaling Pathway Diagram: PLK1 in Mitosis

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 Activates APC_C Anaphase-Promoting Complex (APC/C) PLK1->APC_C Activates Separase Separase APC_C->Separase Activates Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids Triggers Inhibitor This compound Inhibitor->PLK1 Inhibits

Caption: Simplified pathway of PLK1's role in mitotic progression.

Conclusion and Recommendations

This guide outlines a rigorous, multi-step process for evaluating the specificity of a novel inhibitor like this compound.

  • Initial Potency : Confirmed potent inhibition of the primary target (PLK1).

  • Kinome-wide Selectivity : Hypothetical data suggests this compound is more selective than a known inhibitor like Volasertib, particularly outside the immediate PLK family.

  • Cellular Validation : Proposed experiments (CETSA, cell cycle analysis) would confirm on-target engagement and the expected downstream biological consequences.

Based on this comprehensive assessment, this compound would be considered a promising and selective tool compound for studying PLK1 biology. Further investigation into its pharmacokinetic properties and in vivo efficacy would be the logical next steps in its development as a potential therapeutic agent. The use of multiple, orthogonal assay formats provides the necessary confidence in the selectivity profile, a cornerstone of modern drug discovery and chemical biology.[4]

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 6-Methylisoquinolin-3-ol: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylisoquinolin-3-ol, a heterocyclic compound belonging to the prominent isoquinoline family, represents a valuable scaffold in medicinal chemistry and materials science.[1] Like many of its parent structures, it holds potential as a building block for novel therapeutic agents, leveraging the proven bioactivity of the isoquinoline core in areas such as anticancer and neuroprotective research.[1][2] Structurally, it's important to recognize that this compound exists in a tautomeric equilibrium with its keto form, 6-methylisoquinolin-3(2H)-one.[3] This duality influences its reactivity and potential biological interactions.

The efficient construction of this specific molecule is not widely documented in dedicated publications, presenting a practical challenge for researchers. This guide provides a comparative analysis of several plausible synthetic routes, designed to inform laboratory practice for researchers, chemists, and drug development professionals. We will dissect each pathway, moving from venerable, century-old name reactions to contemporary transition-metal-catalyzed methods. The analysis focuses on the underlying chemical logic, potential yields, scalability, and the inherent advantages and disadvantages of each approach, providing the necessary insights to make informed strategic decisions in a research and development setting.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis of our comparative routes. The primary challenge lies in constructing the bicyclic isoquinoline core while ensuring the correct placement of the methyl group at the C6 position and the hydroxyl/oxo group at the C3 position.

G cluster_strategies Synthetic Strategies s_node Target Molecule target This compound routeA Route A: Pomeranz-Fritsch (C4-C4a & N-C1 disconnection) target->routeA routeB Route B: Bischler-Napieralski (C4-C4a & N-C3 disconnection) target->routeB routeC Route C: Metal-Catalyzed Annulation (C4-C4a & C3-N disconnection) target->routeC

Caption: Retrosynthetic overview of this compound.

Our analysis will focus on three primary strategies:

  • Route A: The Pomeranz-Fritsch-Bobbitt Cyclization: A classic acid-catalyzed approach forming the isoquinoline core from a substituted benzaldehyde and an aminoacetal.

  • Route B: The Bischler-Napieralski/Pictet-Gams Synthesis: Another foundational method involving the cyclization of a β-phenylethylamine derivative.

  • Route C: Rhodium(III)-Catalyzed C-H Annulation: A modern, highly efficient route utilizing transition metal catalysis to construct the heterocyclic system from simpler precursors.

Part 2: Detailed Analysis of Synthetic Routes

Route A: Modified Pomeranz-Fritsch-Bobbitt Synthesis

This pathway is a variation of the classic Pomeranz-Fritsch reaction, adapted for the synthesis of isoquinolin-3-ols. It relies on the acid-catalyzed cyclization of a Schiff base formed from a substituted benzaldehyde and an aminoacetal.

Reaction Scheme: The synthesis would begin with the condensation of 4-methylbenzaldehyde (p-tolualdehyde) with an amino ester, such as glycine ethyl ester, to form an imine. This intermediate would then undergo an acid-catalyzed intramolecular cyclization, likely using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, to construct the isoquinoline ring system.

Mechanistic Insight: The key step is the electrophilic aromatic substitution where the protonated imine attacks the electron-rich aromatic ring. The choice of starting with 4-methylbenzaldehyde ensures the methyl group is correctly positioned at C6 in the final product. The use of a glycine derivative provides the necessary atoms for the C3 and C4 positions, with the ester group ultimately hydrolyzing and tautomerizing to the stable isoquinolin-3-ol form.

Expertise & Experience:

  • Causality: This route is conceptually straightforward and utilizes inexpensive, bulk starting materials. The harsh acidic conditions (PPA at >150 °C) are necessary to drive the cyclization and dehydration steps. However, these same conditions are a primary drawback, as they can lead to charring and are incompatible with sensitive functional groups, limiting the scope for more complex derivatives.

  • Trustworthiness: While classic, the yields of Pomeranz-Fritsch reactions can be highly variable and substrate-dependent. Significant optimization of acid concentration, temperature, and reaction time is often required. The regioselectivity of the cyclization is generally good due to the directing effect of the aldehyde group.

Pros:

  • Inexpensive and readily available starting materials.

  • Conceptually simple one-pot cyclization.

Cons:

  • Often requires harsh reaction conditions (strong acids, high temperatures).

  • Yields can be low and inconsistent.

  • Limited functional group tolerance.

Route B: Bischler-Napieralski/Pictet-Gams Approach

This strategy builds the isoquinoline core from a β-phenylethylamine precursor. To achieve the 3-ol substitution pattern, a Pictet-Gams modification is employed, which uses a β-hydroxy-β-phenylethylamine.

Reaction Scheme: The synthesis would commence from 4-methylacetophenone. This ketone would be converted to an amino alcohol, for instance, via reduction of an α-azido ketone intermediate. The resulting 2-amino-1-(p-tolyl)ethanol would then be acylated on the nitrogen atom with a reagent like acetyl chloride. The crucial step is the acid-catalyzed cyclization and dehydration of this N-acylated intermediate using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to yield the dihydroisoquinoline, which is subsequently oxidized to the final product.[4]

Mechanistic Insight: The Bischler-Napieralski reaction is another example of intramolecular electrophilic aromatic substitution. The amide carbonyl is activated by the Lewis acid, and the subsequent cyclization forms a 3,4-dihydroisoquinoline intermediate. The final step requires an oxidation/aromatization, which can sometimes occur in situ or be performed as a separate step using a reagent like palladium on carbon (Pd/C).

Expertise & Experience:

  • Causality: This route offers more control than the Pomeranz-Fritsch, as the starting materials are more complex and built up in a stepwise fashion. This allows for greater potential for variation. The choice of the acylating agent can introduce substituents at the C1 position if desired.

  • Trustworthiness: This is a robust and well-established method.[4] The primary challenges are the synthesis of the substituted phenethylamine precursor, which can be multi-step, and the final oxidation step, which may require specific and sometimes harsh conditions.

Pros:

  • Reliable and well-documented for isoquinoline synthesis.

  • Allows for modularity and the introduction of other substituents.

Cons:

  • Requires a multi-step synthesis for the starting β-phenylethylamine derivative.

  • The cyclization step uses harsh dehydrating agents.

  • An explicit oxidation step is often required for aromatization.

Route C: Rhodium(III)-Catalyzed C-H Annulation

Representing the cutting edge of heterocyclic synthesis, this route employs transition metal catalysis to forge the isoquinoline ring through a C-H activation and annulation cascade.[5]

Reaction Scheme: A plausible approach would involve the reaction of a 4-methylbenzimidate with a diazo compound, such as ethyl diazoacetate, in the presence of a Rh(III) catalyst like [Cp*RhCl₂]₂. The reaction proceeds via a directed C-H activation of the aromatic ring, followed by insertion of the rhodium center, coupling with the diazo compound, and subsequent intramolecular cyclization to form the isoquinolin-3-ol product directly.[5]

Mechanistic Insight: The imidate group on the aromatic ring acts as a directing group, positioning the rhodium catalyst ortho to itself for C-H activation. This forms a rhodacycle intermediate. The diazo compound coordinates to the metal center and undergoes migratory insertion, followed by reductive elimination and protodemetalation steps that close the ring and regenerate the catalyst. This catalytic cycle is highly efficient and avoids the need for stoichiometric strong acids or oxidants.

Expertise & Experience:

  • Causality: This method is prized for its high atom economy and functional group tolerance. The reactions are often run under much milder conditions than the classical routes. The directing group is crucial for the success and regioselectivity of the reaction.

  • Trustworthiness: Rhodium-catalyzed C-H activation is a highly reliable and reproducible method in the hands of a skilled chemist, often providing high yields where classical methods fail.[5][6] The primary barrier is the cost and sensitivity of the rhodium catalyst and ligands.

Pros:

  • High yields and excellent functional group tolerance.

  • Mild reaction conditions.

  • High atom economy and step efficiency.

  • Direct formation of the isoquinolin-3-ol without an oxidation step.[5]

Cons:

  • High cost of the rhodium catalyst.

  • Requires synthesis of specific starting materials (e.g., benzimidates).

  • Potential for catalyst poisoning by certain functional groups.

Part 3: Quantitative Comparison and Workflow Visualization

The choice of synthetic route is a multi-factorial decision balancing cost, time, scale, and available expertise.

Comparative Data Summary
ParameterRoute A: Pomeranz-FritschRoute B: Bischler-NapieralskiRoute C: Rh(III)-Catalyzed Annulation
Starting Materials 4-methylbenzaldehyde, glycine ester4-methylacetophenone4-methylbenzimidate, diazoacetate
Availability of Precursors Excellent (Commodity chemicals)Good (Requires synthesis)Fair (Requires synthesis)
Typical No. of Steps 1-23-41-2
Reaction Conditions Harsh (Strong acid, >150°C)Harsh (POCl₃/P₂O₅, heat)Mild (e.g., 80°C)
Estimated Yield Low to Moderate (15-50%)Moderate (40-70%)High to Excellent (70-95%)
Scalability Challenging (due to heat, charring)ModerateGood (low catalyst loading)
Key Reagent Cost LowLow to ModerateHigh (Rhodium catalyst)
Key Challenge Low yields, harsh conditionsMulti-step precursor synthesisCatalyst cost and sensitivity
Synthetic Workflow Visualization

G cluster_A Route A: Pomeranz-Fritsch cluster_B Route B: Bischler-Napieralski cluster_C Route C: Rh(III)-Catalyzed Annulation A1 4-Methylbenzaldehyde + Glycine Ester A2 Cyclization (PPA, Heat) A1->A2 Condensation A3 This compound A2->A3 B1 4-Methylacetophenone B2 Amino Alcohol Intermediate B1->B2 B3 N-Acylated Intermediate B2->B3 B4 Cyclization (POCl₃) + Oxidation B3->B4 B5 This compound B4->B5 C1 4-Methylbenzimidate + Diazoacetate C2 Annulation ([Cp*RhCl₂]₂) C1->C2 C-H Activation C3 This compound C2->C3

Caption: Comparative workflow of the three proposed synthetic routes.

Part 4: Experimental Protocols

The following protocols are illustrative and based on established procedures for analogous transformations. They should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis via Rh(III)-Catalyzed Annulation (Route C)

This protocol is adapted from general procedures for Rh(III)-catalyzed synthesis of isoquinolin-3-ols.[5]

Materials:

  • Ethyl 4-methylbenzimidate (1.0 mmol, 1 equiv)

  • Ethyl 2-diazoacetate (1.2 mmol, 1.2 equiv)

  • ₂ (0.025 mmol, 2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (0.1 mmol, 10 mol%) - Note: Often used as a co-catalyst/halide scavenger.

  • Anhydrous 1,2-Dichloroethane (DCE) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the ethyl 4-methylbenzimidate (1 equiv), ₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous DCE (5 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add ethyl 2-diazoacetate (1.2 equiv) dropwise via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzimidate is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis via Modified Pomeranz-Fritsch (Route A)

This protocol is a generalized procedure requiring significant optimization.

Materials:

  • 4-Methylbenzaldehyde (10 mmol, 1 equiv)

  • Glycine ethyl ester hydrochloride (11 mmol, 1.1 equiv)

  • Sodium acetate (11 mmol, 1.1 equiv)

  • Ethanol (20 mL)

  • Polyphosphoric acid (PPA) (approx. 20 g)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-methylbenzaldehyde, glycine ethyl ester hydrochloride, and sodium acetate in ethanol. Stir at room temperature for 4-6 hours. Monitor imine formation by TLC. Once complete, remove the solvent under reduced pressure.

  • Cyclization: To the crude imine, add polyphosphoric acid.

  • Heat the viscous mixture with vigorous stirring to 160-180 °C for 2-4 hours. The mixture will darken significantly.

  • Work-up: Carefully cool the reaction mixture to below 100 °C. Very slowly and cautiously, pour the mixture onto crushed ice in a large beaker with stirring. Caution: This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

  • Validation: Characterize the product by NMR and MS, and compare with data from the cleaner Route C if available.

Conclusion

For the synthesis of this compound, a clear trade-off exists between classical and modern methods.

  • For exploratory, small-scale synthesis where efficiency, yield, and substrate scope are paramount, the Rhodium(III)-Catalyzed Annulation (Route C) is unequivocally superior. Its mild conditions and high efficiency represent the state of the art in heterocyclic chemistry.

  • For large-scale synthesis or in resource-limited settings , the higher cost of the catalyst in Route C may be prohibitive. In such cases, the Bischler-Napieralski approach (Route B) offers a more reliable and generally higher-yielding alternative to the Pomeranz-Fritsch reaction, despite requiring more synthetic steps to prepare the precursor.

  • The Pomeranz-Fritsch reaction (Route A) , while historically significant, should be considered a last resort due to its harsh conditions and often poor yields, unless its specific simplicity for a particular analogue proves uniquely advantageous during initial screening.

The selection of a synthetic route is a critical decision that impacts project timelines and resource allocation. By understanding the mechanistic underpinnings and practical limitations of each pathway, researchers can strategically navigate the synthesis of this compound and its derivatives.

References

  • Gandeepan, P., & Li, X. (2016). Access to Isoquinolines and Isoquinolin-3-ols via Rh(III)-Catalyzed Coupling/Cyclization Cascade Reaction of Arylimidates and Diazo Compounds. The Journal of Organic Chemistry, 81(9), 3785–3796. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Yadav, G., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14, 20894-20935. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 10(3), 564-573. [Link]

  • Lakhani, P., & Parmar, N. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 10853-10879. [Link]

Sources

Safety Operating Guide

Proper Disposal of 6-Methylisoquinolin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Methylisoquinolin-3-ol, a heterocyclic nitrogenous compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.

The causality behind these protocols is rooted in the precautionary principle. While specific toxicological data for this compound is not extensively documented, its structural similarity to quinoline and isoquinoline derivatives necessitates that it be handled as a hazardous substance.[1] The procedures outlined below are therefore designed to mitigate risks associated with potential hazards such as skin and eye irritation, and oral toxicity.[2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment must be conducted. Based on data from analogous compounds, the primary hazards are presumed to be:

Hazard CategoryDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.Safety Data Sheets for 6-methylquinoline and isoquinoline indicate oral toxicity.[2]
Skin Corrosion/Irritation May cause skin irritation upon contact.SDS for related compounds consistently lists skin irritation as a potential hazard.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.Eye irritation is a noted hazard for isoquinoline and its derivatives.[3]
Environmental Hazards Potentially harmful to aquatic life.SDS for isoquinoline indicates long-lasting harmful effects to aquatic life.

Mandatory Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.

  • Skin Protection: A laboratory coat and chemical-resistant gloves (nitrile or neoprene) are mandatory. Ensure gloves are inspected for integrity before each use.

  • Respiratory Protection: All handling of solid this compound or solutions containing it should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste.[4][5][6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer. [7]

Step 1: Waste Segregation and Container Selection

Proper segregation is the foundation of safe chemical waste disposal.[5]

  • Solid Waste:

    • Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated solid waste container.[6]

    • The container must be a wide-mouth, screw-cap polyethylene or glass jar that is compatible with the chemical.[4][6] It must be in good condition with no leaks or cracks.[5]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, dedicated liquid waste container.

    • The container must be a screw-cap, shatter-resistant bottle (polyethylene or coated glass) compatible with the solvent used.[4]

    • Crucially, do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents or strong acids. [2][8]

Step 2: Waste Container Labeling

Accurate and immediate labeling is a regulatory requirement.[5][6][7]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.[6][7]

  • The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[6][7]

    • An accurate estimation of the concentration.

    • The names of all other constituents in the container, including solvents and water.[7]

    • The date the first waste was added.

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[6]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Keep waste containers tightly sealed at all times, except when adding waste. [5][7][9] If a funnel is used, it must be removed and the container sealed immediately after use.[7]

  • All liquid waste containers must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[5][9]

  • Store the waste away from heat, sources of ignition, and incompatible materials.[2][5]

Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) Start Generate Waste (Solid or Liquid) Select_Container Select Compatible Waste Container Start->Select_Container Step 1a Label_Container Affix & Complete EHS Hazardous Waste Label Select_Container->Label_Container Step 2 Add_Waste Add Waste to Labeled Container Label_Container->Add_Waste Step 1b Store_Waste Store Sealed Container in Secondary Containment Add_Waste->Store_Waste Step 3 Container_Full Container Full? Store_Waste->Container_Full Container_Full->Add_Waste No Request_Pickup Request EHS Waste Pickup Container_Full->Request_Pickup Yes (Step 4) EHS_Disposal EHS Collects & Transports for Final Disposal Request_Pickup->EHS_Disposal Step 5

Caption: Waste Disposal Workflow for this compound.

Step 4: Requesting Waste Pickup

  • Once a waste container is full (do not overfill; leave at least 10% headspace for liquids), or if you are discontinuing the use of this compound, you must arrange for its disposal.[5]

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is typically done through an online request form.[4][6]

Step 5: Final Disposal by EHS

  • Your institution's trained EHS professionals will collect the properly labeled and sealed containers from your laboratory's SAA.

  • They will then transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), typically for incineration.[6]

Part 3: Emergency Procedures - Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is vital.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS and emergency services.

  • Containment (for small, manageable spills):

    • If you are trained and it is safe to do so, contain the spill.

    • For solid spills, carefully sweep the material into a container for disposal. Avoid creating dust.

    • For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.[8]

  • Decontamination:

    • Clean the affected area with a soap and water solution.[8]

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) as hazardous waste in a sealed, labeled container.[8]

  • Report: Report all spills to your laboratory supervisor and the EHS department.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Evacuate Evacuate Lab Call EHS/Emergency Assess->Evacuate Large/ Unknown Contain Contain Spill with Absorbent Assess->Contain Small/ Manageable Report Report to Supervisor & EHS Evacuate->Report Cleanup Clean Area (Soap & Water) Contain->Cleanup Collect Collect Cleanup Debris as Hazardous Waste Cleanup->Collect Collect->Report

Caption: Emergency Spill Response Decision Tree.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to this comprehensive disposal plan, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to the well-being of your colleagues and the broader community.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
  • University of Colorado Anschutz Medical Campus. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance).
  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 6-Methylquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12435490, this compound.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Isoquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640959, 6-Methylisoquinoline.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 6-hydroxyisoquinoline-3-carboxylate.
  • National Oceanic and Atmospheric Administration. (n.d.). 6-METHYLQUINOLINE. CAMEO Chemicals.

Sources

Personal protective equipment for handling 6-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 6-Methylisoquinolin-3-ol

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed safety and handling protocol for this compound, a compound for which specific, comprehensive hazard data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), we must adopt a conservative safety posture, inferring potential hazards from structurally analogous compounds and implementing a robust framework of personal protection and operational controls. This document is designed to be a dynamic resource, empowering you to build a self-validating system of safety that protects you, your colleagues, and your research.

Inferred Hazard Assessment: A Conservative Approach

Given the lack of specific toxicological data for this compound, we will base our handling precautions on the known hazards of similar isoquinoline and quinoline derivatives. This proactive stance is a cornerstone of modern laboratory safety.

Structurally similar compounds, such as 6-methylquinoline, are known to be harmful if swallowed and cause skin and eye irritation.[1][2] Some related heterocyclic compounds can be toxic upon skin contact, cause severe skin burns, and may even be fatal if inhaled as a dust or aerosol.[3] For instance, 6-methylquinoline vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract, and the compound can be absorbed through the skin.[4] Therefore, we must assume that this compound presents, at a minimum, the following potential hazards:

  • Acute Toxicity (Oral, Dermal): Potential to be harmful or toxic if swallowed or absorbed through the skin.

  • Skin and Eye Irritation/Corrosion: May cause irritation or serious damage upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]

  • Unknown Chronic Effects: Long-term toxicological properties have not been investigated.

This assessment mandates the use of comprehensive Personal Protective Equipment (PPE) and stringent handling protocols at all times.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following table summarizes the essential PPE required for handling this compound in solid and solution forms.

Protection Area Required PPE Specifications and Rationale
Dermal (Hands) Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove placed over the cuff.[6] This provides redundant protection and a safe method for doffing the contaminated outer layer. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[7]
Dermal (Body) Chemical-Resistant Lab Coat with Knit CuffsA lab coat made of a low-permeability fabric is essential to protect against incidental splashes. Knit cuffs provide a snug fit around the wrist, preventing skin exposure between the glove and sleeve.[6] For larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.
Ocular (Eyes/Face) Chemical Splash Goggles or a Face ShieldStandard safety glasses with side shields offer minimum protection. However, due to the inferred irritation and corrosion risk, chemical splash goggles that form a seal around the eyes are strongly recommended.[1][8] For procedures with a high risk of splashing (e.g., preparing stock solutions), a full-face shield must be worn in conjunction with goggles.
Respiratory NIOSH-Approved RespiratorA respirator is mandatory when handling the solid powder to prevent inhalation. An N95-rated respirator may be sufficient for weighing small quantities inside a certified chemical fume hood. For larger quantities, or if working outside of a fume hood is unavoidable, a half-mask or full-face respirator with organic vapor and particulate (P100) cartridges is required.[8][9]

Operational Plan: From Receipt to Disposal

A robust safety plan integrates PPE with procedural controls. The following workflow provides a step-by-step guide for safely handling this compound.

Designated Area and Engineering Controls

All work involving this compound, especially the handling of its solid form, must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be equipped with an eyewash station and a safety shower that are readily accessible.[1][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, don all required PPE as outlined in the table above. Ensure the fume hood sash is at the appropriate working height.

  • Weighing (Solid Form):

    • Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

    • Handle the container gently to avoid creating airborne dust.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm to contain vapors.

  • Post-Handling:

    • After completing the task, carefully remove the outer pair of gloves and dispose of them as hazardous waste.[6]

    • Wipe down the work surface in the fume hood, any equipment used, and the exterior of the primary container with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[4]

    • Remove all other PPE in the designated doffing area, avoiding contact with the potentially contaminated exterior.

    • Wash hands thoroughly with soap and water.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Doffing prep1 Don Full PPE (Double Gloves, Gown, Goggles) prep2 Verify Fume Hood Operation prep1->prep2 1. weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution weigh->dissolve 2. experiment Perform Experiment dissolve->experiment 3. decon Decontaminate Surfaces & Equipment experiment->decon doff Doff Outer Gloves & Dispose as Waste decon->doff 4. doff_final Doff Remaining PPE doff->doff_final wash Wash Hands Thoroughly doff_final->wash 5.

Disposal Plan: Managing Contaminated Waste

Proper waste management is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable items that have come into contact with this compound, including weigh papers, contaminated gloves, bench paper, and disposable pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[1][2]

PPE_Decision_Tree cluster_ppe Minimum Required PPE start Task: Handling This compound min_ppe Lab Coat + Double Nitrile Gloves + Chemical Goggles start->min_ppe is_solid Handling Solid Powder? min_ppe->is_solid is_splash Significant Splash Risk? is_solid->is_splash No respirator ADD N95 or Cartridge Respirator is_solid->respirator Yes face_shield ADD Face Shield is_splash->face_shield Yes proceed Proceed with Caution is_splash->proceed No respirator->is_splash face_shield->proceed

By integrating these principles of inferred hazard assessment, comprehensive PPE use, and meticulous operational planning, you can build a resilient safety culture that protects the integrity of both your research and your personal health.

References

  • Personal protective equipment for handling Isophosphinoline. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • This compound | C10H9NO | CID 12435490. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. National Institute of Standards and Technology.
  • 6-Methylisoquinoline | C10H9N | CID 640959. PubChem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 6-methylisoquinoline AldrichCPR. Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Safety Data Sheet: 6-Methylquinoline. Chemos GmbH&Co.KG.
  • Methyl 6-hydroxyisoquinoline-3-carboxylate - SAFETY DATA SHEET. AK Scientific, Inc.
  • 6-METHYLQUINOLINE. CAMEO Chemicals - NOAA.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration - OSHA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylisoquinolin-3-ol
Reactant of Route 2
6-Methylisoquinolin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.